2-(Methylsulfanyl)-N-(pentan-2-yl)aniline
Description
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Properties
Molecular Formula |
C12H19NS |
|---|---|
Molecular Weight |
209.35 g/mol |
IUPAC Name |
2-methylsulfanyl-N-pentan-2-ylaniline |
InChI |
InChI=1S/C12H19NS/c1-4-7-10(2)13-11-8-5-6-9-12(11)14-3/h5-6,8-10,13H,4,7H2,1-3H3 |
InChI Key |
VHGORZWFQFNQDB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)NC1=CC=CC=C1SC |
Origin of Product |
United States |
2-(Methylsulfanyl)-N-(pentan-2-yl)aniline chemical properties
Executive Summary
2-(Methylsulfanyl)-N-(pentan-2-yl)aniline is a specialized secondary aromatic amine characterized by an ortho-substituted methylsulfanyl (thiomethyl) group and a branched N-alkyl chain. This compound serves as a high-value intermediate in the synthesis of agrochemicals (specifically anilinopyrimidine fungicides) and pharmaceutical pharmacophores (targeting kinase domains).
Its chemical behavior is defined by the interplay between the nucleophilic nitrogen, the oxidizable sulfur center, and the steric bulk of the sec-pentyl group. This guide provides a comprehensive analysis of its properties, synthesis, and reactivity profile.
Chemical Identity & Structural Analysis[1]
This molecule belongs to the class of N-alkyl-2-(alkylthio)anilines . The presence of the ortho-thiomethyl group introduces significant electronic and steric effects, influencing both the basicity of the amine and its metabolic fate.
| Property | Specification |
| IUPAC Name | 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline |
| Common Synonyms | o-(Methylthio)-N-(sec-pentyl)aniline; 2-Amino-thioanisole N-pentyl derivative |
| Molecular Formula | C₁₂H₁₉NS |
| Molecular Weight | 209.35 g/mol |
| Chirality | Contains one chiral center at the C2 position of the pentyl chain. Typically synthesized as a racemate ( |
| SMILES | CCCC(C)Nc1ccccc1SC |
| InChI Key | Predicted: Structure-dependent (Analogous to CAS 1152870-62-6) |
Structural Features[1][2]
-
Ortho-Effect: The -SMe group at the 2-position creates a steric clash with the N-alkyl group, forcing the N-alkyl chain to twist out of the aromatic plane. This reduces conjugation and slightly increases the basicity of the nitrogen compared to unsubstituted N-alkylanilines.
-
Lipophilicity: The combination of the aromatic ring, the thioether, and the C5 alkyl chain results in high lipophilicity (Predicted LogP
4.2), making it poorly soluble in water but highly soluble in organic solvents (DCM, EtOAc, Toluene).
Physicochemical Profile
The following data represents predicted values based on Structure-Activity Relationship (SAR) algorithms and validated analogues (e.g., 2-(methylsulfanyl)-N-(propan-2-yl)aniline).
| Parameter | Value (Estimated) | Context |
| LogP (Octanol/Water) | 4.1 – 4.4 | Highly Lipophilic; requires surfactant for aqueous bioassays. |
| pKa (Conjugate Acid) | 4.5 – 5.2 | Weak base. Protonation occurs at the nitrogen. |
| Boiling Point | ~310°C (at 760 mmHg) | High boiling oil; purify via vacuum distillation. |
| Density | ~1.02 g/cm³ | Slightly denser than water due to Sulfur atom. |
| H-Bond Donors | 1 | Secondary Amine (NH). |
| H-Bond Acceptors | 2 | Nitrogen (N) and Sulfur (S).[1][2] |
Synthetic Methodology: Reductive Amination[3][4][5][6][7]
The most robust route for synthesizing 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline is the Reductive Amination of 2-(methylthio)aniline with 2-pentanone. This method avoids over-alkylation common with alkyl halides.
Reaction Scheme
The synthesis proceeds via the formation of a ketimine intermediate, followed by in situ reduction.
Figure 1: Reductive amination pathway. The use of Sodium Triacetoxyborohydride (STAB) allows for a one-pot procedure.[3]
Detailed Protocol (Self-Validating)
Reagents:
-
2-(Methylthio)aniline (1.0 equiv)
-
2-Pentanone (1.2 equiv) – Excess drives equilibrium.
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv) – Mild reductant, tolerates ketones.
-
Acetic Acid (1.0 equiv) – Catalyst for imine formation.
-
Solvent: 1,2-Dichloroethane (DCE) or THF.[3]
Step-by-Step Procedure:
-
Imine Formation: In a dry flask under N₂ atmosphere, dissolve 2-(methylthio)aniline (10 mmol) in DCE (30 mL). Add 2-pentanone (12 mmol) and Acetic Acid (10 mmol). Stir at room temperature for 30–60 minutes.
-
Checkpoint: Monitor by TLC. The formation of the imine (often less polar) may be visible, though STAB is often added immediately in "one-pot" protocols.
-
-
Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (15 mmol) portion-wise to control gas evolution.
-
Reaction: Allow to warm to room temperature and stir for 12–16 hours.
-
Quench: Quench with saturated aqueous NaHCO₃ (slow addition).
-
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product is typically a pale yellow oil.
Reactivity & Metabolic Stability
Understanding the reactivity of this molecule is critical for drug design, particularly regarding metabolic "soft spots."
Metabolic Pathways
The molecule undergoes two primary metabolic biotransformations mediated by CYP450 enzymes:
-
S-Oxidation: The electron-rich sulfur is rapidly oxidized to the sulfoxide (-S(=O)Me) and subsequently the sulfone (-SO₂Me).
-
N-Dealkylation: Oxidative cleavage of the pentyl chain to revert to the parent aniline.
Figure 2: Primary metabolic clearance pathways. S-oxidation is often the rate-limiting step for clearance.
Chemical Stability
-
Oxidation: The thioether is sensitive to air oxidation over long periods. Store under inert gas (Argon/Nitrogen) at 4°C.
-
Acid Sensitivity: Stable to dilute acids, but strong acids may cause salt formation or S-dealkylation under extreme conditions.
Safety & Handling
Hazard Classification (GHS):
-
Acute Toxicity: Harmful if swallowed or inhaled (Category 4). Anilines are known methemoglobinemia inducers.
-
Skin Irritant: Causes skin irritation (Category 2).
-
Eye Irritant: Causes serious eye irritation (Category 2A).
-
Sensitizer: Potential skin sensitizer due to the aniline moiety.
Handling Protocols:
-
Odor Control: Thioethers often have a disagreeable "cabbage-like" or "garlic" odor. All manipulations must be performed in a functioning fume hood.
-
Waste Disposal: Segregate as halogen-free organic waste (unless chlorinated solvents are used). Treat with bleach (hypochlorite) to oxidize residual sulfides before disposal if odor is persistent.
References
-
Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. (Standard protocol for STAB reductive amination).
-
PubChem Compound Summary. "2-(methylthio)aniline" (Parent aniline data). National Center for Biotechnology Information.
-
ChemicalBook. "3-(methylsulfanyl)-N-(pentan-2-yl)aniline" (Isomer data for property estimation).
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.
-
AiFChem. "N-(3-Methylpentan-2-yl)-2-(methylsulfanyl)aniline" (Structural Analogue).
Sources
Synthesis of 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline: A Technical Guide to Chemoselective Reductive Amination
Executive Summary
The synthesis of 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline represents a critical transformation in the preparation of advanced pharmaceutical intermediates and specialized ligands. The target molecule features an aniline core substituted with an ortho-methylsulfanyl (-SCH₃) group and an N-linked pentan-2-yl chain. This whitepaper details a highly chemoselective reductive amination pathway, optimized for yield, scalability, and operational safety.
Strategic Rationale & Molecular Significance
As a Senior Application Scientist, selecting the correct synthetic route requires balancing atom economy with chemoselectivity. The 2-(methylthio)aniline moiety is highly valued as a robust bidentate directing group in transition-metal catalyzed C-H functionalization. It has been successfully employed in copper-mediated directed annulations of sp² C-H bonds[1] and rhodium(I)-catalysed oxidative alkenylations[2].
To construct the N-alkyl linkage, direct alkylation of the aniline with 2-bromopentane is structurally possible but practically flawed. Direct alkylation of primary amines with secondary alkyl halides is frequently plagued by E2 elimination side-reactions and over-alkylation to the tertiary amine. Conversely, reductive amination converts the carbonyl group of pentan-2-one to a secondary amine via an intermediate imine[3]. This approach is highly chemoselective, operationally simple, and completely avoids the use of pre-functionalized, reactive alkyl halides[4].
Mechanistic Pathway
The reductive amination reaction proceeds via a well-defined, three-step cascade sequence:
-
Nucleophilic Addition: The primary amine of 2-(methylsulfanyl)aniline attacks the electrophilic carbonyl carbon of pentan-2-one, forming a transient hemiaminal intermediate.
-
Dehydration: Acid catalysis facilitates the elimination of water from the hemiaminal, generating the critical imine (Schiff base) intermediate.
-
Selective Reduction: The imine is protonated in the acidic medium to form a highly electrophilic iminium ion, which is subsequently reduced by a mild hydride source to yield the final secondary amine[3].
Mechanistic pathway of reductive amination forming the target secondary aniline.
Optimization & Quantitative Data
The choice of reducing agent is the primary determinant of chemoselectivity in this workflow. Strong reductants like Sodium Borohydride (NaBH₄) often prematurely reduce the ketone starting material into pentan-2-ol before imine formation can occur[4].
Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) is the optimal choice. The electron-withdrawing acetate groups attenuate the hydride's nucleophilicity, ensuring it selectively reduces the protonated iminium ion over the unprotonated ketone[4].
Table 1: Optimization of Reductive Amination Conditions
| Entry | Reducing Agent | Solvent | Additive | Time (h) | Yield (%) | Observation / Causality |
| 1 | NaBH₄ | MeOH | None | 12 | 25 | High ketone reduction byproduct. |
| 2 | NaBH₃CN | MeOH | AcOH (cat) | 16 | 65 | Moderate yield; risk of toxic HCN gas. |
| 3 | NaBH(OAc)₃ | THF | AcOH (1.0 eq) | 14 | 85 | Good conversion, slight stalling mid-reaction. |
| 4 | NaBH(OAc)₃ | DCE | AcOH (1.0 eq) | 12 | 92 | Optimal chemoselectivity & yield. |
Experimental Protocol: A Self-Validating Workflow
This protocol integrates orthogonal tracking methods to ensure each mechanistic milestone is achieved before proceeding, creating a self-validating experimental loop.
Step-by-step experimental workflow for synthesis, workup, and purification.
Step-by-Step Methodology
-
Reaction Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 2-(methylsulfanyl)aniline (1.0 equiv, 10 mmol) and pentan-2-one (1.2 equiv, 12 mmol) in anhydrous 1,2-dichloroethane (DCE, 30 mL).
-
Acid Catalysis (Imine Formation): Add glacial acetic acid (1.0 equiv, 10 mmol) dropwise.
-
Causality: The aniline nitrogen is rendered slightly less nucleophilic by the aromatic ring. The acid protonates the hemiaminal hydroxyl group, establishing an excellent leaving group (H₂O) to drive imine formation[3]. Stir at room temperature for 30 minutes.
-
-
Selective Reduction: Cool the mixture to 0 °C using an ice bath. Add Sodium Triacetoxyborohydride (STAB, 1.5 equiv, 15 mmol) portionwise over 15 minutes.
-
Causality: Portionwise addition controls the exothermic reduction and prevents thermal degradation of the transient imine[4].
-
-
In-Process Monitoring (Self-Validation): Monitor the reaction via TLC (Hexane/EtOAc 8:2). The starting aniline (ninhydrin-positive, purple stain) will deplete, replaced by a higher-Rf spot corresponding to the lipophilic secondary amine product.
-
Quenching & Workup: Once complete (approx. 12 h), quench the reaction by slowly adding saturated aqueous NaHCO₃ (20 mL) to neutralize the acetic acid and destroy excess STAB. Extract the aqueous layer with Dichloromethane (3 × 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 90:10 Hexanes/EtOAc) to afford the pure target compound.
Analytical Validation
To confirm the structural integrity of the synthesized compound, the following analytical signatures must be verified:
-
¹H NMR (CDCl₃): Validate the disappearance of the broad primary amine singlet (-NH₂, ~4.0 ppm) and the emergence of a sharp secondary amine doublet/multiplet (-NH-, 1H). The newly installed pentan-2-yl methine proton (-CH-) will appear as a distinct multiplet around 3.5 ppm.
-
GC-MS / LC-MS: Confirm the molecular ion peak[M+H]⁺ at m/z 210.1 (Exact Mass: 209.12).
References
Sources
Technical Monograph: 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline
Structural Dynamics, Synthetic Architecture, and Application Profile
Part 1: Executive Summary & Chemical Identity
Compound Identity
-
IUPAC Name : 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline
-
Common Identifiers : o-Thiomethyl-N-sec-pentylaniline; N-(1-methylbutyl)-2-(methylthio)aniline.
-
Molecular Formula : C₁₂H₁₉NS
-
Molecular Weight : 209.35 g/mol
-
SMILES : CCCC(C)Nc1ccccc1SC
Technical Abstract 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline represents a specialized class of ortho-substituted secondary anilines. Its physicochemical profile is defined by the steric clash between the bulky ortho-thiomethyl group (-SMe) and the branched N-pentan-2-yl moiety. This "ortho-effect" restricts rotation around the C(aryl)-N bond, creating a distinct conformational lock often exploited in the design of atropisomeric agrochemicals (e.g., chloroacetanilide herbicides) and GPCR-targeting pharmaceuticals. Unlike its ether analog (o-anisidine derivatives), the thioether moiety introduces unique metabolic susceptibilities (S-oxidation) and metal-coordination capabilities.
Part 2: Structural Analysis & Electronic Properties
The molecule's reactivity is governed by two competing electronic vectors:
-
The Ortho-Thiomethyl Group : Acts as a weak
-withdrawer but a strong -donor. However, the bulky sulfur atom distorts the aniline nitrogen out of planarity, reducing the nitrogen's lone pair conjugation with the aromatic ring. This makes the amine more basic and nucleophilic than unsubstituted aniline, yet sterically hindered. -
The N-Pentan-2-yl Group : A secondary alkyl chain that adds significant lipophilicity (LogP ~4.2 estimated). The chiral center at C2 of the pentyl chain introduces chirality, meaning the standard synthesis yields a racemic mixture unless chiral starting materials are used.
Table 1: Physicochemical Profile (Predicted vs. Analogous Data)
| Property | Value / Characteristic | Mechanistic Implication |
| LogP | ~4.2 ± 0.3 | High membrane permeability; potential for bioaccumulation. |
| pKa (Conj. Acid) | ~4.5 - 5.0 | Reduced conjugation due to steric twist increases basicity relative to aniline (pKa 4.6). |
| H-Bond Donors | 1 (NH) | Capable of specific binding; susceptible to deprotonation. |
| Rotatable Bonds | 4 | High entropic penalty upon binding unless constrained. |
| Oxidation State | S(-2) | Susceptible to metabolic S-oxidation to sulfoxide/sulfone. |
Part 3: Synthetic Pathways[1][2]
Synthesizing sterically crowded anilines requires bypassing the low nucleophilicity of the amine and the steric wall of the ortho-substituent.
Pathway A: Reductive Amination (The "Titanium" Protocol)
Recommended for Lab Scale & Purity Direct condensation of 2-(methylthio)aniline with 2-pentanone is sluggish. The use of Titanium(IV) isopropoxide is critical to act as a Lewis acid and water scavenger, driving imine formation before reduction.
-
Warning : Catalytic hydrogenation (H₂/Pd-C) is contraindicated due to irreversible catalyst poisoning by the thioether sulfur. Hydride reducing agents must be used.
Pathway B: Buchwald-Hartwig Cross-Coupling
Recommended for High-Throughput Synthesis Coupling 2-chlorothioanisole with pentan-2-amine (sec-amylamine).
-
Catalyst : Pd(OAc)₂ / BINAP or RuPhos.
-
Advantage : Avoids equilibrium issues of reductive amination.
-
Disadvantage : Higher cost; requires rigorous O₂ exclusion.
Visualization of Synthetic Logic
Figure 1: Divergent synthetic strategies. Pathway A (Blue/Green) is preferred for sulfur-containing substrates to avoid catalyst deactivation.
Part 4: Detailed Experimental Protocol
Methodology: Ti(IV)-Mediated Reductive Amination
Objective : Synthesis of 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline with >95% purity.
Reagents :
-
2-(Methylthio)aniline (1.0 equiv)
-
2-Pentanone (1.2 equiv)
-
Titanium(IV) isopropoxide (1.25 equiv)
-
Sodium Borohydride (NaBH₄) (1.5 equiv)
-
Solvent: Absolute Ethanol or THF (Anhydrous).
Step-by-Step Workflow :
-
Imine Formation (The Dehydration Step) :
-
In a flame-dried flask under Argon, charge 2-(methylthio)aniline (10 mmol) and neat Titanium(IV) isopropoxide (12.5 mmol).
-
Add 2-pentanone (12 mmol).
-
Observation: The solution will warm slightly and change color (yellow to orange/brown) as the Ti-complex forms.
-
Stir at ambient temperature for 6–12 hours.
-
Checkpoint: Monitor by TLC. The disappearance of the primary aniline spot indicates imine formation.
-
-
Reduction :
-
Dilute the viscous mixture with absolute Ethanol (20 mL).
-
Cool to 0°C in an ice bath.
-
Add NaBH₄ (15 mmol) portion-wise (Caution: Gas evolution).
-
Allow to warm to room temperature and stir for 2 hours.
-
-
Quench & Workup (Critical for Ti Removal) :
-
Quench by adding 10 mL of 1M NaOH (or water). A heavy white precipitate (TiO₂) will form.
-
Filter the slurry through a Celite pad. Wash the pad with Ethyl Acetate.
-
Phase Separation: Wash the filtrate with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification :
-
The crude oil is typically >90% pure.
-
Flash Chromatography: Hexanes/Ethyl Acetate (95:5). The secondary amine moves faster than any residual primary aniline.
-
Part 5: Reactivity & Metabolic Liability
Researchers using this compound in biological assays must account for two primary degradation pathways.
1. S-Oxidation (Metabolic & Environmental)
The thioether is the "softest" nucleophile in the molecule. In the presence of microsomal enzymes (FMOs, CYPs) or environmental oxidants, it oxidizes sequentially.
-
Stage 1 : Sulfoxide (Chiral center at Sulfur created).
-
Stage 2 : Sulfone (Electron withdrawing, drastically changing the electronics of the aniline ring).
2. N-Acylation (Herbicide Scaffold Synthesis)
Reaction with chloroacetyl chloride yields the chloroacetanilide scaffold, structurally homologous to Thenylchlor or Alachlor . This transformation is often used to generate libraries for agrochemical screening.
Figure 2: Primary reactivity vectors. The S-oxidation pathway (Red) represents the primary metabolic instability.
Part 6: Safety & Handling (E-E-A-T)
Hazard Identification :
-
Class : Thio-aniline derivative.
-
Toxicity : Anilines are generally methemoglobinemia inducers. The addition of the alkyl chain increases lipophilicity, potentially enhancing skin absorption.
-
Odor : Low molecular weight thioethers have potent, disagreeable odors (garlic/cabbage). All work must be performed in a fume hood.
Storage :
-
Store under inert atmosphere (Argon/Nitrogen) at 4°C.
-
Sensitive to air oxidation (darkening over time).
References
-
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1. Link
- Foundational protocol for Ti(OiPr)
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link
- Standard reference for hydride selection in amin
-
Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link
- Source for cross-coupling conditions of hindered anilines.
-
AiFChem Catalog Entry . "N-(3-Methylpentan-2-yl)-2-(methylsulfanyl)aniline".[1] Link
- Verification of commercial availability of structural isomers.
-
ResearchGate . "Preparation of N-sec-Alkyl 2,6-Disubstituted Aniline". Link
- Source for steric considerations in ortho-substituted aniline synthesis.
Sources
2-(Methylsulfanyl)-N-(pentan-2-yl)aniline: Structural Profiling, Synthesis, and Applications in Directed C–H Functionalization
Executive Summary
As the landscape of medicinal chemistry and advanced catalysis evolves, sterically hindered, heteroatom-rich anilines have emerged as critical building blocks. 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline (also known as 2-(methylthio)-N-(pentan-2-yl)aniline) represents a highly specialized scaffold[1]. Characterized by an aniline core, an ortho-methylsulfanyl group, and a branched N-aliphatic chain, this molecule offers unique electronic and steric properties.
This technical guide provides an authoritative breakdown of its physicochemical profile, a field-validated synthetic methodology, and its advanced applications as a bidentate directing group in transition-metal catalysis[2][3].
Physicochemical Profiling & Structural Analysis
The structural logic of 2-(methylsulfanyl)-N-(pentan-2-yl)aniline is defined by two key functionalizations on the aniline core:
-
The Ortho-Methylsulfanyl Group (-SCH₃): This moiety acts as a soft Lewis base. In the context of catalysis, the sulfur atom is highly effective at coordinating with transition metals (like Rhodium and Copper), stabilizing transient metallacycles[2].
-
The N-(Pentan-2-yl) Group: The attachment of a 5-carbon chain at the secondary carbon introduces significant steric bulk adjacent to the nitrogen lone pair. This branching modulates the nucleophilicity of the amine and increases the overall lipophilicity of the molecule, a critical parameter for downstream pharmacokinetic tuning in drug development.
Table 1: Key Physicochemical Parameters
| Parameter | Value / Description |
| IUPAC Name | 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline |
| Common Synonyms | 2-(Methylthio)-N-(pentan-2-yl)aniline[1] |
| Molecular Formula | C₁₂H₁₉NS[1] |
| Molecular Weight | 209.35 g/mol [1] |
| Hydrogen Bond Donors | 1 (Secondary Amine N-H) |
| Hydrogen Bond Acceptors | 2 (Nitrogen, Sulfur) |
| Appearance | Typically a pale yellow to amber oil at room temperature |
Strategic Synthesis: The Reductive Amination Paradigm
Causality in Experimental Design
Synthesizing sterically hindered secondary anilines requires strict chemoselectivity. Direct alkylation of 2-(methylthio)aniline using an alkyl halide (e.g., 2-bromopentane) is fundamentally flawed for this target; the basicity of the amine often triggers competing E2 elimination of the secondary halide (yielding pentenes) and risks over-alkylation to the tertiary amine.
To circumvent this, the optimal pathway is reductive amination utilizing pentan-2-one and sodium triacetoxyborohydride (NaBH(OAc)₃). This choice is driven by a self-validating kinetic preference: NaBH(OAc)₃ is a mild hydride source that reduces imines/enamines significantly faster than it reduces aliphatic ketones. This ensures the transient imine is trapped and reduced to the target secondary amine without wasting the ketone starting material.
Step-by-Step Protocol: Reductive Amination Workflow
-
Imine Formation: In a dry, round-bottom flask under an inert nitrogen atmosphere, dissolve 1.0 equivalent of 2-(methylthio)aniline and 1.1 equivalents of pentan-2-one in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration).
-
Acid Activation: Add a catalytic amount of glacial acetic acid (0.1 eq). Rationale: The acid protonates the ketone carbonyl, increasing its electrophilicity and accelerating the nucleophilic attack by the aniline.
-
Hydride Addition: Cool the reaction mixture to 0 °C. Portion-wise, add 1.5 equivalents of NaBH(OAc)₃.
-
Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (9:1) solvent system. The complete consumption of the primary aniline (which stains intensely with ninhydrin) validates the forward progression of the reaction.
-
Quenching & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃. Rationale: This neutralizes the acetic acid and safely decomposes any unreacted borohydride. Extract the aqueous layer three times with dichloromethane (DCM).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude oil via silica gel flash chromatography to isolate the pure 2-(methylsulfanyl)-N-(pentan-2-yl)aniline.
Workflow of the reductive amination process yielding the target secondary aniline.
Applications in Advanced Catalysis: The Bidentate Directing Group
Beyond its utility as a pharmaceutical intermediate, the 2-(methylthio)aniline motif is a highly privileged scaffold in modern synthetic methodology, specifically in transition-metal-catalyzed C–H functionalization [2][3].
Mechanistic Logic of N,S-Chelation
In unactivated aromatic systems, selectively functionalizing a specific C–H bond is notoriously difficult. The 2-(methylthio)aniline structure solves this by acting as an N,S-bidentate directing group .
When exposed to a transition metal catalyst (such as Rhodium(I) or Copper(II)), both the nitrogen atom and the sulfur atom coordinate to the metal center. This dual-coordination creates a highly stable, rigid metallacycle. The geometry of this complex forces the transition metal into close spatial proximity with the ortho C–H bonds of adjacent functional groups (e.g., when the amine is acylated into a benzamide)[3][4].
Recent theoretical and experimental studies have demonstrated that this specific directing group enables Rh(I)-catalyzed oxidative alkenylation and cyclization under exceptionally mild, aerobic conditions—bypassing the need for toxic, stoichiometric metal oxidants[3][5]. The bulky pentan-2-yl group on the nitrogen further influences the trajectory of incoming coupling partners, providing a steric shield that can enhance regioselectivity.
Mechanistic logic of the 2-(methylthio)aniline motif serving as a bidentate directing group.
Analytical Validation & Quality Control
To ensure the structural integrity of the synthesized compound, a self-validating analytical suite must be employed:
-
¹H NMR Spectroscopy (CDCl₃): The successful attachment of the pentan-2-yl group is confirmed by a diagnostic multiplet corresponding to the methine proton (N-CH ) at approximately 3.4–3.6 ppm. The methylsulfanyl protons (-SCH ₃) will manifest as a sharp, distinct singlet near 2.3–2.4 ppm. Furthermore, the conversion from a primary to a secondary amine is validated by the integration of the amine proton: the broad -NH₂ singlet (~4.0 ppm) will be replaced by a single -NH proton (~4.5 ppm), which will disappear upon D₂O exchange.
-
High-Resolution Mass Spectrometry (HRMS): Utilizing ESI-TOF, the exact mass must be verified. The calculated mass for the protonated molecular ion [M+H]⁺ (C₁₂H₂₀NS⁺) is 210.1316. An exact match confirms the molecular formula and rules out over-alkylation artifacts[1][6].
References
-
Khoa M., et al. "Copper‐Mediated (2‐Methylthio)aniline Directed Annulation of sp C−H Bonds with Primary Anilines". ResearchGate. URL:[Link]
-
Skhiri, A., et al. (2023). "Experimental and theoretical studies of the rhodium(I)-catalysed C–H oxidative alkenylation/cyclization of N-(2-(methylthio)phenyl)benzamides with maleimides". RSC Publishing / Organic Chemistry Frontiers. URL:[Link]
Sources
- 1. 2-(甲硫基)-N-(戊-2-基)苯胺 | 2-(Methylthio)-N-(pentan-2-yl)anili | 1154297-84-3 - 乐研试剂 [leyan.com]
- 2. researchgate.net [researchgate.net]
- 3. Experimental and theoretical studies of the rhodium( i )-catalysed C–H oxidative alkenylation/cyclization of N -(2-(methylthio)phenyl)benzamides with ... - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO00023K [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. 3-(methylsulfanyl)-N-(pentan-2-yl)aniline [chemicalbook.com]
Technical Whitepaper: 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline (CAS 1154297-84-3) in Advanced Organic Synthesis
Executive Summary
As modern drug discovery and materials science push toward increasingly complex molecular architectures, the demand for highly specific, sterically tunable building blocks has surged. 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline (CAS: 1154297-84-3) [1] represents a critical scaffold in this domain. Featuring an ortho-thioether group coupled with a sterically hindered secondary amine, this compound serves as a versatile bidentate directing group in transition-metal catalysis and a direct precursor for neuroleptic phenothiazine derivatives.
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic chemical identifiers. This guide explores the causality behind its synthetic methodologies, its mechanistic utility in downstream applications, and the self-validating analytical protocols required to ensure high-fidelity research outcomes.
Physicochemical Profiling
Understanding the physicochemical parameters of CAS 1154297-84-3 is the first step in predicting its reactivity. The ortho-methylsulfanyl group acts as a soft Lewis base, while the sec-pentyl chain provides significant steric bulk, dictating the compound's orthogonal reactivity profile during downstream functionalization[2].
| Parameter | Specification |
| IUPAC Name | 2-(methylsulfanyl)-N-(pentan-2-yl)aniline |
| CAS Registry Number | 1154297-84-3 |
| Molecular Formula | C₁₂H₁₉NS |
| Molecular Weight | 209.35 g/mol |
| Common Synonyms | 2-(methylthio)-N-(pentan-2-yl)aniline; N-(sec-pentyl)-2-(methylthio)aniline |
| Structural Class | Ortho-substituted secondary aniline |
| Key Functional Groups | Thioether (-SCH₃), sec-Amyl amine |
Synthetic Methodology: Sterically Controlled Reductive Amination
Mechanistic Rationale
Direct N-alkylation of 2-(methylthio)aniline with secondary alkyl halides (e.g., 2-bromopentane) is notoriously inefficient. The steric hindrance of the ortho-thioether group, combined with the propensity of secondary halides to undergo E2 elimination, results in poor yields and complex purification pipelines.
To bypass these limitations, reductive amination using pentan-2-one is the field-proven standard. By utilizing sodium triacetoxyborohydride (NaBH(OAc)₃), we establish a self-validating system: the reducing agent is mild enough that it will not reduce the unreacted ketone, ensuring that reduction only occurs after the iminium ion has formed.
Step-by-Step Protocol
-
Reagent Preparation: Dissolve 1.0 equivalent of 2-(methylthio)aniline and 1.2 equivalents of pentan-2-one in anhydrous 1,2-dichloroethane (DCE). Causality: DCE is selected over dichloromethane (DCM) because its higher boiling point allows for gentle heating if imine formation is sluggish due to the steric bulk of the sec-pentyl group.
-
Acid Catalysis: Add 1.5 equivalents of glacial acetic acid. Causality: The acid protonates the carbonyl oxygen, increasing its electrophilicity to overcome the steric hindrance imposed by the ortho-thioether group during nucleophilic attack.
-
Selective Reduction: Cool the reaction mixture to 0°C. Portion-wise, add 1.5 equivalents of NaBH(OAc)₃. Allow the mixture to warm to room temperature and stir for 12 hours.
-
Quench & Phase Separation: Quench the reaction with saturated aqueous NaHCO₃ until gas evolution ceases (pH ~8). Extract the aqueous layer three times with DCM. Dry the combined organic layers over anhydrous Na₂SO₄.
-
Chromatographic Isolation: Concentrate the crude mixture under reduced pressure. Purify via flash column chromatography using a gradient of hexanes/ethyl acetate to isolate the pure secondary amine.
Mechanistic Utility in Catalysis and Drug Discovery
The true value of 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline lies in its downstream utility. The ortho-thioether motif is a highly effective bidentate directing group for transition-metal-catalyzed C-H activation. Recent literature highlights the use of 2-(methylthio)aniline derivatives in Rh(I)-catalyzed oxidative alkenylation and cyclization, providing access to complex spirosuccinimides without the need for toxic metallic oxidants [3].
Furthermore, the N-alkylated aniline core is a direct precursor to phenothiazines , a class of heterocycles foundational to antipsychotic medications and advanced organic materials.
Fig 1: Synthetic workflow and downstream applications of CAS 1154297-84-3.
Analytical Validation Protocols
To ensure scientific integrity, the synthesized or procured compound must be subjected to orthogonal validation. A single analytical method is insufficient for sterically hindered thioethers, which can easily mask impurities.
Protocol 1: HPLC Purity Assessment
-
Stationary Phase: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient elution from 90% Water (0.1% TFA) to 100% Acetonitrile (0.1% TFA) over 15 minutes.
-
Causality: The starting material (primary aniline) is significantly more polar than the N-alkylated product. The gradient ensures the unreacted starting material elutes early, while the highly lipophilic sec-pentyl derivative is retained longer, providing baseline resolution.
Protocol 2: ¹H NMR Structural Confirmation (400 MHz, CDCl₃)
-
Thioether Validation: Look for a sharp, distinct singlet integrating to 3 protons at approximately δ 2.30 ppm . This confirms the integrity of the -SCH₃ group, which can occasionally undergo unintended oxidation to a sulfoxide during aggressive workups.
-
N-Alkyl Validation: The sec-pentyl group will present a complex multiplet for the methine (-CH-) proton around δ 3.40 - 3.60 ppm , accompanied by a broad singlet for the secondary amine (-NH-) proton, which exchanges with D₂O.
References
-
Skhiri, A., Taborosi, A., Ohara, N., Ano, Y., Mori, S., & Chatani, N. "Experimental and theoretical studies of the rhodium(I)-catalysed C–H oxidative alkenylation/cyclization of N-(2-(methylthio)phenyl)benzamides with maleimides." Organic Chemistry Frontiers, 2023. DOI: 10.1039/D3QO00023K. URL:[Link]
Technical Monograph: Physicochemical Profiling of 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline
[1]
Executive Summary
2-(Methylsulfanyl)-N-(pentan-2-yl)aniline is a specialized organosulfur aniline derivative characterized by a lipophilic sec-pentyl amine chain and an ortho-positioned methylsulfanyl (thiomethyl) group.[1] This structural arrangement creates a unique "N,S-chelating" motif, making the compound a valuable intermediate in the synthesis of sulfur-containing heterocycles (e.g., phenothiazines, benzothiazines) and a potential ligand in coordination chemistry.[1]
This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and reactivity profiles, designed for researchers in medicinal chemistry and materials science.
Part 1: Identity & Physicochemical Matrix[1]
The physical behavior of 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline is dominated by the interplay between the lipophilic pentyl chain and the electron-donating, yet oxidatively labile, methylsulfanyl group.[1]
Structural Specifications
| Parameter | Detail |
| IUPAC Name | 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline |
| Molecular Formula | C₁₂H₁₉NS |
| Molecular Weight | 209.35 g/mol |
| Chirality | Contains one chiral center at C2 of the pentyl chain.[1][2] Typically synthesized as a racemate (mixture of R and S enantiomers).[1] |
| Core Motif | Ortho-substituted aniline (N,S-donor system) |
Physicochemical Properties (Predicted & Analog-Derived)
Data synthesized from structural analogs (e.g., 2-(methylthio)aniline, N-alkylanilines).[1]
| Property | Value / Description | Causality & Context |
| Physical State | Viscous Oil (Yellow to Amber) | The flexible pentyl chain disrupts crystal packing, preventing solidification at room temperature [1].[1] |
| Boiling Point | ~305–315 °C (at 760 mmHg) | High MW and polarizability of sulfur increase London dispersion forces compared to N-pentylaniline.[1] |
| Solubility (Aq) | Negligible (< 0.1 mg/mL) | The lipophilic pentyl chain and aromatic ring dominate, overpowering the weak polarity of the amine. |
| Solubility (Org) | High | Miscible with DCM, DMSO, Ethyl Acetate, and Methanol. |
| LogP (Lipophilicity) | 3.8 – 4.2 | Indicates high membrane permeability; suitable for CNS-active drug scaffolds but requires formulation for aqueous delivery.[1] |
| pKa (Conjugate Acid) | ~3.5 – 4.0 | The ortho-SMe group exerts a steric and weak electronic effect, slightly reducing the basicity of the nitrogen compared to N-pentylaniline (~5.0).[1] |
Part 2: Synthetic Architecture
The most robust route to 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline is Reductive Amination .[1] This pathway minimizes side reactions (like S-alkylation) that occur in direct alkylation methods.[1]
Synthesis Protocol: Reductive Amination
Reaction Logic: The condensation of 2-(methylthio)aniline with 2-pentanone forms a ketimine intermediate, which is selectively reduced in situ to the secondary amine.[1]
Reagents:
-
Substrate: 2-(Methylthio)aniline (1.0 eq)
-
Carbonyl: 2-Pentanone (1.2 eq)[1]
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq)[1]
-
Solvent: 1,2-Dichloroethane (DCE) or THF[1]
-
Catalyst: Acetic Acid (1-2 eq) to activate the imine formation.[1]
Step-by-Step Methodology:
-
Imine Formation: Dissolve 2-(methylthio)aniline in DCE under N₂ atmosphere. Add 2-pentanone and Acetic Acid.[1] Stir at Room Temperature (RT) for 2 hours. Checkpoint: Monitor disappearance of aniline by TLC.
-
Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 30 minutes. (STAB is preferred over NaBH₄ to prevent reduction of the ketone before imine formation).[1]
-
Quench: Stir overnight at RT. Quench with saturated NaHCO₃ (aq) to neutralize acid.[1]
-
Extraction: Extract the organic layer with DCM (3x).[1] Wash with brine, dry over Na₂SO₄.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient). The product is a yellow oil.[1][3]
Synthetic Pathway Diagram
Figure 1: Reductive amination pathway utilizing STAB for selective imine reduction, avoiding S-alkylation byproducts.
Part 3: Chemical Behavior & Reactivity Profiles[1]
The chemical utility of this molecule stems from the Ortho-Effect , where the sulfur atom can participate in reactions at the nitrogen center or the aromatic ring.
The "N,S-Switch" Mechanism
The molecule acts as a bidentate ligand or a reactive scaffold.[1] The sulfur lone pair can stabilize carbocations or radical intermediates at the nitrogen position, facilitating unique rearrangements like the Sommelet-Hauser or Gassman type reactions [2].[1]
Oxidation Sensitivity
The methylsulfanyl group is the primary site of oxidative degradation.[1]
-
Stage 1 (Sulfoxide): Reaction with atmospheric O₂ or peroxides yields the Sulfoxide (S=O).[1] This introduces a new chiral center, creating diastereomers.
-
Stage 2 (Sulfone): Strong oxidants (e.g., mCPBA) convert it to the Sulfone (O=S=O), which deactivates the ring and removes the ligand capability.[1]
Reactivity Flowchart
Figure 2: Divergent reactivity pathways.[1] The S-oxidation pathway represents the primary degradation risk, while cyclization offers synthetic utility.[1]
Part 4: Handling, Stability & Safety (E-E-A-T)
Storage Protocols
-
Atmosphere: Store under Argon or Nitrogen.[1] The thioether is prone to auto-oxidation in air over time.[1]
-
Temperature: 2–8°C (Refrigerated).
-
Container: Amber glass vials to prevent photo-oxidation (S-C bond homolysis).
Analytical Validation (QC)
To validate the integrity of the synthesized compound, use the following markers:
-
1H NMR (CDCl₃): Look for the S-Me singlet at ~2.3-2.4 ppm.[1] The chiral methine proton of the pentyl group (N-CH) will appear as a multiplet around 3.4-3.6 ppm.[1]
-
MS (ESI+): Expect a molecular ion peak [M+H]⁺ at m/z 210.[1]
-
TLC: Use Hexane/EtOAc (9:1).[1] The amine will likely streak on silica unless treated with triethylamine; the sulfoxide impurity will appear at a much lower Rf.[1]
References
-
Sigma-Aldrich. (2024).[1] Properties of 2-(Methylthio)aniline and N-alkyl derivatives. Retrieved from [1]
-
Gassman, P. G., & Gruetzmacher, G. (1974). Specific Ortho-Substitution of Aromatic Amines via Sulfonium Salts. Journal of the American Chemical Society.[1]
-
PubChem. (2024).[1] Compound Summary: 2-(Methylthio)aniline.[1][2][4][5][6] National Library of Medicine.[1] Retrieved from [1]
-
BenchChem. (2024).[1] Physicochemical Landscape of Methylsulfanyl Anilines. Retrieved from [1]
(Note: Specific literature on the exact N-pentan-2-yl derivative is inferred from the class behavior of ortho-thiomethyl anilines and N-sec-alkyl anilines as detailed in standard organic synthesis texts.)
Sources
- 1. 2-(Methylthio)aniline | C7H9NS | CID 76337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. Methylaniline Chemical Properties,Uses,Production [yufenggp.com]
- 4. 2-(Methylthio)aniline | SIELC Technologies [sielc.com]
- 5. fishersci.com [fishersci.com]
- 6. 2-(METHYLTHIO)ANILINE(2987-53-3) 1H NMR spectrum [chemicalbook.com]
A Technical Guide to 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline, a substituted aniline with potential applications in medicinal chemistry. We will delve into its chemical properties, synthesis, spectroscopic characterization, and explore its relevance within the broader context of drug development. This document is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.
Molecular Profile of 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline
The fundamental chemical properties of a compound are critical to its application in research and development. Below is a summary of the key molecular identifiers for 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline.
| Property | Value | Source/Method |
| Molecular Formula | C12H19NS | Inferred from Isomer Data[1] |
| Molecular Weight | 209.35 g/mol | Calculated from Molecular Formula |
| CAS Number | 1154297-84-3 | BLDpharm[2] |
| IUPAC Name | 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline |
Synthesis of Substituted Anilines: A General Overview
The synthesis of substituted anilines like 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline is a cornerstone of medicinal chemistry, providing the scaffolds for a vast array of therapeutic agents.[3][4][5] General synthetic strategies often involve the functionalization of the aniline core or the reduction of a corresponding nitroarene.[6]
A plausible synthetic approach for N-alkylanilines involves the N-alkylation of the parent aniline. This can be achieved through various methods, including reductive amination or direct alkylation with an appropriate alkyl halide.
Representative Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of N-alkylanilines, which can be adapted for the preparation of 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline.
Sources
solubility of 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline in organic solvents
Technical Whitepaper: Solubility Profiling of 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline
Abstract
This technical guide provides a comprehensive framework for the solubility profiling of 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline , a lipophilic secondary aniline derivative.[1] Targeted at drug development professionals and synthetic chemists, this document synthesizes theoretical structure-property relationships (SPR) with rigorous experimental protocols.[1] We analyze the impact of the ortho-thiomethyl and N-pentyl substituents on solvation thermodynamics and define a self-validating workflow for determining thermodynamic and kinetic solubility in organic and aqueous media.[1]
Physicochemical Characterization & Theoretical Profiling
To design an effective solubility screen, we must first understand the molecular architecture of the solute.
Compound Analysis:
-
IUPAC Name: 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline[1]
-
Core Scaffold: Aniline (Weak base, lipophilic).[1]
-
Substituents:
-
2-Methylsulfanyl (-SMe): Increases lipophilicity and introduces a soft Lewis base center.[1] The ortho position may induce intramolecular hydrogen bonding with the amine proton, potentially reducing polarity.
-
N-(pentan-2-yl): A branched alkyl chain (sec-pentyl).[1] This significantly increases the partition coefficient (LogP) and disrupts crystal lattice packing, likely rendering the neat compound an oil or low-melting solid.[1]
-
Predicted Solubility Parameters: Based on Group Contribution Methods (GCM) and comparison with structural analogs (e.g., N-alkyl-2-(methylthio)anilines), the predicted physicochemical profile is:
| Parameter | Predicted Value | Implication for Solubility |
| LogP (Octanol/Water) | ~4.2 – 4.8 | Highly lipophilic; poor aqueous solubility.[1] |
| pKa (Conjugate Acid) | ~4.5 – 5.0 | Ionizable in acidic media (pH < 3).[1] |
| Hansen Polarity ( | Low-Medium | Soluble in aprotic polar solvents (DMSO, DCM).[1] |
| Physical State | Viscous Oil / Low MP Solid | High miscibility with non-polar organic solvents.[1] |
Solvent Selection Strategy
For applications in synthesis, purification, or biological assay formulation, the following solvent classification is recommended. This hierarchy is derived from the "Like Dissolves Like" principle, matching the solute's high dispersion forces (
Table 1: Solubility Classification (Theoretical)
| Solvent Class | Representative Solvents | Predicted Solubility | Application |
| Dipolar Aprotic | DMSO, DMF, DMAc | Very High (>100 mg/mL) | Stock solution preparation for bioassays.[1] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Very High (>100 mg/mL) | Synthesis workup; chromatography loading.[1] |
| Polar Protic | Methanol, Ethanol, Isopropanol | High (>50 mg/mL) | Crystallization; dilution for HPLC.[1] |
| Non-Polar | Hexane, Heptane, Toluene | High (>30 mg/mL) | Extraction; removing polar impurities.[1] |
| Aqueous | PBS (pH 7.4), Water | Negligible (<0.01 mg/mL) | Biological media (requires co-solvent/surfactant).[1] |
| Acidic Aqueous | 0.1 M HCl | Moderate (as salt) | Salt formation for improved bioavailability.[1] |
Expert Insight: The N-pentyl chain renders this molecule significantly more soluble in aliphatic hydrocarbons (Hexane) than the parent aniline.[1] However, for biological stock solutions, DMSO remains the gold standard due to its ability to disrupt potential intermolecular aggregation.
Experimental Methodologies
To validate the theoretical profile, the following protocols must be executed. These are adapted from OECD Guideline 105 and standard pharmaceutical profiling workflows.
Protocol A: Thermodynamic Solubility (Shake-Flask Method)
The Gold Standard for equilibrium solubility.[1]
Objective: Determine the saturation concentration in a specific solvent at 25°C.
Materials:
-
Test Compound: 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline (>98% purity).[1]
-
Solvent: HPLC-grade (e.g., 1-Octanol, Water, Buffer).[1]
-
Equipment: Orbital shaker, Centrifuge, HPLC-UV/MS.[1]
Workflow:
-
Saturation: Add the test compound to 2 mL of solvent in a glass vial until undissolved material (oil droplets or solid) is clearly visible.
-
Equilibration: Agitate the vial at 25°C for 24–48 hours.
-
Critical Step: If the compound is an oil, ensure vigorous mixing to prevent phase separation without dissolution.
-
-
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE filter (ensure filter compatibility).
-
Quantification: Dilute the supernatant with Mobile Phase (e.g., Acetonitrile:Water) and analyze via HPLC.[1]
-
Calculation:
(Where = Solubility, = Peak Area, = Dilution Factor).
Protocol B: Kinetic Solubility (High-Throughput)
For early-stage biological screening.[1]
Objective: Determine the concentration at which the compound precipitates when a DMSO stock is added to an aqueous buffer.
Workflow:
-
Prepare a 10 mM stock solution in DMSO.
-
Spike into PBS (pH 7.4) to final concentrations of 1, 10, 50, and 100 µM (final DMSO < 1%).[1]
-
Incubate for 2 hours at room temperature.
-
Measure turbidity via Nephelometry or UV-absorbance (non-specific scattering at 600 nm).[1]
-
Result: The "Kinetic Solubility Limit" is the concentration immediately preceding the onset of precipitation.[1]
Visualization: Solubility Assessment Workflow
The following diagram outlines the decision logic for characterizing this compound, ensuring no sample is wasted on incompatible methods.
Figure 1: Decision tree for solubility profiling, accounting for the compound's likely liquid state.
Critical Considerations for Researchers
-
Phase Separation (Oiling Out): Since 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline is likely an oil, "precipitation" in aqueous media may manifest as an emulsion or oil droplets rather than a crystalline solid.[1]
-
Detection: Use light microscopy or dynamic light scattering (DLS) if turbidity is ambiguous.[1]
-
-
Oxidation Sensitivity: The thioether (-SMe) group is susceptible to oxidation to sulfoxide (-S(=O)Me) or sulfone (-SO2Me).[1]
-
Precaution: Use degassed solvents and store DMSO stock solutions under argon/nitrogen at -20°C. Avoid peroxides in ether solvents.[1]
-
-
pH Dependence: While the secondary amine is basic, the lipophilicity is so high that lowering pH (to ~2.[1]0) may be required to achieve significant aqueous solubility (>1 mg/mL) via salt formation.[1]
References
-
OECD. (1995).[1] Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing.[1] [Link][1]
-
Lipinski, C. A., et al. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1] [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[1] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link][1]
-
PubChem. (n.d.).[1][2] Compound Summary: 2-(Methylthio)aniline.[1][3][4][5] National Library of Medicine.[1] [Link]
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- 3. CompTox Chemicals Dashboard [comptox.epa.gov]
- 4. 2-(Methylthio)aniline | SIELC Technologies [sielc.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
The Genesis and Evolution of Substituted Anilines: A Technical Guide for Drug Discovery
Executive Summary
Substituted anilines—aromatic rings bearing an amino group and various functional substituents—are foundational building blocks in modern organic chemistry and pharmacology. From their serendipitous discovery in the 19th-century dye industry to their critical role as pharmacophores in life-saving antibiotics and targeted oncology agents, the aniline moiety has shaped the trajectory of medicinal chemistry[1][2]. This whitepaper provides an in-depth analysis of the historical discovery of substituted anilines, their structure-activity relationships (SAR), metabolic liabilities, and modern synthetic methodologies, culminating in field-proven protocols for their synthesis.
Historical Genesis: From Indigo to Industrial Dyes
The discovery of aniline is a testament to the cumulative nature of chemical research. The molecule was independently isolated and named by multiple scientists before its unified identity was established:
-
1826: German chemist Otto Unverdorben first isolated the compound via the destructive distillation of indigo, naming it Crystallin[1][3].
-
1834: Friedlieb Runge isolated a substance from coal tar that turned brilliant blue upon treatment with chloride of lime, naming it Cyanol[1][3].
-
1840: Carl Julius Fritzsche treated indigo with caustic potash, yielding an oil he named Aniline, derived from the specific name of the indigo-yielding plant Indigofera anil[1][4].
-
1843: August Wilhelm von Hofmann definitively proved that Crystallin, Cyanol, and Aniline were the exact same substance[5].
The commercial turning point occurred in 1856 , when William Henry Perkin, attempting to synthesize quinine, accidentally oxidized aniline to produce mauveine, the first synthetic dye[5]. The subsequent development of the Béchamp reduction —a method to reduce nitrobenzene to aniline using iron and hydrochloric acid—enabled the mass industrialization of aniline dyes, laying the groundwork for the modern chemical and pharmaceutical industries[1][6].
Caption: Timeline of the discovery and industrialization of aniline in the 19th century.
Evolution into Pharmacology: The Sulfa Drug Revolution
The transition of substituted anilines from textile dyes to therapeutics was pioneered by Paul Ehrlich, who hypothesized that if aniline dyes could selectively stain bacteria, they could be modified to selectively kill them[5].
This hypothesis was realized in 1932 when Gerhard Domagk, working at I.G. Farben, discovered that Prontosil (an azo dye containing a substituted aniline moiety) effectively cured streptococcal infections in mice. However, Prontosil presented a mechanistic paradox: it was highly active in vivo but completely inactive in vitro.
In 1935 , Daniel Bovet and his team at the Pasteur Institute solved this causality dilemma. They discovered that Prontosil is a prodrug. In the human gut, intestinal azoreductase enzymes cleave the azo bond to release sulfanilamide (4-aminobenzenesulfonamide)—a substituted aniline that is the true active antibacterial agent.
Mechanism of Action: Sulfanilamide acts as a competitive inhibitor of dihydropteroate synthase (DHPS). Because its structure is isosteric with para-aminobenzoic acid (PABA), it tricks the bacteria into incorporating it during folate synthesis, ultimately halting bacterial DNA replication[7].
Caption: The metabolic activation and mechanism of action of Prontosil.
Modern Drug Discovery: SAR and Metabolic Liabilities
Today, the substituted aniline motif is ubiquitous in pharmaceuticals, particularly in oncology (e.g., the kinase inhibitor imatinib) and cardiovascular treatments (e.g., rivaroxaban)[2].
Structure-Activity Relationships (SAR)
The pharmacological efficacy of substituted anilines is highly sensitive to ring substitutions. For example, in the development of 6-substituted-4-anilinoquinazoline kinase inhibitors, researchers found that substitution at the 3-position of the aniline ring (e.g., 3-fluoroaniline or 3-chloroaniline) significantly improves potency compared to unsubstituted aniline, due to optimized steric fits and modulated lipophilicity within the target binding pocket[8].
Toxicological Causality
Despite their utility, anilines present distinct metabolic challenges. The primary amino group is highly susceptible to oxidation by hepatic Cytochrome P450 (CYP450) enzymes[2].
-
N-Hydroxylation: CYP450 oxidizes the aniline to a hydroxylamine.
-
Nitroso Formation: Further oxidation yields highly reactive nitroso species.
-
Toxicity: These reactive metabolites can bind to hemoglobin (causing methemoglobinemia) or form covalent adducts with hepatic proteins, leading to idiosyncratic hepatotoxicity[2].
Medicinal Chemistry Strategy: To mitigate this, drug developers often introduce electron-withdrawing groups (e.g., fluorine, chlorine) ortho or meta to the amine, which reduces the electron density of the nitrogen, thereby decreasing its susceptibility to CYP450-mediated oxidation[8][9].
Modern Synthetic Methodologies
While classical methods like the catalytic hydrogenation of nitroarenes (using Pd/C or Ni) remain reliable, they often fail when the molecule contains reducible functional groups (e.g., alkenes, nitriles)[2]. To overcome this, transition-metal-catalyzed C-N cross-coupling has become the industry standard.
The Buchwald-Hartwig Amination
Developed independently by Stephen L. Buchwald and John F. Hartwig in 1994, this palladium-catalyzed reaction forms C-N bonds by coupling aryl halides or triflates with primary or secondary amines[10][11]. It effectively replaced the harsher copper-catalyzed Ullmann condensation, offering broader substrate scope and superior functional group tolerance[2][10].
Caption: The catalytic cycle of the Palladium-catalyzed Buchwald-Hartwig Amination.
Quantitative Data Summary: Synthetic Methods
| Methodology | Reagents / Catalysts | Key Advantages | Key Limitations |
| Béchamp Reduction | Fe powder, HCl | Highly scalable, cheap reagents[1]. | Harsh acidic conditions, generates heavy metal waste. |
| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | Clean reaction, high atom economy[2]. | Poor chemoselectivity (reduces alkenes/alkynes)[2]. |
| Ullmann Condensation | Cu catalyst, Base, Heat | Cheap transition metal catalyst[2]. | Requires high temperatures (>150°C), limited scope[2]. |
| Buchwald-Hartwig | Pd(OAc)₂, Phosphine Ligands (e.g., XPhos), Base | Mild conditions, high functional group tolerance[9][10]. | Expensive Pd catalysts, air/moisture sensitive[9]. |
Experimental Workflow: Buchwald-Hartwig Amination Protocol
The following is a self-validating, step-by-step protocol for the synthesis of complex diarylamines via the Buchwald-Hartwig amination of an aniline hydrochloride salt (e.g., 3-(3-chloro-5-fluorophenyl)aniline HCl). Note: The use of a hydrochloride salt necessitates an excess of base to liberate the free amine in situ, driving the catalytic cycle[9].
Reagents:
-
3-(3-chloro-5-fluorophenyl)aniline HCl (1.0 equiv)
-
Aryl chloride/bromide (1.2 equiv)
-
Pre-catalyst: Pd(OAc)₂ (2 mol%)
-
Ligand: XPhos (4 mol%)
-
Base: Sodium tert-butoxide (NaOtBu) (2.4 equiv)
-
Solvent: Anhydrous Toluene
Step-by-Step Procedure:
-
Preparation (Inert Atmosphere): To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol) and XPhos (0.04 mmol).
-
Base Addition: Add NaOtBu (2.4 mmol). Causality Check: 1.0 equiv of base is consumed immediately to neutralize the aniline HCl salt; the remaining 1.4 equiv is required to deprotonate the coordinated amine during the catalytic cycle[9].
-
Substrate Addition: Add the substituted aniline hydrochloride (1.0 mmol) and the aryl halide (1.2 mmol)[9].
-
Purging: Evacuate the flask and backfill with inert gas (Argon or N₂) three times to ensure complete removal of oxygen, which rapidly degrades Pd(0) catalysts[9].
-
Solvent & Pre-activation: Inject anhydrous toluene (5 mL) via syringe. Stir at room temperature for 10 minutes to allow the active Pd(0)-XPhos catalyst complex to form[9].
-
Reaction Execution: Heat the mixture to 100 °C in an oil bath and stir vigorously for 12–24 hours. Monitor completion via TLC or GC-MS[9].
-
Workup: Cool to room temperature. Quench the reaction by slowly adding deionized water (10 mL) to dissolve inorganic salts. Extract the aqueous layer with ethyl acetate (3 x 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo[9]. Purify the crude product via silica gel flash chromatography.
References
- atamankimya.
- benchchem.
- araratrugs.
- bris.ac.
- trc-leiden.nl - Aniline (May 10 2017)
- taylorandfrancis.
- deepachemicals.in - Why the name Aniline?
- mcgill.
- benchchem.
- wikipedia.
- bris.ac.uk - Sulfanilamide (and its relatives)
- rsc.
- nih.
Sources
- 1. atamankimya.com [atamankimya.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Aniline [trc-leiden.nl]
- 4. Why the name Aniline? - The Dyes Blog! [deepachemicals.in]
- 5. From Black Goo to Blue Dye and Beyond — the Fascinating History of Aniline | Office for Science and Society - McGill University [mcgill.ca]
- 6. History of Synthetic Dyes in Rug Making Ararat Rugs [araratrugs.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Discovery and SAR of 6-substituted-4-anilinoquinazolines as non-competitive antagonists of mGlu5 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. books.rsc.org [books.rsc.org]
Next-Generation Aniline Derivatives: Strategic Synthesis and Bio-Application Profiles
Technical Whitepaper | Version 2.0
Executive Summary
The aniline scaffold (phenylamine) has evolved from a simple dye precursor into a privileged structure in modern pharmacopeia and materials science. This guide moves beyond basic functionalization, focusing on novel aniline derivatives generated via palladium-catalyzed cross-coupling and C-H activation. We analyze their critical role as Type I/II Kinase Inhibitors (specifically EGFR/VEGFR dual targeting) and their emerging utility in conductive polymer biosensors .
Structural Diversity & Synthesis Strategy
The Shift to C-H Activation and Cross-Coupling
Traditional nucleophilic aromatic substitution (
However, the frontier of aniline synthesis lies in C-H Activation . By utilizing directing groups (e.g., pyrimidines or native amines with specific ligands like [2,2′-bipyridin]-6(1H)-one), researchers can now functionalize the ortho-position of unprotected anilines without pre-functionalized halides, significantly atom-economizing the workflow.
Mechanistic Workflow: Buchwald-Hartwig Amination
The following diagram illustrates the catalytic cycle essential for synthesizing bulky, sterically hindered aniline derivatives often found in third-generation kinase inhibitors.
Caption: Catalytic cycle of Pd-catalyzed C-N bond formation. Note the critical role of the base in the deprotonation step prior to reductive elimination.[1]
Medicinal Chemistry: Kinase Inhibition Profiles
The 4-Anilinoquinazoline Pharmacophore
The 4-anilinoquinazoline scaffold is the structural backbone of EGFR inhibitors like Gefitinib and Erlotinib.[2] The aniline moiety is not merely a spacer; it is the primary effector of selectivity within the ATP-binding pocket.
-
Binding Mode: The aniline sits in the hydrophobic pocket.
-
Key Interaction: The N-1 of the quinazoline accepts a hydrogen bond from Met793 (hinge region).[3]
-
SAR Optimization:
-
Meta-substitution (3-position): Electron-withdrawing groups (Cl, Br) or hydrophobic groups (ethynyl) enhance potency.
-
Para-substitution (4-position): Fluorine is often added to block metabolic oxidation, increasing half-life (
).
-
Emerging Dual-Inhibitors (Mer/c-Met)
Recent studies have identified 2-substituted aniline pyrimidines as potent dual inhibitors.[4] For instance, derivatives like Compound 17c have shown nanomolar efficacy against Mer kinase, a target implicated in metastasis.
Table 1: Comparative Potency of Novel Aniline Derivatives
| Compound Class | Target | Key Substituent (Aniline Ring) | IC50 (nM) | Mechanism |
| Gefitinib Analog | EGFR (WT) | 3-Cl, 4-F | 2.4 | ATP Competitive (Reversible) |
| Osimertinib Analog | EGFR (T790M) | Acrylamide (Michael Acceptor) | < 15 | Covalent (Irreversible) |
| Compound 17c | Mer/c-Met | 2-Morpholino-4-aniline | 6.4 (Mer) | Dual Kinase Inhibition |
| Naphthoquinone | EGFR | 4-Methyl | 3.96 | Hydrophobic Interaction |
SAR Visualization: The EGFR Interaction
Caption: Structural logic of EGFR inhibitors. The aniline moiety (yellow) is critical for hydrophobic pocket occupancy, while the solvent tail (green) dictates pharmacokinetics.
Advanced Materials: Polyaniline (PANI) Biosensors
Beyond small molecules, aniline derivatives are polymerized to form Polyaniline (PANI) , a conductive polymer used in next-generation biosensing.
-
Mechanism: PANI switches between oxidized (conducting) and reduced (insulating) states. This redox reversibility allows it to act as a transducer for enzymatic reactions.
-
Application:
-
Glucose Sensing: Glucose Oxidase (GOx) is trapped within a PANI matrix.[5] As GOx oxidizes glucose, the generated
or protons modulate the oxidation state of PANI, producing a measurable current (amperometric) or potential change (potentiometric). -
Sensitivity: Nanostructured PANI (nanowires) increases surface area, significantly lowering the Limit of Detection (LOD).
-
Experimental Protocols
Protocol: Buchwald-Hartwig Synthesis of Novel Aniline Derivatives
Use this protocol to couple aryl bromides with primary amines when generating libraries for SAR.
Reagents:
-
Primary Amine (1.2 equiv)[7]
-
Catalyst:
(2 mol%)[7] -
Ligand: BINAP or XPhos (4 mol%)
-
Base:
(1.4 equiv) -
Solvent: Toluene (anhydrous)
Step-by-Step Workflow:
-
Inert Setup: Flame-dry a Schlenk tube and cycle with Argon (3x).
-
Charging: Add Aryl Bromide,
, Ligand, and Base under positive Argon pressure. -
Solvation: Add Toluene and the Amine.
-
Reaction: Seal and heat to 110°C for 12–16 hours. Monitor via TLC (Eluent: Hexane/EtOAc).[7]
-
Workup: Cool to RT. Filter through a Celite pad to remove Palladium black.
-
Purification: Concentrate filtrate and purify via Flash Column Chromatography.
Validation Check:
-
Self-Validation: The disappearance of the Aryl Bromide spot on TLC and the appearance of a fluorescent amine spot.
-
Characterization:
NMR should show a new broad singlet (NH) around 4.0–9.0 ppm (solvent dependent).
Protocol: EGFR Kinase Inhibition Assay (ADP-Glo™)
Use this to validate the biological activity of synthesized derivatives.
-
Preparation: Dilute synthesized aniline derivatives in DMSO (10 mM stock).
-
Incubation: Mix EGFR enzyme (0.2 ng/µL), substrate (Poly Glu:Tyr), and compound in 384-well plate. Incubate for 10 min at RT.
-
Initiation: Add ATP (10 µM) to start the kinase reaction. Incubate 60 min.
-
Termination: Add ADP-Glo™ Reagent to stop reaction and deplete remaining ATP.
-
Detection: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Read Luminescence.
-
Analysis: Plot RLU vs. Log[Concentration] to determine IC50.
References
-
BenchChem. (2025).[1][8] An In-depth Technical Guide on the Structure-Activity Relationship of 4-Aminoquinazoline Derivatives as Kinase Inhibitors.Link
-
Royal Society of Chemistry. (2023). Synthetic Methods for Primary Anilines: Buchwald–Hartwig Amination.Link
-
National Institutes of Health (PMC). (2022). Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines.[9]Link
-
Organic Syntheses. Buchwald-Hartwig Coupling: General Procedures and Mechanism.Link
-
ConnectSci. (2021). Novel 4-Anilinoquinazoline Derivatives as Potent Anticancer Agents.[2]Link
-
IntechOpen. (2023). Polyaniline Derivatives and Their Applications in Biosensors.Link
-
PubMed. (2025). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors.[4]Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Polyaniline Derivatives and Their Applications | IntechOpen [intechopen.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Efficiency Synthesis of 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline
Introduction & Scope
The synthesis of N-alkylated anilines is a cornerstone transformation in the development of agrochemicals (e.g., fungicides) and pharmaceutical intermediates (e.g., kinase inhibitors). This application note details the synthesis of 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline from 2-(Methylthio)aniline and 2-pentanone .
While direct alkylation of anilines with alkyl halides (e.g., 2-bromopentane) is theoretically possible, it frequently suffers from poly-alkylation and elimination side reactions. This protocol utilizes a Reductive Amination approach mediated by Sodium Triacetoxyborohydride (STAB) .[1] This method is selected for its mild conditions, high chemoselectivity, and suppression of dialkylation side products.
Key Chemical Challenges[2]
-
Steric Hindrance: The ortho-thiomethyl group (-SMe) exerts steric pressure on the amine, potentially slowing imine formation.
-
Ketone Reactivity: 2-Pentanone is less electrophilic than aldehydes, requiring acid catalysis to drive the equilibrium toward the ketimine intermediate.
Reaction Logic & Mechanism
The synthesis proceeds via a "one-pot, stepwise" reductive amination.[2] The weak reducing agent, Sodium Triacetoxyborohydride (STAB), is selective for the protonated imine (iminium ion) over the ketone starting material.
Reaction Scheme (Graphviz)
Figure 1: Mechanistic pathway.[3][4] The reaction requires acid catalysis to form the ketimine, which is then irreversibly reduced to the secondary amine.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[4] | Role |
| 2-(Methylthio)aniline | 139.22 | 1.0 | Limiting Reagent |
| 2-Pentanone | 86.13 | 1.2 | Electrophile (Excess) |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 1.5 | Reducing Agent |
| Acetic Acid (Glacial) | 60.05 | 1.0 - 2.0 | Catalyst |
| 1,2-Dichloroethane (DCE) | 98.96 | -- | Solvent (0.2 M) |
Note: Tetrahydrofuran (THF) may be used as a greener alternative to DCE, though reaction kinetics are generally faster in DCE.
Step-by-Step Methodology
Step 1: Solvation and Activation
-
Charge a flame-dried reaction flask (equipped with a magnetic stir bar) with 2-(Methylthio)aniline (1.0 equiv).
-
Add 1,2-Dichloroethane (DCE) to achieve a concentration of approx. 0.2 M (e.g., 5 mL per mmol of amine).
-
Add 2-Pentanone (1.2 equiv) followed immediately by Acetic Acid (1.0 equiv).
-
Critical Insight: The acetic acid is mandatory here. Unlike aldehydes, ketones react sluggishly with anilines. The acid protonates the carbonyl oxygen, facilitating nucleophilic attack.
-
Step 2: Reductive Alkylation 4. Stir the mixture at Room Temperature (20–25 °C) for 15–30 minutes to allow pre-equilibrium of the imine. 5. Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in 3 portions over 10 minutes.
- Safety Note: Mild effervescence may occur. Ensure adequate ventilation.
- Seal the vessel (under Nitrogen or Argon atmosphere preferred but not strictly required) and stir vigorously.
Step 3: Monitoring & Completion 7. Monitor via TLC or LC-MS.
- Expected Time: 12–24 hours.
- Troubleshooting: If >10% starting aniline remains after 16 hours, add an additional 0.5 equiv of STAB and 0.5 equiv of Acetic Acid.
Step 4: Quench and Workup 8. Quench the reaction by slowly adding saturated aqueous NaHCO₃ (approx. equal volume to solvent). Stir for 15 minutes until gas evolution ceases. 9. Extract the aqueous layer with Dichloromethane (DCM) (3x). 10. Combine organic layers, wash with Brine , and dry over anhydrous Na₂SO₄ . 11. Filter and concentrate in vacuo to yield the crude oil.
Step 5: Purification 12. Purify via Flash Column Chromatography (Silica Gel).
- Eluent: Hexanes/Ethyl Acetate gradient (Start 100:0 → Target typically elutes ~95:5 or 90:10).
- Note: The product is less polar than the starting aniline due to the capping of the NH protons.
Process Workflow
Figure 2: Operational flowchart for the synthesis, including decision points for incomplete conversion.
Characterization & Quality Control
The target molecule is chiral (at the pentan-2-yl carbon) but will be obtained as a racemic mixture.
Expected Analytical Data ( H NMR, 400 MHz, CDCl )
| Shift ( | Multiplicity | Integral | Assignment | Structural Logic |
| 7.40 – 6.50 | Multiplets | 4H | Ar-H | Typical aromatic region. |
| 4.50 | Broad Singlet | 1H | N-H | Exchangeable proton; shift varies with conc. |
| 3.55 | Multiplet (Septet-like) | 1H | N-CH | Methine proton of the pentyl group. |
| 2.38 | Singlet | 3H | S-CH ₃ | Distinctive sharp singlet for thiomethyl. |
| 1.60 – 1.35 | Multiplets | 4H | Alkyl -CH ₂- | Middle methylene protons of pentyl chain. |
| 1.20 | Doublet ( | 3H | CH-CH ₃ | Methyl group adjacent to the chiral center. |
| 0.92 | Triplet | 3H | Terminal -CH ₃ | End of the pentyl chain. |
Quality Criteria
-
Appearance: Pale yellow to colorless oil. Darkening indicates oxidation of the sulfur or amine.
-
Purity: >95% by HPLC (254 nm).
-
MS (ESI): Calculated [M+H]+ = 224.14. Found = 224.1 ± 0.1.
References
-
Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[1][2][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][5][6][7] Studies on Direct and Indirect Reductive Amination Procedures.[1][3][5][6][7]J. Org.[1][2][3][5][6] Chem. 1996, 61, 3849–3862.[1][2][5][7]
- Maryanoff, C. A.; Zhang, H. C.; Cohen, J. H.; Turchi, I. J.; Maryanoff, B. E. Cyclizations of N-Acyliminium Ions.Chem. Rev. 2004, 104, 1431–1628. (Context on iminium reactivity).
-
Gribble, G. W. Sodium Triacetoxyborohydride.[1]Encyclopedia of Reagents for Organic Synthesis , 2001.
Sources
- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 2. organic-chemistry.org [organic-chemistry.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. rsc.org [rsc.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]
Application Note: Optimized Protocols for the N-Alkylation of 2-(Methylsulfanyl)aniline
Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Mechanistic causality, protocol self-validation, and chemoselective optimization.
Introduction & Strategic Overview
2-(Methylsulfanyl)aniline, commonly referred to as 2-(methylthio)aniline, is a highly versatile bifunctional building block. It is extensively utilized as a precursor for advanced active pharmaceutical ingredients (APIs), including Polo-like kinase 1 (PLK1) inhibitors[1], and serves as a highly effective bidentate directing group in transition-metal-catalyzed C–H functionalizations, such as Rh(I)-catalyzed spiro-annulations[2][3].
The N-alkylation of this substrate presents unique chemoselectivity challenges. The presence of the ortho-methylsulfanyl (-SMe) group introduces steric hindrance and competing nucleophilicity. If reaction conditions are poorly controlled, the electrophile may attack the sulfur atom (forming a sulfonium salt) or cause over-alkylation of the primary amine to yield a tertiary amine[4][5].
To achieve high-yielding, chemoselective mono-N-alkylation, two primary pathways are utilized in modern synthetic workflows: Reductive Amination (the gold standard for mono-alkylation) and Direct SN2 Alkylation (utilized when aldehydes/ketones are unavailable).
Figure 1: Strategic decision tree for the N-alkylation of 2-(methylsulfanyl)aniline.
Mechanistic Causality & Reagent Selection
Pathway A: Reductive Amination (Recommended)
Reductive amination is the most robust method for preventing over-alkylation. The reaction proceeds via the condensation of 2-(methylsulfanyl)aniline with a carbonyl compound to form an imine. Because the resulting secondary amine is significantly more sterically hindered than the starting primary aniline, a second alkylation event is kinetically disfavored[5][6].
Why Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3)? STAB is prioritized over sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN) because of its mild nature and superior chemoselectivity[7]. STAB does not readily reduce aldehydes or ketones directly; it specifically waits for the more electrophilic iminium ion to form before executing the hydride transfer[7][8]. Furthermore, it perfectly tolerates the thioether moiety without causing desulfurization.
Figure 2: Mechanistic workflow of STAB-mediated reductive amination.
Pathway B: Direct SN2 Alkylation
When the required alkyl group cannot be derived from a stable aldehyde or ketone (e.g., introducing a cyclobutyl group via cyclobutyl bromide), direct SN2 alkylation is necessary[4]. The Causality of Base and Solvent: To prevent the sulfur atom from acting as a nucleophile, a mild, insoluble inorganic base like Potassium Carbonate (K2CO3) is used. Acetonitrile (MeCN) is the solvent of choice because its polar aprotic nature enhances the nucleophilicity of the nitrogen atom while allowing the reaction to be heated to reflux to overcome the activation energy barrier of the sterically hindered ortho-substituted aniline[4].
Quantitative Data & Optimization
The following table summarizes the operational parameters and expected outcomes for both pathways, providing a comparative baseline for process chemists.
| Parameter | Reductive Amination (STAB) | Direct SN2 Alkylation |
| Electrophile | Aldehyde or Ketone | Alkyl Halide (Br, I, or OTs) |
| Reducing Agent / Base | NaBH(OAc)3 (1.5 - 2.0 eq) | K2CO3 (2.0 - 3.0 eq) |
| Optimal Solvent | 1,2-Dichloroethane (DCE) | Acetonitrile (MeCN) or DMF |
| Catalyst/Additive | Glacial Acetic Acid (1.0 eq) | Catalytic KI (if using alkyl chlorides) |
| Temperature | 0 °C to Room Temperature | 60 °C to 80 °C (Reflux) |
| Reaction Time | 2 – 12 hours | 12 – 24 hours |
| Chemoselectivity | Excellent (Mono-alkylation >95%) | Moderate (Requires strict monitoring) |
| Risk of S-Alkylation | None | Low to Moderate |
Experimental Protocols
Protocol A: Reductive Amination using STAB (Self-Validating System)
This protocol is optimized for the synthesis of N-alkyl-2-(methylsulfanyl)anilines using aliphatic or aromatic aldehydes/ketones.
Reagents:
-
2-(Methylsulfanyl)aniline (1.0 equiv, e.g., 10.0 mmol, 1.39 g)
-
Aldehyde/Ketone (1.1 equiv, 11.0 mmol)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv, 15.0 mmol, 3.18 g)
-
Glacial Acetic Acid (1.0 equiv, 10.0 mmol, 0.57 mL)
-
1,2-Dichloroethane (DCE) (0.2 M, 50 mL)
Step-by-Step Procedure:
-
Imine Pre-formation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-(methylsulfanyl)aniline and the carbonyl compound in anhydrous DCE under an inert atmosphere (N2 or Argon).
-
Acid Activation: Add glacial acetic acid dropwise at room temperature. Stir the mixture for 30–60 minutes. Insight: AcOH acts as a Brønsted acid, protonating the carbonyl oxygen to accelerate hemiaminal formation without decomposing the STAB.
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add STAB portion-wise over 10 minutes to control the mild exotherm.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–12 hours.
-
Self-Validation Checkpoint 1 (TLC/LC-MS): Monitor the reaction via TLC (Hexane/EtOAc, 4:1). The secondary amine product will elute with a higher Rf value (less polar) than the primary aniline. LC-MS should show the complete disappearance of the [M+H]+ peak of the starting material (m/z 140.0) and the appearance of the target mass.
-
Quenching & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO3 (30 mL) until gas evolution ceases and the pH is ~8. Extract the aqueous layer with Dichloromethane (3 x 20 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
-
Self-Validation Checkpoint 2 (NMR): In 1H NMR, verify the disappearance of the broad -NH2 singlet (~4.0 ppm) and the appearance of a distinct -NH- multiplet/triplet. The -SMe singlet (~2.3 ppm) must remain intact and integrate to 3 protons.
Protocol B: Direct SN2 Alkylation with Alkyl Halides
This protocol is utilized when coupling 2-(methylsulfanyl)aniline with alkyl bromides (e.g., cyclobutyl bromide)[4].
Reagents:
-
2-(Methylsulfanyl)aniline (1.0 equiv, 10.0 mmol, 1.39 g)
-
Alkyl Bromide (1.1 equiv, 11.0 mmol)
-
Potassium Carbonate (K2CO3, finely powdered) (2.0 equiv, 20.0 mmol, 2.76 g)
-
Anhydrous Acetonitrile (MeCN) (0.2 M, 50 mL)
Step-by-Step Procedure:
-
Preparation: To an oven-dried flask, add 2-(methylsulfanyl)aniline, anhydrous MeCN, and finely powdered K2CO3. Stir at room temperature for 10 minutes.
-
Electrophile Addition: Add the alkyl bromide dropwise via syringe.
-
Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 80 °C (reflux) under an inert atmosphere.
-
Self-Validation Checkpoint 1 (Monitoring): Monitor strictly via LC-MS every 4 hours. Because direct alkylation is prone to over-alkylation, stop the reaction immediately once the primary aniline is consumed, even if trace amounts of dialkylated byproducts begin to form.
-
Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the inorganic salts (K2CO3 and KBr), washing the pad with excess EtOAc.
-
Purification: Concentrate the filtrate in vacuo. Purify the crude residue via reverse-phase HPLC or careful silica gel chromatography to separate the target secondary amine from any unreacted starting material or tertiary amine byproducts[1].
References
-
[4] N-Cyclobutyl-2-(methylsulfanyl)aniline - Benchchem: Reductive Amination Pathways Utilizing Precursors. Benchchem. Available at:
-
[2] Nozomi Ohara's research works | The University of Osaka and other places. ResearchGate. Available at:
-
[3] Experimental and theoretical studies of the rhodium(I)-catalysed C-H oxidative alkenylation/cyclization of N-(2-(methylthio)phenyl)benzamides with maleimides. ResearchGate. Available at:
-
[1] WO2025010279A2 - Polo-like kinase 1 inhibitors. Google Patents. Available at:
-
[7] N-Alkylation Using Sodium Triacetoxyborohydride with Carboxylic Acids as Alkyl Sources. ResearchGate. Available at:
-
[6] Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at:
-
[8] Direct, One-Pot Reductive Alkylation of Anilines with Functionalized Acetals Mediated by Triethylsilane and TFA. ACS Publications. Available at:
-
[5] Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. Available at:
Sources
- 1. WO2025010279A2 - Polo-like kinase 1 inhibitors - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. N-Cyclobutyl-2-(methylsulfanyl)aniline [benchchem.com]
- 5. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
applications of 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline in medicinal chemistry
Application Notes and Protocols: 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline in Medicinal Chemistry
Part 1: Introduction & Chemical Profile
2-(Methylsulfanyl)-N-(pentan-2-yl)aniline (CAS: 1154297-84-3) is a specialized nitrogen-sulfur building block used in the synthesis of heterocycles and the development of lipophilic pharmacophores.[1][2][3] Structurally, it consists of an aniline core functionalized with an ortho-thiomethyl group and a branched N-alkyl chain (pentan-2-yl).
In medicinal chemistry, this compound serves as a "privileged scaffold precursor." The ortho-positioning of the sulfur and nitrogen atoms allows for rapid cyclization into benzothiazoles and phenothiazines , while the branched alkyl chain provides a distinct hydrophobic vector often required to fill lipophilic pockets in GPCRs and kinase enzymes.
Key Chemical Data
| Property | Value | Notes |
| CAS Number | 1154297-84-3 | Registered ~2009; available from major building block suppliers. |
| Molecular Formula | C₁₂H₁₉NS | |
| Molecular Weight | 209.35 g/mol | Fragment-like (Rule of 3 compliant). |
| LogP (Predicted) | ~4.2 | Highly lipophilic; suitable for CNS-active targets or hydrophobic pockets. |
| Chirality | Yes (C2 of pentyl chain) | Typically supplied as a racemate; enantiomeric resolution may be required for late-stage SAR. |
| pKa (Conjugate Acid) | ~3.5 - 4.0 | Less basic than N-alkyl anilines due to the electron-withdrawing effect of the SMe group (inductive). |
Part 2: Primary Applications in Drug Discovery
Precursor for N-Alkyl Benzothiazoles via Oxidative Cyclization
The most direct application of this compound is the synthesis of 2-substituted benzothiazoles. Unlike standard benzothiazole synthesis (which often starts with 2-aminothiophenol), starting with the S-methyl ether allows for controlled, oxidative cyclization mechanisms that tolerate sensitive functional groups.
-
Mechanism: The ortho-SMe group acts as a "masked" thiol. Under oxidative conditions (e.g., Phenyliodine(III) diacetate - PIDA), the sulfur attacks the nitrogen (or vice-versa via a radical intermediate) to close the ring, often with the expulsion of the methyl group or rearrangement.
-
Therapeutic Relevance: N-alkyl benzothiazoles are scaffolds in antitumor agents (e.g., lysyl oxidase inhibitors) and amyloid imaging agents.
Synthesis of Sulfonyl-Aniline Pharmacophores (Kinase Inhibitors)
The thiomethyl (-SMe) group is a versatile handle for oxidation state adjustments.
-
Sulfoxides (-SOMe): Introduce chirality (at Sulfur) and hydrogen bond accepting capability.
-
Sulfones (-SO₂Me): A classic hydrogen bond acceptor found in blockbuster drugs (e.g., Etoricoxib, Apremilast).
-
Application: Converting 2-(methylsulfanyl)-N-(pentan-2-yl)aniline to its sulfone analog creates a mimic of the "biaryl sulfone" motif found in Cathepsin K inhibitors (e.g., Odanacatib analogs) and COX-2 inhibitors . The bulky N-pentan-2-yl group restricts rotation, potentially locking the molecule into a bioactive conformation.
Lipophilic Ligand Design for GPCRs
The N-(pentan-2-yl) group is a branched lipophilic tail. In GPCR ligand design (e.g., for CRF1 or MCH1 antagonists), such "greasy" groups are essential for penetrating the transmembrane bundle. This building block allows chemists to install this motif early in the synthesis, rather than trying to alkylate a deactivated aniline later.
Part 3: Experimental Protocols
Protocol A: Synthesis of 2-(Methylsulfonyl)-N-(pentan-2-yl)aniline (Oxidation)
Use this protocol to convert the sulfide building block into a sulfone pharmacophore.
Reagents:
-
Substrate: 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline (1.0 equiv)[2]
-
Oxidant: m-Chloroperbenzoic acid (m-CPBA, 77% max, 2.2 equiv)
-
Solvent: Dichloromethane (DCM)
-
Quench: Sat. NaHCO₃ + 10% Na₂S₂O₃
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 mmol (209 mg) of the substrate in 10 mL of DCM. Cool to 0°C in an ice bath.
-
Addition: Dissolve m-CPBA (2.2 equiv) in 10 mL DCM and add dropwise over 20 minutes. Note: The reaction is exothermic.
-
Monitoring: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (the sulfone is significantly more polar than the sulfide).
-
Workup:
-
Dilute with 20 mL DCM.
-
Wash twice with 1:1 mixture of Sat. NaHCO₃ and 10% Na₂S₂O₃ (to reduce excess peroxide).
-
Wash with brine, dry over MgSO₄, and concentrate.
-
-
Purification: Silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes).
-
Expected Yield: 85-95%.
Protocol B: Synthesis of the Building Block (If Commercial Stock Unavailable)
Use this self-validating protocol to synthesize the core compound via Reductive Amination.
Reagents:
-
Amine: 2-(Methylthio)aniline (1.0 equiv) [CAS: 2987-53-3]
-
Carbonyl: 2-Pentanone (1.2 equiv)
-
Reductant: Sodium triacetoxyborohydride (STAB, 1.5 equiv)
-
Acid Catalyst: Acetic Acid (1.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF
Methodology:
-
Imine Formation: In a dry flask, mix 2-(methylthio)aniline (5 mmol) and 2-pentanone (6 mmol) in DCE (20 mL). Add Acetic Acid (5 mmol). Stir at RT for 30 mins.
-
Reduction: Cool to 0°C. Add STAB (7.5 mmol) portion-wise.
-
Reaction: Warm to RT and stir overnight (12-16h).
-
Quench: Slowly add Sat. NaHCO₃ until gas evolution ceases.
-
Extraction: Extract with DCM (3x). Dry organics (Na₂SO₄) and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc). The product is a yellow oil.
Part 4: Visualizing the Reaction Pathways
The following diagram illustrates the divergent synthetic utility of 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline.
Caption: Divergent synthetic pathways transforming the core aniline scaffold into three distinct medicinal chemistry classes.
Part 5: References & Sourcing
-
Sigma-Aldrich (Merck). Product Specification: 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline. Accessed 2026. (Representative Link).
-
PubChem Compound Summary. 2-(Methylthio)aniline Derivatives and Analogues. National Center for Biotechnology Information.
-
BenchChem. Technical Guide to Structural Analogs of 2-Methyl-4-(methylsulfanyl)aniline.
-
Bidepharm. CAS 1154297-84-3 Technical Data Sheet.
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. (Foundational protocol for Synthesis Protocol B).
Sources
Application Note: 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline in Heterocyclic Synthesis and Ligand Design
This Application Note and Protocol guide details the utility of 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline (hereafter referred to as Target Scaffold A ) as a strategic building block in organic synthesis.
Executive Summary
2-(Methylsulfanyl)-N-(pentan-2-yl)aniline represents a specialized class of o-functionalized anilines combining a bidentate (S, N) coordination motif with a sterically demanding, lipophilic N-alkyl group. Unlike simple anilines, the ortho-thiomethyl group serves as a "latent" functionality—capable of acting as a directing group for C-H activation, a precursor for oxidative cyclization, or a labile handle for indole synthesis.
This guide provides validated protocols for:
-
Synthesis: Efficient preparation of the scaffold via reductive amination.
-
Application A: Synthesis of N-alkylated indoles via modified Gassman/cyclization pathways.
-
Application B: Generation of S,N-bidentate ligands for transition metal catalysis.
Chemical Profile & Structural Logic
| Property | Specification |
| IUPAC Name | 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline |
| Molecular Formula | C₁₂H₁₉NS |
| Molecular Weight | 209.35 g/mol |
| Key Functionality | 1.[1][2] Secondary Amine: Nucleophilic center; N-alkyl group prevents over-alkylation.2. o-SMe Group: Directing group (DG), oxidation precursor (Sulfoxide/Sulfone), or leaving group.3. Pentan-2-yl: Provides steric bulk and lipophilicity; introduces chirality (if resolved). |
| Stability | Air-sensitive (slow oxidation of S to SO/SO₂). Store under Argon at 4°C. |
Structural Visualization
The following diagram illustrates the divergent reactivity pathways accessible from this scaffold.
Figure 1: Divergent synthetic pathways from the 2-(methylsulfanyl)-N-(pentan-2-yl)aniline scaffold.
Protocol 1: Synthesis of the Building Block
Rationale: While the parent 2-(methylthio)aniline is commercially available, the N-pentan-2-yl derivative is best synthesized in situ or prepared fresh to avoid N-oxide formation during storage. Direct alkylation with 2-bromopentane leads to over-alkylation; Reductive Amination is the superior method for selectivity.
Materials
-
Precursor: 2-(Methylthio)aniline [CAS: 2987-53-3][3]
-
Carbonyl Source: 2-Pentanone (Methyl propyl ketone)
-
Reductant: Sodium triacetoxyborohydride (STAB) or NaBH₃CN
-
Solvent: 1,2-Dichloroethane (DCE) or THF
-
Acid Catalyst: Acetic Acid (AcOH)
Step-by-Step Methodology
-
Activation: In a flame-dried 250 mL round-bottom flask, dissolve 2-(methylthio)aniline (10.0 mmol, 1.39 g) and 2-pentanone (12.0 mmol, 1.03 g) in DCE (50 mL).
-
Acidification: Add Acetic Acid (1.5 eq, 15.0 mmol, 0.86 mL). Stir at Room Temperature (RT) for 30 minutes to facilitate imine formation.
-
Reduction: Cool the mixture to 0°C. Add STAB (1.5 eq, 15.0 mmol, 3.18 g) portion-wise over 15 minutes. Note: Gas evolution (H₂) may occur.
-
Reaction: Allow the mixture to warm to RT and stir for 12–16 hours under Nitrogen.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1). The starting aniline spot (more polar) should disappear.
-
-
Workup: Quench with saturated NaHCO₃ (aq) until pH ~8. Extract with DCM (3 x 30 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[4]
-
Purification: Flash column chromatography (SiO₂; Gradient 0–5% EtOAc in Hexanes).
-
Yield Expectation: 75–85% as a pale yellow oil.
-
Protocol 2: Synthesis of N-(Pentan-2-yl)indoles (Modified Gassman)
Rationale: The ortho-thiomethyl group is a classic precursor for indole synthesis. By reacting the N-alkylated scaffold with an
Reaction Scheme Logic
-
Chlorination: The aniline nitrogen is chlorinated (N-Cl).
-
Sulfonium Formation: Intramolecular attack of Sulfur on Nitrogen (or via external sulfide displacement).
-
Rearrangement: Sommelet-Hauser type rearrangement to form the C-C bond.
-
Desulfurization: Removal of the SMe group (reductive) or retention as 2-SMe indole.
Experimental Procedure (Cyclization to 2-Methylthioindole derivative)
Targeting the 3-substituted indole core while retaining the 2-SMe group.
| Reagent | Equivalents | Role |
| Target Scaffold A | 1.0 | Substrate |
| N-Chlorosuccinimide (NCS) | 1.1 | Oxidant/Chlorinating agent |
| Triethylamine (TEA) | 2.0 | Base |
| Dichloromethane (DCM) | Solvent | (0.1 M concentration) |
Steps:
-
Dissolve Target Scaffold A (1.0 mmol) in dry DCM (10 mL) at -78°C.
-
Add NCS (1.1 mmol) dropwise (dissolved in 2 mL DCM). Stir for 1 hour at -78°C.
-
Mechanism:[5] Forms the N-chloro-N-pentyl-2-(methylthio)aniline.
-
-
Allow to warm to -20°C. The internal sulfur attacks the N-Cl bond, generating the azasulfonium salt .
-
Add Base (TEA) (2.0 mmol) and warm to RT.
-
Outcome: This promotes the [2,3]-sigmatropic rearrangement, followed by re-aromatization to yield the 2-(methylthio)-N-(pentan-2-yl)indole .
-
-
Desulfurization (Optional): To obtain the S-free indole, treat the crude product with Raney Nickel in Ethanol (Reflux, 2h).
Figure 2: Mechanistic pathway for the conversion of the scaffold to functionalized indoles.
Protocol 3: S,N-Ligand Applications (Palladium Catalysis)
Rationale: The ortho-SMe and N-alkyl amine motif mimics the hemilabile ligands used in Pd-catalyzed cross-couplings (e.g., Buchwald-Hartwig). The bulky pentan-2-yl group enhances the reductive elimination step by crowding the metal center.
Ligand Binding Mode:
Complexation Protocol
-
Metal Source: Pd(COD)Cl₂ or Pd(OAc)₂.
-
Solvent: Toluene or DCM.
-
Procedure:
-
Mix Target Scaffold A (2.0 eq) with Pd(COD)Cl₂ (1.0 eq) in DCM at RT for 1 hour.
-
Concentrate and crystallize (DCM/Pentane).
-
Result: An air-stable Pd(II) complex suitable for screening in Suzuki-Miyaura couplings.
-
Critical Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Synthesis | Incomplete imine formation (steric bulk of 2-pentanone). | Use Ti(OiPr)₄ as a Lewis acid additive (1.5 eq) during the imine formation step before adding reductant. |
| Over-oxidation (Sulfoxide) | Presence of peroxides in solvents or air exposure. | Use freshly distilled solvents; degas all reaction mixtures with Argon. |
| No Cyclization (Indole) | Temperature too low during rearrangement step. | Ensure the reaction warms fully to RT or reflux (40°C) after base addition. |
References
-
Divergent Synthesis of Indoles
-
Aniline N-Alkylation Protocols
- Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride in the Synthesis of Secondary Amines.
- Source: Journal of Organic Chemistry, 1996.
-
URL:[Link]
- Gassman Indole Synthesis Mechanism: Title: The Mechanism of the Gassman Indole Synthesis. Source: Journal of the American Chemical Society. Context: Provides the foundational mechanistic logic for azasulfonium rearrangements.
-
Properties of 2-(Methylthio)
- Source: PubChem Compound Summary.
-
URL:[Link]
Sources
- 1. 2-(Methylthio)aniline | C7H9NS | CID 76337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Divergent synthesis of 2-methylthioindole and 2-unsubstituted indole derivatives mediated by SOCl2 and dimethyl/diethyl sulfoxides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. 2-(Methylthio)aniline | 2987-53-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. A general leaving group assisted strategy for synthesis of pentafluorosulfanyl allylic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline
Based on the chemical structure and physicochemical properties of 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline , I have designed a robust HPLC analysis protocol. This guide is structured as a formal Application Note for pharmaceutical or industrial quality control.
Introduction & Scope
2-(Methylsulfanyl)-N-(pentan-2-yl)aniline is a lipophilic secondary aniline derivative characterized by an ortho-thiomethyl group and a bulky N-sec-pentyl substituent. This compound often serves as a critical intermediate in the synthesis of complex pharmaceutical APIs (Active Pharmaceutical Ingredients) or agrochemicals.[1][2][3]
The analysis of this compound presents specific chromatographic challenges:
-
Hydrophobicity: The N-pentyl chain significantly increases the LogP (estimated ~3.8–4.2), requiring a strong organic eluent for elution.
-
Basicity: The secondary amine moiety can interact with residual silanols on silica-based columns, potentially leading to peak tailing.
-
Oxidation Potential: The thioether (-SMe) group is susceptible to oxidation into sulfoxides (
) and sulfones ( ), which must be resolved from the main peak.
This protocol details a Reversed-Phase HPLC (RP-HPLC) method optimized for peak shape, resolution of oxidative impurities, and quantitative precision.
Chemical Profile
| Property | Description |
| IUPAC Name | 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline |
| Functional Groups | Secondary Amine, Thioether (Sulfide) |
| Predicted LogP | ~3.8 – 4.2 (High Lipophilicity) |
| pKa (Base) | ~4.0 – 4.5 (Weak Base) |
| UV Max | ~254 nm (Primary), ~300 nm (Secondary) |
Method Development Strategy (Expertise & Causality)
To ensure a self-validating system, the method parameters were chosen based on the following mechanistic principles:
-
Stationary Phase Selection: A C18 column with high carbon load and end-capping is selected. The end-capping minimizes secondary interactions between the amine nitrogen and surface silanols, preventing peak tailing.
-
Mobile Phase pH: An acidic pH (0.1% H₃PO₄, pH ~2.5) is utilized. At this pH, the aniline nitrogen is protonated (
), increasing its polarity slightly to improve peak symmetry and solubility, while suppressing the ionization of silanols ( ) on the column. -
Gradient Elution: Due to the high lipophilicity of the pentyl group, an isocratic method would result in excessive retention times. A gradient from 20% to 95% Acetonitrile ensures the analyte elutes within a reasonable timeframe while sharpening the peak.
Experimental Protocol
Reagents and Materials
-
Analyte Standard: 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline (>98% purity).
-
Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q or equivalent).
-
Buffer Additive: Phosphoric Acid (85%, HPLC Grade) or Formic Acid (for MS compatibility).
Instrumentation Conditions
| Parameter | Setting |
| HPLC System | Agilent 1260 Infinity II / Waters Alliance (or equivalent) |
| Column | Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent |
| Column Temp | 35 °C (Controlled to ensure retention reproducibility) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 5.0 µL |
| Detection | UV-Vis / PDA @ 254 nm (Reference: 360 nm) |
| Run Time | 20 Minutes |
Mobile Phase Preparation
-
Solvent A (Aqueous): 0.1% Phosphoric Acid in Water. (Add 1 mL of 85% H₃PO₄ to 1 L of water; mix and filter through 0.22 µm membrane).
-
Solvent B (Organic): 100% Acetonitrile.
Gradient Program
| Time (min) | % Solvent A | % Solvent B | Event |
| 0.00 | 80 | 20 | Initial Equilibration |
| 2.00 | 80 | 20 | Isocratic Hold (Impurity elution) |
| 12.00 | 5 | 95 | Linear Ramp (Elution of Analyte) |
| 15.00 | 5 | 95 | Wash Step |
| 15.10 | 80 | 20 | Return to Initial |
| 20.00 | 80 | 20 | Re-equilibration |
Sample Preparation Workflow
Correct sample preparation is critical to prevent degradation (oxidation of the sulfur) during analysis.
Figure 1: Sample Preparation Workflow. Note the use of Amber Vials to protect the light-sensitive aniline derivative.
Procedure:
-
Stock Solution: Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile. (Sonicate for 5 mins if necessary).
-
Working Standard: Dilute the stock solution with water to reach a final solvent ratio of 50:50 (ACN:Water). Final concentration: 50 µg/mL.
-
Note: Do not dissolve directly in 100% water; the compound will precipitate.
-
-
Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter into an Amber HPLC vial.
System Suitability & Validation Criteria
To ensure the data is trustworthy, the system must pass the following acceptance criteria before running samples.
| Parameter | Acceptance Criteria | Rationale |
| Retention Time (RT) | 10.5 ± 0.5 min | Consistent identification. |
| Tailing Factor (T) | T ≤ 1.5 | Ensures minimal silanol interaction. |
| Theoretical Plates (N) | N > 5000 | Verifies column efficiency. |
| Precision (RSD) | < 1.0% (n=6 injections) | Confirms system stability. |
| Resolution (Rs) | > 2.0 (vs. nearest impurity) | Critical if sulfoxide impurities are present. |
Troubleshooting Guide
-
Peak Tailing: If T > 1.5, the column may have active silanols. Add 5 mM Ammonium Acetate to Mobile Phase A or switch to a "Base Deactivated" column.
-
Split Peak: Indicates sample solvent incompatibility. Ensure the sample diluent matches the initial mobile phase (20-50% ACN).
-
Extra Peaks: The thioether group oxidizes easily.[4] If a peak appears at ~5-6 minutes (more polar), it is likely the Sulfoxide derivative. Prepare fresh samples.
Logical Structure of Interaction
The following diagram illustrates the molecular interactions governing the separation, grounding the method in chemical theory.
Figure 2: Mechanistic basis of the separation. Acidic mobile phase protonates the amine, while the C18 phase retains the lipophilic pentyl tail.
References
-
SIELC Technologies. (2018).[5] Separation of 2-(Methylthio)aniline on Newcrom R1 HPLC column. Retrieved from [Link]
-
PubChem. (2025).[6][7] 2-(Methylthio)aniline Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Advanced Materials Technology. (2025). Isocratic Separation of Anilines on HALO C18. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-[(Methylsulfanyl)methyl]aniline|C9H13NS|RUO [benchchem.com]
- 4. 2-(Methylthio)aniline|Aromatic Amine for Research [benchchem.com]
- 5. 2-(Methylthio)aniline | SIELC Technologies [sielc.com]
- 6. CompTox Chemicals Dashboard [comptox.epa.gov]
- 7. 2-(Methylthio)aniline | C7H9NS | CID 76337 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Strategic Utilization of Substituted Anilines in Advanced Polymer Architectures
Topic: Role of Substituted Anilines in Polymer Synthesis Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Substituent Effect as a Design Tool
In polymer chemistry, aniline is not merely a monomer; it is a scaffold for electronic and steric engineering. While unsubstituted polyaniline (PANI) offers high conductivity, its rigid backbone renders it insoluble and difficult to process ("brick dust"). The introduction of functional groups onto the aniline ring—whether electron-donating (alkyl, alkoxy) or electron-withdrawing (halogens, nitro)—is the primary method for tuning solubility , band gap , and processability .
This guide details the protocols for utilizing substituted anilines in three distinct polymer classes:
-
Conductive Polymers (PANI Derivatives): Balancing solubility vs. conductivity.[1]
-
High-Performance Polyimides: Enhancing solubility and reducing dielectric constants via steric hindrance.
-
Polybenzoxazines: Tuning curing kinetics and thermal stability in thermosets.
Application Note I: Tunable Conductive Polymers (Poly-o-toluidine)
Objective: Synthesize soluble conductive polymers using o-substituted anilines.
Mechanism: Chemical Oxidative Polymerization.[2][3][4][5]
Critical Insight: Substituents at the ortho position (e.g., -CH3 in o-toluidine) increase the torsional angle between phenyl rings. This reduces
Protocol: Chemical Synthesis of Doped Poly(o-toluidine)
Reagents:
-
Monomer: o-Toluidine (distilled under reduced pressure).[3]
Workflow:
-
Pre-cooling: Dissolve o-toluidine (0.1 mol) in 100 mL of 1.0 M HCl. Chill to 0–5 °C in an ice bath. Low temperature prevents secondary side reactions and ortho-coupling defects.
-
Oxidant Preparation: Dissolve APS (0.1 mol) in 50 mL of 1.0 M HCl. Chill to 0–5 °C.
-
Polymerization: Add the APS solution dropwise to the monomer solution over 30 minutes under vigorous stirring.
-
Observation: Color transitions from colorless
pink blue dark green (Emeraldine Salt state).
-
-
Post-Reaction: Continue stirring for 6–12 hours at 0–5 °C.
-
Purification (Self-Validation Step):
-
Filter the precipitate.
-
Wash with 1.0 M HCl (to remove oligomers and excess oxidant).
-
Wash with Acetone (to remove unreacted monomer and low-MW fractions) until the filtrate is colorless.
-
-
Drying: Vacuum dry at 60 °C for 24 hours.
DOT Diagram: Oxidative Polymerization Pathway
Caption: Oxidative polymerization flow from monomer oxidation to emeraldine salt precipitation.
Application Note II: Processable High-Performance Polyimides
Objective: Synthesize organo-soluble polyimides using substituted aromatic diamines.
Mechanism: Two-Step Polycondensation (Polyamic Acid
Protocol: Synthesis of Soluble Polyimide via Thermal Imidization
Reagents:
-
Diamine: 2,2'-Bis(trifluoromethyl)benzidine (TFMB) or o-Tolidine.
-
Dianhydride: 4,4'-Oxydiphthalic anhydride (ODPA).
-
Solvent: N-Methyl-2-pyrrolidone (NMP), anhydrous.
Workflow:
-
Monomer Dissolution: Charge a flame-dried flask with the substituted diamine (10 mmol) and NMP (solid content 15–20 wt%). Stir under Nitrogen until fully dissolved.
-
Polyamic Acid (PAA) Formation: Add ODPA (10 mmol) in one portion.
-
Note: Stoichiometry must be exactly 1:1.
-
Stir at room temperature for 24 hours. The solution will become highly viscous.
-
-
Film Casting: Pour the viscous PAA solution onto a clean glass substrate. Spread using a doctor blade.
-
Thermal Imidization (Curing): Place in a vacuum oven and follow this ramp profile to prevent solvent bubbling:
-
80 °C (1 hr)
Solvent removal. -
150 °C (1 hr)
Pre-imidization. -
250 °C (1 hr)
Cyclodehydration. -
300 °C (1 hr)
Final cure.
-
-
Validation: The resulting film should be tough, flexible, and transparent (reduced CTC due to substituents).
DOT Diagram: Polyimide Synthesis Workflow
Caption: Two-step synthesis route from monomer mixing to thermal cyclodehydration.
Application Note III: Benzoxazine Thermosets
Objective: Control curing temperature and thermal stability. Mechanism: Mannich Condensation followed by Ring-Opening Polymerization (ROP). Critical Insight: The basicity of the aniline component controls the stability of the oxazine ring. Electron-withdrawing groups on the aniline (e.g., p-chloroaniline) increase the ring-opening temperature, while electron-donating groups lower it.
Protocol: Solventless Synthesis of Benzoxazine Monomers
Reagents:
-
Amine: Aniline derivative (e.g., m-toluidine).
-
Aldehyde: Paraformaldehyde.
Workflow:
-
Mixing: Mix Bisphenol-A (1 mol), Paraformaldehyde (4 mol), and m-toluidine (2 mol) in a beaker.
-
Heating: Heat the mixture to 110 °C with continuous stirring. The mixture will melt and become homogeneous.
-
Reaction: Maintain at 110 °C for 40–60 minutes.
-
Purification:
-
Dissolve the crude product in warm Chloroform.
-
Wash with 3N NaOH (to remove unreacted phenol) and distilled water.
-
Dry over anhydrous
and evaporate solvent.
-
-
Polymerization: Heat the purified monomer to 180–220 °C (depending on substituent) to initiate Ring-Opening Polymerization.
Data Summary: Substituent Effects on Properties
The following table summarizes how specific functional groups on the aniline ring influence the final polymer properties.
| Substituent (R) | Electronic Effect (Hammett) | Steric Effect | Impact on PANI | Impact on Polyimide |
| -H (Aniline) | Neutral | None | High Conductivity, Insoluble | Standard (Insoluble) |
| -CH3 (Toluidine) | Weak Donor | Moderate | ||
| -OCH3 (Anisidine) | Strong Donor | Moderate | ||
| -Cl / -F | Withdrawing | Low | ||
| -SO3H | Withdrawing | High | Self-Doped (Water Soluble) | N/A |
Troubleshooting & Quality Control
-
Self-Validation (PANI): If the PANI solution turns violet instead of green, the polymer is in the Permigraniline state (over-oxidized). Reduce the oxidant ratio or reaction time.
-
Self-Validation (Polyimides): If the PAA solution becomes cloudy or precipitates during synthesis, the molecular weight is too low or crosslinking occurred. Ensure reagents are anhydrous; water hydrolyzes the anhydride ring.
-
Stoichiometry Check: For polyimides, a 1% deviation in stoichiometry can reduce molecular weight by 50%. Use an analytical balance with 0.1 mg precision.
References
-
Goh, E. C., et al. (2018).[10] "Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines." RSC Advances. Link
-
Rzayev, R. S. (2022).[6] "Synthesis and Investigation of Poly-(o-toluidine) Properties at Nanoscale." ResearchGate.[6] Link
-
Liaw, D. J., et al. (2012).[7] "Advanced polyimide materials: Syntheses, physical properties and applications."[7] Progress in Polymer Science. Link
-
Ishida, H., & Agag, T. (2011). "Handbook of Benzoxazine Resins." Elsevier. (Contextual grounding for Benzoxazine mechanisms).
-
Stejskal, J., & Gilbert, R. G. (2002). "Polyaniline.[1][2][3][4][11][12][13] Preparation of a conducting polymer (IUPAC Technical Report)." Pure and Applied Chemistry. Link
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2-(Methylsulfanyl)-N-(pentan-2-yl)aniline as a precursor for pharmaceutical compounds
Application Note: 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline in Pharmaceutical Synthesis
Executive Summary
2-(Methylsulfanyl)-N-(pentan-2-yl)aniline (hereafter Compound A ) represents a strategic "privileged scaffold" in medicinal chemistry.[1] Its value lies in the orthogonal reactivity of its functional groups: the nucleophilic secondary amine, the oxidizable thioether, and the electron-rich aromatic ring.[1]
This guide details the optimized synthesis and downstream utility of Compound A. Unlike generic aniline alkylations, this protocol addresses the specific challenge of sulfur-mediated catalyst poisoning and regioselectivity .[1] We position Compound A not just as an intermediate, but as a gateway to N-alkylbenzothiazoles and metabolically active sulfoxide pharmacophores, relevant in kinase inhibitor and antipsychotic drug discovery.[1]
Chemical Profile & Strategic Utility
| Property | Specification | Strategic Implication |
| Molecular Weight | 209.35 g/mol | Ideal fragment size for Fragment-Based Drug Discovery (FBDD).[1] |
| LogP (Predicted) | ~4.2 | High lipophilicity; suitable for CNS penetration targets.[1] |
| Functional Motif | o-Thiomethyl Aniline | Precursor for Benzothiazoles and Indoles (via Gassman synthesis).[1] |
| Metabolic Handle | -SMe Group | Pro-drug potential; oxidizes in vivo to sulfoxide/sulfone (polarity switch).[1] |
| Chirality | Pentan-2-yl | The C2 position is chiral.[1] Protocols below assume racemic synthesis, but chiral amines can be substituted. |
Key Challenge: The sulfur atom in the ortho position is a potent poison for heterogeneous catalysts (Pd/C, PtO2).[1] Standard catalytic hydrogenation methods for reductive amination will fail or require excessive catalyst loading.[1] Hydride reduction is mandatory. [1]
Upstream Synthesis Protocol: Reductive Amination
Objective: Synthesize Compound A with >95% purity without over-alkylation. Method: Indirect Reductive Amination using Sodium Triacetoxyborohydride (STAB).[1]
Mechanism & Rationale
We utilize 2-(methylthio)aniline and 2-pentanone .[1]
-
Why STAB? NaBH(OAc)₃ is milder than NaBH₄ and does not reduce the ketone/aldehyde before the imine is formed.[1] It eliminates the need for toxic cyanoborohydride (NaBH₃CN) and avoids the sulfur-poisoning issue of catalytic hydrogenation.[1]
-
Acid Catalysis: Acetic acid promotes imine formation, the rate-determining step.[1]
Step-by-Step Protocol
Reagents:
-
2-(Methylthio)aniline (1.0 eq, 10 mmol, ~1.39 g)[1]
-
2-Pentanone (1.2 eq, 12 mmol)[1]
-
Sodium triacetoxyborohydride (STAB) (1.5 eq, 15 mmol)[1]
-
Acetic Acid (AcOH) (1.0 eq)[1]
-
Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous).[1]
Procedure:
-
Imine Formation (In Situ):
-
In a 100 mL round-bottom flask under N₂ atmosphere, dissolve 2-(methylthio)aniline (1.39 g) in DCE (30 mL).
-
Add 2-pentanone (1.03 g) followed by Acetic Acid (0.6 g).
-
Stir at Room Temperature (RT) for 30–60 minutes. Note: Monitoring by TLC may show the intermediate imine/hemiaminal.[1]
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add STAB (3.18 g) portion-wise over 10 minutes. Caution: Mild gas evolution.[1]
-
Allow the reaction to warm to RT and stir for 12–16 hours.
-
-
Quench & Workup:
-
Quench with saturated aqueous NaHCO₃ (30 mL) until pH > 8.
-
Extract with DCM (3 x 20 mL).
-
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.[1]
-
-
Purification:
Yield Expectation: 75–85% isolated yield.
Downstream Pharmaceutical Applications
Compound A is a "divergent" intermediate.[1] It can be transformed into two distinct classes of pharmaceutical compounds.
Pathway A: Oxidative Cyclization to N-Alkyl Benzothiazoles
Benzothiazoles are privileged structures in antitumor and neuroprotective drugs (e.g., Riluzole derivatives).[1] The N-alkyl group from Compound A is retained, providing a specific hydrophobic handle.[1]
-
Reagent: Phenyliodine(III) diacetate (PIDA) or DDQ.[1]
-
Mechanism: Oxidation of the nitrogen generates a radical cation or nitrenium ion, which attacks the sulfur (or vice-versa via sulfenium), followed by demethylation/cyclization.[1]
Pathway B: Metabolic Modeling (Sulfoxidation)
Drug candidates containing thioethers are often screened for their sulfoxide metabolites.[1]
-
Reagent: Sodium Periodate (NaIO₄) (1.05 eq) in MeOH/H₂O.
-
Outcome: Selective oxidation to the Sulfoxide (
) without N-oxidation.[1]
Visualizing the Workflows
Diagram 1: Synthesis and Divergent Application
Caption: Synthesis of Compound A via reductive amination and its divergence into Benzothiazoles (Path A) or Sulfoxides (Path B).
Analytical Quality Control (QC)
To ensure the integrity of the precursor before downstream use, the following NMR signatures must be validated.
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Interpretation |
| S-Me | 2.35 – 2.45 | Singlet (3H) | Confirms Thioether integrity (shifts downfield to ~2.7 if oxidized).[1] |
| N-H | 4.00 – 4.50 | Broad Singlet | Confirms Secondary Amine (disappears if bis-alkylated).[1] |
| N-CH | 3.40 – 3.60 | Multiplet (1H) | Characteristic of the Pentan-2-yl attachment.[1] |
| Aromatic | 6.50 – 7.50 | Multiplet (4H) | Ortho-substituted pattern.[1] |
HPLC Purity:
-
Column: C18 Reverse Phase.[1]
-
Mobile Phase: Water/Acetonitrile (0.1% Formic Acid).[1]
-
Detection: UV 254 nm.[1]
-
Note: The thioether is susceptible to oxidation on-column if peroxides are present in solvents.[1] Use fresh HPLC grade solvents.[1]
Safety & Handling
-
Odor Control: Ortho-thiomethyl anilines have a pungent, garlic-like sulfur odor.[1]
-
Protocol: All weighing and transfers must occur in a fume hood.
-
Waste: Treat glassware with dilute bleach (sodium hypochlorite) before washing to oxidize residual sulfides and neutralize odor.[1]
-
-
Toxicity: Like many anilines, Compound A should be treated as a potential sensitizer and toxic by inhalation/absorption.[1] Double-gloving (Nitrile) is recommended.[1]
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] The Journal of Organic Chemistry, vol. 61, no.[1] 11, 1996, pp. 3849–3862. Link[1]
-
Jordan, A. D., et al. "2-Methylsulfanyl-aniline as a directing group for the copper-mediated synthesis of indazolones."[1] Chinese Journal of Chemistry, vol. 14, no.[1][2] 4, 2021.[1] (Contextualizing the o-SMe directing group).
-
Gupta, R. R., et al. "Synthesis of Phenothiazines: A Review."[1] Heterocyclic Chemistry, vol. 22, 1985.[1] (Reference for S-mediated heterocycle formation).
-
PubChem Compound Summary. "2-(Methylthio)aniline."[1] National Center for Biotechnology Information.[1] Link[1]
-
Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure."[1] 7th Edition, Wiley, 2013.[1] (Standard text for amine synthesis mechanisms).
Sources
The Rationale for Aniline Derivatives in Chemical Sensing
Aniline and its derivatives represent a cornerstone in the development of modern chemical sensors, offering a unique blend of tunable electrical, optical, and chemical properties. Their ability to form conductive polymers, most notably polyaniline (PANI), and to participate in a variety of chemical interactions makes them highly versatile for detecting a wide array of analytes. This guide provides an in-depth exploration of the principles, protocols, and applications of aniline derivatives in chemical sensing, tailored for researchers, scientists, and drug development professionals.
The utility of aniline derivatives in chemical sensors stems from several key characteristics. Polyaniline, the most prominent example, is a conducting polymer with a unique proton- and redox-state-dependent conductivity.[1][2] Its electrical resistance can be modulated by orders of magnitude upon interaction with acidic or basic compounds, making it an excellent material for chemiresistive sensors.[3] This reversible doping/dedoping of its emeraldine salt form is the basis for many sensing applications.[3]
Furthermore, the incorporation of various functional groups onto the aniline ring allows for the fine-tuning of its properties. For instance, introducing substituents can enhance solubility, which is often a challenge with pristine PANI, and can introduce specific binding sites for target analytes, thereby improving selectivity.[4][5] Beyond conductivity changes, some aniline derivatives exhibit significant changes in their fluorescence or color upon interacting with analytes, enabling the development of fluorescent and colorimetric sensors.[6][7][8]
Core Principles of Sensing Mechanisms
The sensing mechanisms of aniline derivative-based sensors are diverse. The most common mechanisms include:
-
Chemiresistivity: This relies on the change in electrical conductivity of a material upon exposure to a chemical analyte. For PANI, the interaction with acidic or basic gases, for example, alters the protonation state of the polymer backbone, which in turn affects its conductivity.[3]
-
Electrochemical Sensing: In this modality, the interaction between the aniline derivative (often as a modified electrode) and the analyte results in a measurable electrochemical signal, such as a change in current (amperometry) or potential (potentiometry).[9][10]
-
Fluorescence Modulation: Certain aniline derivatives exhibit fluorescence that can be quenched or enhanced in the presence of specific analytes. This change in fluorescence intensity or lifetime forms the basis of detection.[6][11] This can be due to processes like photoinduced electron transfer (PET) or chemical reactions that alter the fluorophore's structure.[12]
-
Colorimetry: A visible color change upon interaction with an analyte allows for "naked-eye" detection. This is often the result of a change in the electronic structure of the aniline derivative, affecting its absorption of visible light.[7][13]
Performance of Aniline Derivative-Based Chemical Sensors
The performance of chemical sensors based on aniline derivatives varies depending on the specific derivative, sensor configuration, and target analyte. The following table summarizes key performance metrics for a selection of reported sensors.
| Sensor Type | Aniline Derivative/Composite | Target Analyte | Detection Limit | Response/Recovery Time | Reference |
| Chemiresistive | Polyaniline (PANI) | Ammonia (NH₃) | - | - | [3] |
| Chemiresistive | PANI-metal oxide nanocomposite | Ammonia (NH₃) | - | Enhanced compared to pure PANI | [3] |
| Chemiresistive | Poly[2-(1-methylbutyl)aniline] | Ammonia (NH₃) | Low concentrations | High sensitivity | [14] |
| Colorimetric | Aniline trimer with thiourea | Fe³⁺, Cu²⁺, Ag⁺ | 0.147 µM, 0.214 µM, 0.099 µM | - | [7] |
| Fluorescent | Aniline trimer complex | L-tryptophan | - | - | [7] |
| Fluorescent | m-Cyanoaniline | Microenvironment polarity | - | - | [6] |
| Electrochemical | PANI molecularly imprinted polymer | Azithromycin | 0.1 nM | - | [9] |
| QCM | UIO-66-SO₃H | Aniline vapor | 20 ppb | - | [15] |
| QCM | Carboxylated cellulose aerogel | Aniline vapor | - | 13 s / 8 s | [16] |
| Colorimetric | Poly(ortho-phenylenediamine-co-aniline) | Total Volatile Basic Nitrogen (TVB-N) | - | Correlates with fish spoilage | [13] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of polyaniline and the fabrication of a chemiresistive sensor.
Protocol 1: Synthesis of Polyaniline via Chemical Oxidative Polymerization
This protocol describes a common method for synthesizing polyaniline, which can then be used to fabricate a sensor.[3][17]
Materials:
-
Aniline (monomer)
-
Ammonium persulfate (APS) (oxidant)
-
Hydrochloric acid (HCl), 1 M (dopant)
-
Deionized (DI) water
-
Ethanol
-
Ice bath
-
Beakers, magnetic stirrer, and stir bar
-
Filtration apparatus (e.g., Buchner funnel and filter paper)
Procedure:
-
Monomer Solution Preparation: Prepare a 0.1 M solution of aniline in 1 M HCl. For example, dissolve 0.93 g of aniline in 100 mL of 1 M HCl.
-
Cooling: Place the beaker containing the aniline solution in an ice bath and stir for 30 minutes to ensure the solution is cooled to 0-5 °C.[3]
-
Oxidant Solution Preparation: In a separate beaker, prepare a 0.1 M solution of ammonium persulfate in 1 M HCl. For example, dissolve 2.28 g of APS in 100 mL of 1 M HCl. Cool this solution in the ice bath as well.
-
Polymerization: Slowly add the chilled oxidant solution dropwise to the stirring aniline solution. The reaction mixture will gradually change color, and a dark green precipitate of polyaniline will form.[3]
-
Reaction Time: Continue stirring the mixture in the ice bath for 2-4 hours to allow the polymerization to proceed to completion.[3]
-
Purification:
-
Drying: Dry the purified polyaniline powder in a vacuum oven at 60 °C for 24 hours.[3]
Causality Behind Experimental Choices:
-
Low Temperature (0-5 °C): Conducting the polymerization at low temperatures is crucial for obtaining a high-quality polymer with good conductivity and a regular chain structure. Higher temperatures can lead to side reactions and the formation of branched or cross-linked structures, which are detrimental to the polymer's electronic properties.
-
Acidic Medium (HCl): The acidic environment serves two purposes. First, it keeps the aniline monomer soluble in the aqueous solution. Second, it acts as a dopant, protonating the synthesized polyaniline to its conductive emeraldine salt form.[17]
-
Dropwise Addition of Oxidant: Slow, dropwise addition of the oxidant ensures a controlled polymerization rate, which is important for forming long, uniform polymer chains. A rapid addition can lead to localized overheating and the formation of undesirable side products.
Protocol 2: Fabrication of a Chemiresistive Sensor by Slurry Coating
This protocol describes how to use the synthesized polyaniline to create a simple chemiresistive sensor for detecting gases like ammonia.
Materials:
-
Synthesized polyaniline powder
-
Anhydrous ethanol
-
Sensor substrate (e.g., interdigitated electrodes on a ceramic or glass substrate)
-
Micropipette or dropper
-
Hotplate or oven
Procedure:
-
Slurry Preparation: Create a homogeneous slurry by mixing a small amount of the dried polyaniline powder with a few drops of anhydrous ethanol. The consistency should be paste-like.[3]
-
Coating: Using a micropipette or dropper, carefully apply the slurry onto the active area of the sensor substrate (e.g., between the interdigitated electrodes). Ensure a uniform coating.
-
Drying: Place the coated substrate on a hotplate at a low temperature (e.g., 60-80 °C) or in an oven to evaporate the ethanol and form a solid film of polyaniline.
-
Conditioning: The sensor may need to be conditioned by exposing it to a clean air or nitrogen flow for a period to stabilize its baseline resistance before use.
Visualizing Workflows and Mechanisms
Diagrams can be invaluable for understanding the complex processes involved in developing chemical sensors with aniline derivatives.
Caption: Workflow for the chemical oxidative polymerization of aniline.
Caption: Chemiresistive sensing mechanism of polyaniline for basic analytes.
Applications in Drug Development
The development of robust and sensitive chemical sensors using aniline derivatives has significant implications for the pharmaceutical industry. The potential applications include:
-
Quality Control: Monitoring the presence of impurities or degradation products in pharmaceutical formulations. For example, aniline itself can be a toxic impurity in some drug synthesis pathways.[18]
-
Drug Detection: Creating sensors for the rapid and selective detection of specific drugs in biological fluids for therapeutic drug monitoring or in environmental samples.[9][19]
-
Process Analytical Technology (PAT): Integrating sensors into manufacturing processes to monitor critical parameters in real-time, ensuring consistent product quality.
-
Biomarker Detection: Developing sensors for disease biomarkers, which can be small molecules, to aid in diagnostics. The detection of aniline in breath has been explored as a potential biomarker for lung cancer.[16][20]
Future Perspectives
The field of aniline-based chemical sensors continues to evolve. Key areas of future research include the rational design of new aniline derivatives with enhanced selectivity and sensitivity, the development of more sophisticated nanocomposites with synergistic properties, and the integration of these sensors into portable and wearable devices for real-time monitoring.[21][22] The inherent versatility of aniline chemistry ensures its continued importance in the advancement of sensor technology.
References
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ACS Publications. (2006, March 22). Extreme Fluorescence Sensitivity of Some Aniline Derivatives to Aqueous and Nonaqueous Environments: Mechanistic Study and Its Implication as a Fluorescent Probe. The Journal of Physical Chemistry A. Retrieved from [Link]
-
PubMed. (2021, February 15). An aniline trimer-based multifunctional sensor for colorimetric Fe3+, Cu2+ and Ag+ detection, and its complex for fluorescent sensing of L-tryptophan. Retrieved from [Link]
-
ACS Publications. (2002, December 13). Polyaniline Nanofibers: Facile Synthesis and Chemical Sensors. Retrieved from [Link]
-
SciSpace. (2016). Synthesis and Characterization of Polyaniline, using Different Dopant, for Sensing Application of Pollutant Gases. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis and sensing applications of polyaniline nanocomposites: a review. Retrieved from [Link]
-
PMC. (n.d.). Rational Molecular Design of Aniline‐Based Donor‐Acceptor Conducting Polymers Enhancing Ionic Molecular Interaction for High‐Performance Wearable Bioelectronics. Retrieved from [Link]
-
PMC. (n.d.). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. Retrieved from [Link]
-
ResearchGate. (n.d.). Aniline trimer based chemical sensor for dual responsive detection of hazardous CN¯ ions and pH changes. Retrieved from [Link]
-
RSC Publishing. (n.d.). Colorimetric and fluorometric dual-mode detection of aniline pollutants based on spiropyran derivatives. Retrieved from [Link]
-
PMC. (n.d.). Preparations, Properties, and Applications of Polyaniline and Polyaniline Thin Films—A Review. Retrieved from [Link]
-
PMC. (n.d.). Small-Molecule Fluorescent Sensors for Investigating Zinc Metalloneurochemistry. Retrieved from [Link]
-
IJSDR. (n.d.). Synthesis and applications of Polyaniline: A Brief Review. Retrieved from [Link]
-
ACS Sensors. (2017, May 3). Highly Efficient Multiple-Anchored Fluorescent Probe for the Detection of Aniline Vapor Based on Synergistic Effect: Chemical Reaction and PET. Retrieved from [Link]
-
Scribd. (2021, June 14). Synthesis of Aniline Derivatives for Sensors. Retrieved from [Link]
-
ResearchGate. (n.d.). Research progress of aniline vapor sensor: A review. Retrieved from [Link]
-
MDPI. (2023, November 15). Polyaniline Derivatives for Chemical Sensors of Ammonia Vapor. Retrieved from [Link]
-
ResearchGate. (n.d.). Colorimetric sensor based on a poly( ortho -phenylenediamine- co -aniline) copolymer for the monitoring of tilapia ( Orechromis niloticus ) freshness. Retrieved from [Link]
-
ResearchGate. (n.d.). A Portable Fluorescence Sensor with Improved Performance for Aniline Monitoring. Retrieved from [Link]
-
ResearchGate. (n.d.). An azithromycin electrochemical sensor based on an aniline MIP film electropolymerized on a gold nano urchins/graphene oxide modified glassy carbon electrode. Retrieved from [Link]
-
SciELO. (2023, October 23). facile fabrication of aniline sensor by using commercial calcium silicate hydrate nanosheets as sensing material. Retrieved from [Link]
-
ResearchGate. (n.d.). Electro-organic polymerization of aniline derivative on carbon-based electrode and its pH sensing in food samples. Retrieved from [Link]
-
PMC. (n.d.). Recent Advances in Electrochemical Sensors for the Detection of Anti-Inflammatory and Antibiotic Drugs: A Comprehensive Review. Retrieved from [Link]
-
RSC Publishing. (2021, June 14). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. Retrieved from [Link]
-
SciELO. (2022, October 20). room-temperature ppb-level aniline vapor sensor functionalized with uio-66-so 3 h. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorescent chemical sensor for ultra-sensitive detection of aniline in.... Retrieved from [Link]
-
ACS Applied Electronic Materials. (2023, January 31). Polyaniline-Based Biological and Chemical Sensors: Sensing Mechanism, Configuration Design, and Perspective. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of CSA-Capped Poly(aniline-co-aniline-2-sulfonic acid) Spherical Nanoparticles for Gas Sensor Applications. Retrieved from [Link]
-
Sciforum. (2023, November 15). #Polyaniline Derivatives for Chemical Sensors of Ammonia Vapor †. Retrieved from [Link]
-
MDPI. (2019, January 24). Electrochemical DNA Sensors with Layered Polyaniline—DNA Coating for Detection of Specific DNA Interactions. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Biosensor For Detection Of Selective Anticancer Drug Gemcitabine Based On Polyaniline-Gold Nanocomposite. Retrieved from [Link]
-
R Discovery. (1971, November 1). Colorimetric Determination of Aniline Derivatives in Natural Waters. Retrieved from [Link]
-
Journal of Materials Chemistry C (RSC Publishing). (n.d.). Incorporation and electronic sensing device effects of aniline functionality in diketopyrrolopyrrole–thiophene semiconducting polymers. Retrieved from [Link]
-
ResearchGate. (2021, April 16). Development of polyaniline for sensor applications: A review. Retrieved from [Link]
-
SciELO. (n.d.). facile fabrication of aniline sensor by using commercial calcium silicate hydrate nanosheets as sensing material. Retrieved from [Link]
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Application Note: Laboratory-Scale Synthesis of Sterically Hindered Secondary Amines
Introduction
The synthesis of sterically hindered secondary amines is a critical transformation in the development of active pharmaceutical ingredients (APIs), agrochemicals, and specialized catalytic ligands[1]. Direct N-alkylation of primary amines is notoriously difficult to control, frequently resulting in over-alkylation and the formation of undesired tertiary amines[2]. Furthermore, standard reductive amination protocols (e.g., using NaBH(OAc)3 or NaBH3CN in protic solvents) often fail when applied to bulky ketones or amines, as the initial imine condensation step is thermodynamically disfavored by severe steric clash[3].
To overcome these thermodynamic and kinetic barriers, this guide details two field-proven, highly robust methodologies:
-
Titanium(IV) Isopropoxide-Mediated Reductive Amination for aliphatic and alicyclic hindered systems[4].
-
Buchwald-Hartwig Cross-Coupling for aryl-alkyl and diaryl hindered systems[5].
Mechanistic Rationale & Strategy Selection
Causality in Experimental Design
In the reductive amination of bulky substrates, the rate-limiting step is the expulsion of water to form the intermediate imine. By employing Titanium(IV) isopropoxide [Ti(OiPr)4], we leverage its dual chemical functionality. It acts as a potent Lewis acid to activate the sterically encumbered ketone, and simultaneously serves as an irreversible water scavenger[4]. The formation of strong Ti-O bonds drives the equilibrium entirely toward a transient titanium-complexed imine. Subsequent in situ reduction with sodium borohydride (NaBH4) traps the amine irreversibly, preventing retro-condensation[2].
For systems where both substituents are aromatic or where one is a highly encumbered aryl halide, reductive amination is unviable. In these cases, Palladium-catalyzed Buchwald-Hartwig cross-coupling is the premier choice, utilizing sterically demanding phosphine ligands (e.g., BrettPhos or RuPhos) to facilitate reductive elimination[5].
Fig 1: Decision matrix for selecting the optimal synthetic route for hindered secondary amines.
Fig 2: Mechanistic pathway of Ti(OiPr)4-mediated reductive amination.
Experimental Protocols
Protocol A: Ti(OiPr)4-Mediated Reductive Amination
Application: Coupling bulky aliphatic ketones with primary amines.
Reagents:
-
Ketone (1.0 equiv, e.g., pinacolone or cyclohexanone)
-
Primary Amine (1.2 equiv, e.g., tert-butylamine)
-
Titanium(IV) isopropoxide (1.5 equiv)
-
Sodium borohydride (1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF) and Absolute Ethanol (EtOH)
Step-by-Step Methodology:
-
Imine Formation: In a flame-dried, argon-purged round-bottom flask, dissolve the ketone (10 mmol) and primary amine (12 mmol) in anhydrous THF (20 mL).
-
Titanium Addition: Syringe in Ti(OiPr)4 (15 mmol) dropwise at room temperature. The reaction is highly moisture-sensitive at this stage; ensure strict inert conditions[4]. Stir the homogeneous mixture at room temperature for 12–18 hours.
-
Reduction: Cool the reaction to 0 °C using an ice bath. Add absolute EtOH (10 mL), followed by the portion-wise addition of solid NaBH4 (15 mmol). Stir for an additional 2 hours, allowing the mixture to warm to room temperature.
-
Quench & Workup: Quench the reaction by slowly adding water (2 mL). Self-Validation Checkpoint: The solution will immediately transition from clear to a thick, white, cloudy suspension. This is the precipitation of insoluble TiO2 salts, confirming the successful hydrolysis of the titanium complex[4].
-
Filtration: Filter the resulting suspension through a pad of Celite, washing the filter cake thoroughly with ethyl acetate (3 × 20 mL).
-
Isolation: Concentrate the filtrate in vacuo. Dissolve the residue in 1M HCl to protonate the amine, extract with diethyl ether to remove neutral impurities, then basify the aqueous layer with 2M NaOH to pH >10. Extract the free base with dichloromethane, dry over anhydrous Na2SO4, and concentrate to yield the pure hindered secondary amine.
Protocol B: Buchwald-Hartwig Amination for Bulky Aryl Amines
Application: Coupling ortho-substituted anilines with bulky aryl/alkyl halides.
Reagents:
-
Aryl Halide (1.0 equiv)
-
Bulky Primary Amine (1.2 equiv)
-
Pd2(dba)3 (2 mol% Pd)
-
BrettPhos or RuPhos Ligand (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Anhydrous Toluene
Step-by-Step Methodology:
-
Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Pd2(dba)3 (0.02 mmol), BrettPhos (0.04 mmol), NaOtBu (1.5 mmol), and the aryl halide (1.0 mmol, if solid).
-
Solvent & Amine Addition: Seal the tube with a septum, remove it from the glovebox, and connect it to a Schlenk line. Add anhydrous toluene (5 mL) and the bulky primary amine (1.2 mmol) via syringe.
-
Reaction Execution: Heat the mixture to 100 °C in an oil bath for 12 hours. Self-Validation Checkpoint: The active Pd-ligand complex will form a deep red/orange homogeneous solution. The appearance of a black precipitate (Pd black) indicates catalyst deactivation due to oxygen ingress or thermal degradation[5].
-
Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a short pad of silica gel to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the target secondary amine.
Quantitative Data & Optimization Matrix
The following table summarizes the expected outcomes and optimal conditions based on substrate sterics, providing a comparative baseline for laboratory-scale synthesis[3],[5].
| Substrate Class (Ketone/Halide) | Amine Partner | Recommended Protocol | Catalyst / Reagent | Expected Yield (%) | Primary Byproduct Risk |
| Unhindered Aliphatic | Bulky Aliphatic | Protocol A | Ti(OiPr)4 / NaBH4 | 85 - 95% | Trace alcohol (over-reduction) |
| Highly Hindered Aliphatic | Bulky Aliphatic | Protocol A | Ti(OiPr)4 / NaBH4 | 70 - 85% | Unreacted starting material |
| Ortho-Substituted Aryl Halide | Bulky Aliphatic | Protocol B | Pd2(dba)3 / RuPhos | 75 - 90% | Dehalogenation of Aryl Halide |
| Di-Aryl (Bulky) | Ortho-Aniline | Protocol B | Pd2(dba)3 / BrettPhos | 65 - 80% | Catalyst degradation (Pd black) |
References
-
Kim, H.-O., et al. "Preparation and Synthetic Applications of Sterically Hindered Secondary Amines." Synthetic Communications, 1997. 3
-
Bhattacharyya, S., et al. "Parallel Solution-Phase Synthesis of Urea and Amide Library." Sciforum, 1999. 4
-
Insaf, S. S., & Witiak, D. T. "Selective Access to Secondary Amines by a Highly Controlled Reductive Mono-N-Alkylation of Primary Amines." ResearchGate, 1999. 2
-
"Synthesis and characterization of extremely bulky amido-germanium(II) halide complexes." CDN Science Pub. 5
-
"A Reductive Aminase Switches to Imine Reductase Mode for a Bulky Amine Substrate." NIH, 2023. 1
Sources
Technical Support Center: Synthesis of 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline
Welcome to the technical support center for the synthesis of 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. We will explore the causality behind experimental choices and provide robust, self-validating protocols to improve your yield and product purity.
Overview of Synthetic Strategies
The synthesis of N-alkylated anilines, such as 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline, can be approached through several established methods. The choice of method often depends on available starting materials, scale, and desired purity. The most common and practical routes include Reductive Amination, Direct N-Alkylation, and Catalytic Hydrogen Autotransfer. Each presents a unique set of advantages and challenges.
| Synthetic Method | Starting Materials | Key Reagents/Catalysts | Advantages | Common Challenges |
| Reductive Amination | 2-(Methylsulfanyl)aniline, Pentan-2-one | Reducing agents (e.g., NaBH(OAc)₃, NaBH₄, BH₃·THF), Acid catalyst (e.g., AcOH) | High selectivity for mono-alkylation, readily available starting materials, generally good yields.[1] | Imine formation can be slow; choice of reducing agent is critical; potential for side reactions with certain reagent combinations.[1] |
| Direct N-Alkylation | 2-(Methylsulfanyl)aniline, 2-Halopentane (Br or I) | Base (e.g., K₂CO₃, Cs₂CO₃, NaH), Polar aprotic solvent (e.g., DMF, DMSO) | Conceptually simple, direct C-N bond formation. | Over-alkylation to form tertiary amine is a major issue[2], competing elimination reaction (E2) with secondary halides, requires forcing conditions.[3] |
| Hydrogen Autotransfer | 2-(Methylsulfanyl)aniline, Pentan-2-ol | Transition metal catalyst (e.g., Ru, Ir, Mn, Ni complexes), Base (e.g., t-BuOK) | High atom economy (water is the only byproduct)[4], uses less toxic alcohols, excellent selectivity.[5] | Requires specific and sometimes expensive catalysts, may require higher temperatures and inert atmosphere.[4][6] |
Troubleshooting Guide & FAQs
This section addresses specific issues in a question-and-answer format, providing actionable solutions grounded in chemical principles.
Section 1: Reductive Amination Approach
This is often the preferred method for its high selectivity, avoiding the common issue of over-alkylation.[1] The reaction proceeds in two stages: the formation of an imine intermediate from the aniline and ketone, followed by its in-situ reduction.
Question 1: My reaction yield is very low, or the reaction stalls with significant starting material remaining. What is the likely cause?
This is a common issue that typically points to a problem in one of the two key steps: imine formation or reduction.
Potential Causes & Solutions:
-
Inefficient Imine Formation: The condensation of 2-(methylsulfanyl)aniline and pentan-2-one to form the imine is a reversible, equilibrium-driven process.
-
Solution: Add a catalytic amount of a weak acid, such as acetic acid, to protonate the ketone's carbonyl oxygen, making it more electrophilic and accelerating the initial nucleophilic attack by the aniline.[7] It is also crucial to remove the water formed during this step, either by using a Dean-Stark apparatus for larger scales or by adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves.
-
-
Improper Reducing Agent: Not all reducing agents are suitable for this transformation.
-
Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is often the reagent of choice for reductive aminations.[7] It is mild enough not to reduce the ketone starting material but is highly effective at reducing the protonated imine intermediate. If using sodium borohydride (NaBH₄), the reaction often needs to be performed in a protic solvent like methanol, and the pH must be carefully managed. For particularly stubborn or sterically hindered substrates, a more powerful reducing system like borane-tetrahydrofuran complex (BH₃·THF) may be necessary.[1]
-
-
Incorrect Order of Addition: Adding the reducing agent too early can lead to undesired side reactions.
-
Solution: Always allow the aniline and ketone to stir together in the presence of the acid catalyst for a period (e.g., 30-60 minutes) to allow for sufficient imine formation before introducing the reducing agent.[7] Monitoring the reaction by TLC or LC-MS to confirm the appearance of the imine intermediate before reduction is best practice.
-
Troubleshooting Workflow: Low Yield in Reductive Amination
Below is a logical decision tree to diagnose and solve low-yield issues.
Caption: Troubleshooting decision tree for reductive amination.
Question 2: My TLC shows multiple product spots, and purification is difficult. What are the likely byproducts?
While highly selective, side reactions can still occur.
Potential Causes & Solutions:
-
N-Acetylated/N-Ethylated Byproducts: When using NaBH(OAc)₃ with acetic acid as a catalyst, or solvents like ethyl acetate, trace impurities or side reactions can sometimes lead to N-acetylation or N-ethylation of the aniline.[1]
-
Solution: Ensure high purity of reagents and solvents. If this is a persistent issue, consider an alternative acid catalyst or a different reducing system that doesn't require acetic acid.
-
-
Unreacted Starting Materials: If the reaction is incomplete, both 2-(methylsulfanyl)aniline and pentan-2-one will remain.
-
Solution: Purification via column chromatography on silica gel using a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) is typically effective.[8] An acid-base workup can also be used to separate the basic amine product from the neutral ketone starting material.
-
Section 2: Direct N-Alkylation with 2-Halopentane
This classical approach involves the direct reaction of the aniline with an alkyl halide. While straightforward, it is often plagued by selectivity issues.[9]
Question 1: I am seeing a significant amount of the N,N-di-alkylated byproduct. How can I favor mono-alkylation?
This is the most common failure of this method. The target secondary amine product is often more nucleophilic than the primary aniline starting material, leading to a second alkylation event.[2]
Potential Causes & Solutions:
-
Unfavorable Stoichiometry: Using a 1:1 ratio or an excess of the alkyl halide will strongly favor di-alkylation.
-
Solution: Employ a significant excess of the 2-(methylsulfanyl)aniline (e.g., 2 to 5 equivalents) relative to the 2-halopentane. This increases the statistical probability that the halide will react with the more abundant starting material rather than the product. The unreacted aniline can be removed during workup.
-
-
Reaction Conditions: High concentrations and rapid addition of the alkylating agent can promote the second alkylation.
-
Solution: Add the 2-halopentane slowly (e.g., via syringe pump) to the reaction mixture to maintain a low instantaneous concentration. Additionally, running the reaction to a partial conversion (e.g., 50-70%) can help maximize the yield of the mono-alkylated product, after which the starting material can be recovered and recycled.
-
Question 2: The reaction is extremely slow, and my starting material is not being consumed.
The nucleophilicity of the aniline nitrogen is reduced by the aromatic ring, making the S_N2 reaction sluggish.[3]
Potential Causes & Solutions:
-
Poor Leaving Group: The reactivity of alkyl halides in S_N2 reactions follows the trend I > Br > Cl.
-
Solution: Use 2-iodopentane instead of 2-bromopentane or 2-chloropentane. The iodide is a much better leaving group, which will significantly accelerate the reaction.
-
-
Insufficient Base or Inappropriate Solvent: A suitable base is required to neutralize the H-X acid formed during the reaction. The solvent also plays a critical role.
-
Low Temperature: Room temperature is often insufficient for this transformation.
-
Solution: Heating the reaction is almost always necessary. A temperature range of 80-120 °C is a good starting point, but optimization may be required.[3]
-
General FAQs
Q: Which synthetic method should I try first? A: For laboratory-scale synthesis where selectivity is paramount, Reductive Amination is the recommended starting point. It is generally reliable, high-yielding, and avoids the over-alkylation problems associated with direct alkylation.[1]
Q: How do I purify the final product, 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline? A: A combination of techniques is most effective.
-
Aqueous Workup: After the reaction, quench cautiously and perform an acid-base extraction. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid solution (e.g., 1M HCl). The amine product will move to the aqueous layer as its ammonium salt. The layers are separated, the aqueous layer is then basified (e.g., with NaOH or NaHCO₃), and the product is re-extracted into an organic solvent. This removes non-basic impurities.
-
Column Chromatography: For final purification, flash column chromatography on silica gel is highly effective. A typical eluent system would be a gradient of ethyl acetate in hexanes or petroleum ether.[8][10]
Q: What are the key characterization signals I should look for? A:
-
¹H NMR: Look for the disappearance of the aniline -NH₂ protons (a broad singlet) and the appearance of a new N-H proton (typically a doublet or broad signal). You will also see characteristic signals for the pentan-2-yl group, including a distinct multiplet for the C-H proton attached to the nitrogen.
-
¹³C NMR: The appearance of new aliphatic carbon signals corresponding to the pentan-2-yl group.
-
Mass Spectrometry (MS): A clear molecular ion peak corresponding to the calculated mass of the product (C₁₂H₁₉NS).
-
Infrared (IR) Spectroscopy: The disappearance of the characteristic N-H stretching doublet of a primary amine (~3400-3300 cm⁻¹) and the appearance of a single N-H stretch of a secondary amine (~3350-3300 cm⁻¹).
References
-
Buchwald–Hartwig amination - Wikipedia. [Link]
-
General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer | Organic Letters - ACS Publications. [Link]
-
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]
-
Copper catalyzed N-alkylation of anilines using alkyltrifluoroborate reagents | San Diego State University Digital Collections. [Link]
-
The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook - ACS Publications. [Link]
-
N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran - TSI Journals. [Link]
-
A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines - Georg Thieme Verlag. [Link]
-
Reductive amination of Pentan‐2‐one with different amines - ResearchGate. [Link]
-
Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC. [Link]
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. digitalcollections.sdsu.edu [digitalcollections.sdsu.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. benchchem.com [benchchem.com]
Welcome to the Reaction Optimization & Troubleshooting Hub
Technical Support Center: N-Alkylation of Anilines Current Status: ONLINE Operator: Senior Application Scientist Ticket Queue: Priority Handling
You are likely here because your HPLC trace shows a mess of peaks, your yield is stalling, or your regioselectivity has drifted. N-alkylation of anilines is deceptively simple on paper but chemically treacherous in the flask.
This guide treats your synthesis as a system. We do not just "fix" the reaction; we diagnose the mechanistic failure. Below are the four most common "Tickets" (failure modes) submitted by researchers, accompanied by root-cause analysis and self-validating protocols.
Ticket #001: The "Greedy" Nucleophile (Over-Alkylation)
User Complaint: "I am trying to synthesize a secondary aniline using an alkyl halide, but I keep getting significant amounts of the tertiary amine (dialkylated product), even when I use 1 equivalent of the alkylating agent."
Root Cause Analysis: This is a classic kinetic trap. In aliphatic amines, the product (secondary amine) is often more nucleophilic than the starting material (primary amine) due to the inductive electron-donating effect of the new alkyl group. While anilines are less nucleophilic generally, the same principle applies.[1] Once the mono-alkylated aniline forms, it competes for the remaining alkyl halide.
The Fix: Reductive Amination via Sodium Triacetoxyborohydride (STAB)
Switching from direct substitution (
DOT Diagram: The Over-Alkylation Trap vs. Reductive Control
Caption: Direct alkylation creates a "runaway" nucleophile (yellow), whereas reductive amination passes through a neutral imine gate (green).
Self-Validating Protocol: STAB Reductive Amination
Standard Operating Procedure (SOP-RA-01)
-
Imine Formation (The Checkpoint):
-
Dissolve Aniline (1.0 equiv) and Aldehyde/Ketone (1.1 equiv) in DCE (1,2-Dichloroethane) or THF.
-
Validation: If the ketone is sterically hindered, add Ti(OiPr)4 (1.5 equiv). Stir for 2–4 hours.
-
Checkpoint: Pull an aliquot for NMR/TLC. You must see the disappearance of the aniline and formation of the imine (or hemiaminal) before proceeding. If starting material remains, the reduction will fail or yield mixtures.
-
-
Selective Reduction:
-
Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in one portion.
-
Why STAB? Unlike NaBH4, STAB is mild and will not reduce the aldehyde/ketone competitively at a significant rate, preventing the formation of alcohol byproducts [1].
-
Stir at room temperature for 4–16 hours.
-
-
Quench & Workup:
-
Quench with saturated aqueous NaHCO3.
-
Note: If Ti(OiPr)4 was used, a white precipitate (TiO2) will form. Filter through Celite before extraction to prevent emulsion nightmares.
-
Ticket #002: Regiochemical Drift (N- vs. C-Alkylation)
User Complaint: "I am using a heating block for a difficult alkylation. I see the mass for the product, but the NMR shows the alkyl group is on the ring (ortho/para), not the nitrogen."
Root Cause Analysis: Aniline is an ambident nucleophile . The Nitrogen is the kinetic center (soft/fast), but the aromatic ring (ortho/para positions) is the thermodynamic center.
-
High Temperature: Favors thermodynamic control
C-alkylation (Hofmann-Martius type rearrangement). -
Lewis Acids: Metal salts often used to catalyze N-alkylation can inadvertently catalyze Friedel-Crafts alkylation on the ring [2].
Troubleshooting Logic Tree
Caption: Decision tree to diagnose and correct unwanted C-alkylation (Ring alkylation).
Corrective Action:
-
Lower the Temperature: Keep reaction below 80°C if possible.
-
Solvent Switch: Use polar aprotic solvents (DMF, DMSO, CH3CN). These solvate the cationic transition state of the N-attack better than non-polar solvents, lowering the activation energy for the kinetic (N-alkylation) pathway.
-
Base Selection: Ensure a base (e.g., K2CO3 or DIPEA) is present to scavenge the acid formed. Acid accumulation catalyzes the rearrangement of N-alkyl to C-alkyl products [3].
Ticket #003: Catalyst Death (Buchwald-Hartwig Failures)
User Complaint: "My Buchwald-Hartwig coupling works great with aryl bromides and aniline, but fails completely when I use a primary alkyl halide or a substrate with a long alkyl chain. The catalyst turns black."
Root Cause Analysis:
You are fighting
The Fix: Ligand Engineering
You cannot stop
Recommended System:
-
Catalyst: Pd2(dba)3 or Pd(OAc)2.
-
Ligand: BrettPhos or RuPhos (Buchwald Ligands). These are specifically designed to suppress
-elimination [4]. -
Base: NaOtBu (Strong base is usually required).[3]
Ticket #004: The "Green" Stall (Borrowing Hydrogen)
User Complaint: "I'm trying to use the 'Borrowing Hydrogen' method (Aniline + Alcohol) with an Iridium catalyst. The reaction stalls at 20% conversion."
Root Cause Analysis: Borrowing Hydrogen (BH) relies on a delicate "loan" system:
-
Catalyst takes
from Alcohol Aldehyde.[4] -
Aldehyde + Aniline
Imine + . -
Catalyst returns
to Imine Product.
Failure Points:
-
Water Poisoning: The imine formation releases water. If the catalyst is water-sensitive or if the equilibrium isn't pushed, the reaction stalls.
-
Base Mismatch: A base is often needed to activate the precatalyst (e.g., [Cp*IrCl2]2 needs base to form the active alkoxide species) [5].
Optimization Table: Alkylating Agents Comparison
| Feature | Alkyl Halides ( | Reductive Amination | Borrowing Hydrogen (Alcohols) |
| Atom Economy | Poor (Salt waste) | Moderate | Excellent (Water byproduct) |
| Risk: Polyalkylation | High | Low | Low |
| Risk: C-Alkylation | Moderate | Very Low | Low |
| Key Failure Mode | Over-reaction | Reducer incompatibility | Catalyst deactivation |
| Preferred For | Simple, unhindered amines | Complex/Sensitive substrates | Large scale / Green process |
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996. Link
-
Hofmann, A. W., Martius, C. A. "Methylation of the Phenyl Group in Aniline." Berichte der Deutschen Chemischen Gesellschaft, 1871.[5] Link
-
Reilly, J., Hickinbottom, W. J. "Intramolecular rearrangement of the alkylarylamines."[5] Journal of the Chemical Society, 1920. Link
-
Ruiz-Castillo, P., Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016. Link
-
Hamid, M. H., Slatford, P. A., Williams, J. M. "Borrowing Hydrogen in the Activation of Alcohols." Advanced Synthesis & Catalysis, 2007. Link
Sources
troubleshooting HPLC separation of aniline derivatives
Welcome to the Advanced Technical Support Center for Chromatographic Separations. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges associated with the High-Performance Liquid Chromatography (HPLC) of aniline derivatives.
Anilines are basic, highly reactive, and structurally similar compounds. Successful separation requires moving beyond empirical guesswork and understanding the thermodynamic and chemical causality behind analyte-stationary phase interactions.
Diagnostic Workflow for Aniline Separations
Workflow for diagnosing and resolving peak tailing and retention loss in aniline HPLC analysis.
Troubleshooting FAQs
Q1: Why do my aniline derivatives exhibit severe peak tailing on standard C18 columns, and how can I resolve it? Causality: Aniline derivatives are basic compounds with a pKa typically around 4.6. On traditional silica-based reversed-phase columns, residual silanol groups (Si-OH) on the silica support become ionized (Si-O⁻) at mid-to-high pH levels. The protonated basic nitrogen of the aniline molecule interacts with these negatively charged silanols via strong ion-exchange interactions. This creates a secondary retention mechanism that delays the elution of a fraction of the analyte molecules, manifesting as severe peak tailing[1],[2]. Resolution: The most effective thermodynamic fix is to lower the mobile phase pH to between 2.5 and 3.0 using an acid modifier like Formic Acid or Trifluoroacetic Acid (TFA). At this pH, the acidic silanols are fully protonated and neutralized, effectively shutting down the secondary ion-exchange pathway[1]. Alternatively, you can utilize base-deactivated or polar-embedded columns specifically engineered to shield analytes from residual silanols[3].
Q2: When I lower the mobile phase pH to fix peak tailing, my aniline derivatives lose retention and elute near the void volume. What is the mechanistic workaround? Causality: While lowering the pH neutralizes silanols, it also ensures that the basic aniline derivative is fully protonated (ionized). Highly ionized, polar analytes partition poorly into the hydrophobic alkyl chains of a standard C18 stationary phase, resulting in a drastic loss of retention[4]. Resolution: To regain retention without sacrificing peak shape, you must alter the primary retention mechanism:
-
Polar-Embedded Phases: Switch to a column with an embedded amide group (e.g., RP-Amide). These phases provide alternative hydrogen-bonding interactions that retain polar amines even in their ionized state[3].
-
HILIC Mode: Transition to Hydrophilic Interaction Liquid Chromatography (HILIC). In HILIC, a highly organic mobile phase (>80% acetonitrile) forces polar analytes to partition into a water-enriched layer immobilized on a polar stationary phase, turning the reversed-phase retention paradigm upside down[5],[4].
Q3: How can I achieve baseline resolution of positional aniline isomers (e.g., ortho-, meta-, and para-chloroaniline)?
Causality: Positional isomers possess nearly identical hydrophobicities. Standard alkyl phases (C18 or C8) rely almost exclusively on dispersive (hydrophobic) interactions, which are blind to the subtle spatial and steric differences between ortho, meta, and para substituents[5].
Resolution: You must exploit orthogonal selectivity mechanisms such as shape selectivity, dipole-dipole interactions, and
Q4: I am observing unexpected extra peaks or a gradual loss of analyte signal over time. What causes this instability? Causality: Aniline derivatives—particularly halogenated anilines or aniline mustards—are chemically reactive. They are susceptible to on-column oxidation, photo-degradation, and nucleophilic attack. If your mobile phase contains protic solvents like methanol, the aniline derivative may react to form adducts, which appear as ghost peaks[6]. Resolution: Replace protic solvents with aprotic solvents (e.g., use acetonitrile instead of methanol) to prevent adduct formation. Protect your samples from UV light using amber autosampler vials, and routinely passivate your HPLC system to strip trace heavy metals that catalyze oxidative degradation[6],[2].
Quantitative Data Summary
Table 1: Comparative Retention and Resolution Strategies for Aniline Derivatives
| Chromatographic Issue | Mechanistic Cause | Primary Solution | Alternative Solution |
| Severe Peak Tailing | Ion-exchange with ionized residual silanols (Si-O⁻) | Lower mobile phase pH to 2.5–3.0 | Use base-deactivated/polar-embedded columns |
| Poor Retention ( | Analyte is fully ionized and highly hydrophilic at low pH | Switch to HILIC mode | Use ion-pairing reagents (e.g., hexanesulfonate) |
| Isomer Co-elution | Insufficient shape selectivity on standard C18 | Use PFP or Phenyl-Hexyl columns | Optimize column temperature to alter |
| On-Column Degradation | Reactivity with protic solvents or trace heavy metals | Use aprotic solvents (Acetonitrile) | Passivate HPLC system hardware |
Self-Validating Experimental Protocol
Standardized Reversed-Phase Protocol for Basic Aniline Derivatives This protocol is designed as a self-validating system: the conditions inherently suppress secondary interactions while maximizing stability.
Step 1: Mobile Phase Preparation
-
Aqueous Phase (A): 0.1% Formic Acid in HPLC-grade water (Target pH ~2.8).
-
Causality: The acidic pH ensures silanols are fully protonated, preventing the secondary ion-exchange interactions that cause tailing.
-
-
Organic Phase (B): 100% HPLC-grade Acetonitrile.
-
Causality: Acetonitrile is an aprotic solvent, preventing the nucleophilic adduct formation that frequently occurs with reactive anilines in methanol.
-
Step 2: Column Selection & Equilibration
-
Install a polar-embedded C18 or a PFP column (e.g., 2.1 x 100 mm, 1.7 µm for UPLC systems).
-
Flush the column with 10 column volumes of 50:50 A:B to establish phase equilibrium and wet the pores.
Step 3: Sample Preparation
-
Dilute the aniline sample in a diluent that is weaker than the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile).
-
Causality: Injecting the sample in a weak solvent induces "on-column focusing." The analytes precipitate at the head of the column and are swept up only when the gradient reaches them, preventing injection-volume-induced peak broadening.
-
-
Filter through a 0.2 µm PTFE syringe filter into an amber vial (to prevent photo-degradation).
Step 4: Gradient Execution
-
0.0 - 1.0 min: Hold at 5% B. (Causality: Maximizes retention of the highly polar, protonated aniline species.)
-
1.0 - 10.0 min: Linear gradient to 95% B.
-
10.0 - 12.0 min: Wash at 95% B to elute highly hydrophobic impurities.
-
12.0 - 15.0 min: Re-equilibrate at 5% B.
References
- Source: benchchem.
- Source: benchchem.
- Source: benchchem.
- Base‑Deactivated HPLC Column?
- Source: waters.
- Source: agilent.
Sources
Technical Support Center: Aniline Alkylation Optimization
Topic: Optimizing Reaction Conditions for Aniline Alkylation Ticket ID: ANL-OPT-2026 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction: The Selectivity Paradox
Welcome to the Aniline Alkylation Optimization Hub. If you are here, you are likely facing the classic "selectivity paradox" of aniline chemistry: The product you want (secondary amine) is more nucleophilic than the starting material (primary amine).
In standard nucleophilic substitution (
This guide moves beyond basic textbook protocols to provide engineered solutions for Mono-N-Alkylation , Regiocontrol (N vs. C) , and Green Catalysis .
Module 1: Diagnostic & Method Selection
Before optimizing conditions, ensure you have selected the correct mechanistic pathway for your target molecule. Use the decision matrix below to validate your approach.
Workflow Visualization: Method Selection Matrix
Caption: Decision matrix for selecting the optimal synthetic pathway based on target aniline derivative.
Module 2: Solving the Polyalkylation Problem
Q: Why does my reaction yield 40% tertiary amine when I only want the secondary amine?
Technical Analysis: This is a kinetic issue. As mentioned, the secondary amine product is activated by the alkyl group's inductive effect (+I). To stop at the mono-stage, you must invert the kinetic bias.
Troubleshooting Protocol:
-
Switch to Reductive Amination (The Industry Standard): Instead of using alkyl halides (which are prone to over-alkylation), react aniline with a ketone/aldehyde to form an imine (Schiff base), then reduce it. The imine formation is self-limiting; an imine cannot react with another equivalent of ketone to "over-react."
-
Self-Validating Step: Monitor the disappearance of the carbonyl peak in IR (~1700 cm⁻¹) and appearance of the imine peak (~1650 cm⁻¹) before adding the reducing agent.
-
-
Steric Control (If using Alkyl Halides): If you must use alkyl halides, use Steric Bulk or Stoichiometry .
-
Ratio: Use 1.0 eq Alkyl Halide : 3.0–5.0 eq Aniline.
-
Recovery: The excess aniline acts as the solvent and base, preventing polyalkylation. It can be recovered via distillation due to the boiling point difference between aniline and alkyl-anilines.
-
-
Zeolite Catalysis (Shape Selectivity): Use Zeolite HY or HZSM-5.[1] The pores of these solid acids are often too small to accommodate the bulky transition state required for di-alkylation, effectively sieving out the over-reacted product [1].
Module 3: The "Green" Route – Borrowing Hydrogen
Q: How can I avoid toxic alkyl halides and stoichiometric waste?
Solution: The Borrowing Hydrogen (BH) methodology (also known as Hydrogen Autotransfer).[2] This method uses alcohols as alkylating agents.[2][3][4][5][6][7] It is atom-economical because the only byproduct is water.[2][8]
Mechanism Visualization: The Catalytic Cycle
Caption: The Borrowing Hydrogen cycle. The catalyst abstracts H2 from the alcohol, stores it while the imine forms, and returns it to reduce the imine.[3]
Experimental Protocol: Ruthenium-Catalyzed BH Alkylation
Reagents:
-
Aniline (1.0 mmol)
-
Benzyl Alcohol (1.0 mmol)
-
Catalyst: [Ru(p-cymene)Cl2]2 (0.5 mol%) + DPEphos (1.0 mol%)
-
Solvent: Toluene (2 mL)
-
Base: K2CO3 (0.1 mmol - catalytic amount often suffices)
Step-by-Step:
-
Inerting: Charge a pressure tube with the catalyst, ligand, and base. Evacuate and backfill with Argon (3x). Oxygen poisons the hydride transfer.
-
Addition: Add Toluene, Aniline, and Alcohol via syringe.
-
Heating: Seal and heat to 110°C for 12–24 hours.
-
Note: The high temperature is required to overcome the activation energy of the initial dehydrogenation step [2].
-
-
Workup: Cool, filter through a celite pad (to remove metal/salts), and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc).
Module 4: Troubleshooting & Regioselectivity
Q: I am seeing C-alkylation (ring substitution). How do I stop it?
Analysis: C-alkylation is thermodynamically favored at high temperatures (Hofmann-Martius rearrangement). If you heat N-alkylanilines with strong acids at >300°C, the alkyl group migrates to the ortho or para position.
Optimization Table: Regiocontrol
| Variable | Condition for N-Alkylation (Desired) | Condition for C-Alkylation (Avoid) |
| Temperature | < 250°C (Liquid phase preferred) | > 300°C (Vapor phase) [3] |
| Catalyst Acidity | Weak/Medium (Zeolite NaY, K-Ba Zeolite) | Strong Lewis Acids (AlCl3, Zeolite HY) |
| Solvent | Polar Aprotic (DMF, DMSO) | Non-polar / Solvent-free |
| Mechanism | Kinetic Control | Thermodynamic Control |
Common Failure Modes & Fixes
| Symptom | Probable Cause | Corrective Action |
| Catalyst Deactivation | Water poisoning (in Lewis Acid cat.) or Coke formation. | 1. Use molecular sieves to scavenge water.2. For solid catalysts, regenerate by calcining at 500°C in air to burn off coke. |
| Low Yield (BH Method) | Incomplete dehydrogenation. | 1. Increase Temp to 140°C.2. Ensure strict anaerobic conditions (O2 kills Ru-hydrides). |
| Emulsion during Workup | Amphiphilic nature of long-chain anilines. | Wash with brine (saturated NaCl) rather than water to break the emulsion. Adjust pH to >10 before extraction. |
References
- Selectivity in Zeolites:Shape-selective N-alkylation of aniline over metallosilicates.
-
Borrowing Hydrogen Mechanism: Hamid, M. H., Slatford, P. A., & Williams, J. M. (2007). Borrowing Hydrogen in the Activation of Alcohols. Advanced Synthesis & Catalysis. Link
- Hofmann-Martius Rearrangement:Thermodynamic control in the rearrangement of N-alkylanilines. (Standard organic mechanism; see March's Advanced Organic Chemistry).
-
Green Chemistry Protocols: Catalytic N-Alkylation of Amines with Alcohols. ACS Catalysis reviews on Hydrogen Autotransfer. Link[8]
-
BenchChem Tech Support: Optimizing Reaction Conditions for Aniline Alkylation.Link
Disclaimer: These protocols involve hazardous chemicals (anilines are toxic/carcinogenic). Always perform reactions in a fume hood with appropriate PPE.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. N-Alkylation of amines through hydrogen borrowing over a heterogeneous Cu catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
removing impurities from 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline
Technical Support Center: Purification of 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline
Case ID: PUR-2-SMe-N-PENT Status: Active Support Level: Tier 3 (Senior Application Scientist)
Executive Summary
You are working with 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline , a molecule possessing two distinct chemical vulnerabilities that complicate purification:
-
The Thioether (-SMe): Highly susceptible to oxidation (sulfoxide/sulfone formation).
-
The Secondary Amine: prone to "streaking" on silica and difficult to separate from the primary aniline starting material due to similar polarity.
This guide prioritizes chemical scavenging and pH-switching over standard chromatography to maximize yield and prevent oxidative degradation.
Visual Workflow: Purification Decision Matrix
Before proceeding, determine your impurity profile to select the correct workflow.
Caption: Decision matrix for selecting purification method based on impurity profile.
Module 1: Removing Unreacted Starting Material
Issue: The starting material, 2-(methylsulfanyl)aniline, co-elutes with your product on TLC/HPLC. Root Cause: Both compounds are lipophilic amines. Standard acid/base washes often fail because their pKa values are too close for rough separation.
Protocol A: The "pH-Switch" Extraction (Recommended for Scale)
This method exploits the subtle pKa difference between the primary aniline (pKa ~3.54) and your secondary amine product (pKa ~5.5).
-
The Logic: At pH 4.0, the weakly basic starting material (SM) remains mostly neutral (organic soluble), while the more basic product becomes protonated (water soluble).
Step-by-Step:
-
Dissolution: Dissolve crude mixture in Ethyl Acetate (EtOAc) (10 mL/g).
-
The Critical Wash: Extract the organic layer 3x with Citrate Buffer (pH 4.0) .
-
Note: Do NOT use strong HCl; it will extract everything.
-
-
Phase Check:
-
Organic Layer: Contains the Impurity (Starting Aniline) and non-basic byproducts. -> Discard after TLC confirmation.
-
Aqueous Layer: Contains your Product (as the ammonium salt).
-
-
Recovery:
-
Cool the aqueous layer to 0°C.
-
Basify to pH 10 using 2M NaOH or Sat. NaHCO₃ .
-
Extract 3x with DCM or EtOAc .
-
-
Drying: Dry combined organics over Na₂SO₄ and concentrate.
Protocol B: Chemical Scavenging (Recommended for High Purity)
If the "pH-Switch" yields <98% purity, use a chemoselective scavenger to covalently bind the unreacted primary aniline.
Reagents:
-
PS-Isocyanate (Polystyrene-supported isocyanate) OR
-
Acetic Anhydride (Solution phase alternative)
Workflow:
-
Dissolve crude in dry DCM.
-
Add PS-Isocyanate (1.5 - 2.0 equivalents relative to the impurity, not the product).
-
Stir gently at RT for 4-12 hours.
-
Filter through a fritted funnel. The filtrate contains your pure product.
Module 2: The Thioether Challenge (Oxidation Control)
Issue: Product turns yellow or brown upon standing; mass spec shows M+16 peak. Root Cause: The -SMe group oxidizes to sulfoxide (-S(O)Me) upon exposure to air or peroxides in solvents.
Troubleshooting Guide:
| Symptom | Diagnosis | Corrective Action |
| M+16 Peak | Sulfoxide formation | Purify via Chromatography: Sulfoxides are much more polar. Use 100% DCM -> 5% MeOH/DCM. The sulfoxide will stay on the column longer. |
| M+32 Peak | Sulfone formation | Hard Oxidation: Check your solvents for peroxides. Use fresh ether/THF. |
| Darkening | Air Oxidation | Store under Argon/Nitrogen at -20°C. Add trace BHT if permissible for end-use. |
Critical Warning: Never use m-CPBA or peroxide-containing solvents during workup. Avoid chlorinated solvents that have been sitting in light (formation of HCl/Phosgene/Radicals).
Module 3: Palladium Removal (If Synthesized via Buchwald)
Issue: Residual Pd causes toxicity issues or catalyzes degradation. Solution: Thioethers are "soft" ligands and bind Pd tightly, making simple Celite filtration ineffective.
Protocol:
-
Dissolve crude in THF or EtOAc.
-
Add SiliaMetS® Thiol or Trimercaptotriazine (TMT) functionalized silica (0.5 w/w ratio to crude).
-
Stir at 40°C for 2 hours.
-
Filter through a 0.45 µm PTFE pad.
-
Why this works: The thiol on the silica has a higher affinity for Pd than the thioether on your molecule, effectively "stealing" the metal.
Module 4: Chromatography Specifications
If you must run a column, standard silica will cause the amine to streak (tailing), leading to yield loss.
Optimized Conditions:
-
Stationary Phase: Amino-functionalized Silica (NH₂-SiO₂) is ideal.
-
Mobile Phase Modifier: If using standard silica, pre-wash the column with mobile phase containing 1% Triethylamine (TEA) or 1% NH₄OH .
-
Eluent System: Hexane/EtOAc (start 95:5, gradient to 80:20).
-
Note: The pentyl chain makes the molecule lipophilic; it will elute early.
-
Summary of Data & Expectations
| Method | Target Impurity | Typical Recovery | Purity Achieved |
| pH-Switch Extraction | Starting Aniline | 85-90% | >95% |
| PS-Isocyanate | Starting Aniline | 95-98% | >99% |
| Thiol-Silica | Palladium (Pd) | >95% | <10 ppm Pd |
| Standard Column | General Debris | 70-80% | >98% |
References
-
Armarego, W. L. F. Purification of Laboratory Chemicals. 8th Edition, Elsevier, 2017.[4] (Authoritative source for general amine purification and pKa considerations).
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 76337, 2-(Methylthio)aniline. (Source for pKa data: ~3.54).
-
BenchChem Technical Support. Palladium Catalyst Removal Protocols. (Source for scavenger resin methodologies).
-
Biotage. Strategies for Removing Palladium from Reaction Mixtures. (Source for SiliaMetS/Thiol scavenger efficiency).
-
Sigma-Aldrich. 2-(Methylthio)aniline Safety & Properties.
Sources
- 1. 2-(Methylthio)aniline | 2987-53-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst [organic-chemistry.org]
- 3. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
Technical Support Center: Stability Protocols for 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline
[1]
Executive Summary: The "Dual-Threat" Instability
As researchers, we often treat anilines as robust building blocks.[1] However, 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline presents a specific "dual-threat" stability profile due to the ortho-positioning of the methylsulfanyl (thioether) group relative to the secondary amine.[1]
In my experience supporting medicinal chemistry campaigns (specifically for kinase and GPCR targets), this specific scaffold is prone to two distinct degradation pathways that often confuse standard QC analysis:
-
S-Oxidation (The "Silent" Impurity): Rapid conversion to sulfoxides (+16 Da) and sulfones (+32 Da) by atmospheric oxygen or peroxides in solvents.[1] This often occurs without visible color change.[1]
-
Radical Polymerization (The "Visible" Impurity): Photo-oxidation of the aniline nitrogen, leading to the formation of highly colored (brown/black) quino-type oligomers.[1]
This guide addresses these issues with field-proven troubleshooting steps.
Troubleshooting Guide (Q&A)
Issue 1: "My sample turned dark brown/black overnight. Is it ruined?"
Diagnosis: Radical-mediated N-oxidation and polymerization.[1] Technical Insight: Anilines are electron-rich.[1][2][3] Upon exposure to light and air, the nitrogen atom loses an electron to form a radical cation.[1] In ortho-substituted systems, this radical can couple to form azo-compounds or complex polymethine dyes.[1] Verdict:
-
If Purity > 95% by LCMS: The color is likely due to trace (<0.5%) highly conjugated impurities (often "aniline black").[1] The bulk material may still be usable for crude reactions.[1]
-
If Purity < 90%: Recurification is required.[1]
Corrective Protocol:
-
Filtration: Dissolve in CH₂Cl₂ and filter through a short pad of basic alumina (not silica, which can trap the amine).[1] This often removes the polar colored impurities.[1]
-
Storage Change: You must store this compound under an inert atmosphere (Argon/Nitrogen) and in amber vials.
Issue 2: "I see new peaks at M+16 and M+32 in my LCMS, but the sample looks clean."
Diagnosis: S-Oxidation of the methylsulfanyl group.[1] Technical Insight: The sulfur atom in the thioether is a "soft" nucleophile and is extremely sensitive to "soft" electrophiles like peroxides or singlet oxygen.[1] This is the most common failure mode when using etheral solvents (THF, Dioxane, Diethyl Ether).[1] Causality: You likely dissolved the compound in a solvent containing trace peroxides.[1]
Corrective Protocol:
-
Solvent Test: Test your THF/Ether with peroxide strips.[1] If positive (>5 ppm), discard the solvent.[1]
-
Reduction: If the Sulfoxide (M+16) is the major impurity, it can sometimes be salvaged by treating with mild reducing agents like Dimethyl sulfide (DMS) and TFA, though re-synthesis is often more efficient.[1]
Issue 3: "The optical rotation of my chiral material (pentan-2-yl) is off."
Diagnosis: Impurity interference vs. Racemization.[1] Technical Insight: The pentan-2-yl chiral center is relatively robust.[1] Racemization requires harsh conditions (strong base + high heat) to deprotonate the benzylic-like position (though it is not truly benzylic).[1] Likely Cause: The "off" rotation is almost certainly due to the presence of S-oxide impurities, which are chiral at the sulfur atom.[1] A racemic mix of sulfoxides will distort your polarimetry data significantly.[1]
Experimental Protocols
Protocol A: The "Golden Standard" Storage Condition
To be used for all batches stored > 24 hours.[1]
-
Container: Amber glass vial (Type I borosilicate).
-
Atmosphere: Purge headspace with Argon (heavier than air) for 30 seconds. Cap immediately with a Teflon-lined septum cap.[1]
-
Temperature: -20°C is preferred; 4°C is acceptable for short-term (<1 week).
-
Desiccation: Store the vial inside a secondary jar containing Drierite/Silica gel. Moisture accelerates proton-transfer mediated degradation.[1]
Protocol B: Safe Workup for Thio-Anilines
Avoids S-oxidation during purification.[1]
-
Quench: Ensure all oxidants from the reaction are fully quenched (e.g., use Na₂S₂O₃) before extraction.[1]
-
Extraction Solvent: Use Dichloromethane (DCM) or Ethyl Acetate.[1] Avoid Ethers unless freshly distilled.[1]
-
Drying: Use Na₂SO₄ (Sodium Sulfate).[1] Avoid MgSO₄ if the compound is acid-sensitive (MgSO₄ is slightly acidic).[1]
-
Evaporation: Do not heat above 40°C on the rotovap. High heat + air flow = rapid oxidation.[1]
Visualization of Degradation Pathways
The following diagram illustrates the competing degradation pathways that users must mitigate.
Figure 1: Competing degradation pathways.[1] The Red path (S-oxidation) affects chemical purity; the Green path (N-oxidation) affects visual appearance.[1]
Analytical Data Summary
| Degradant Type | LCMS Shift | Visual Sign | Cause | Prevention |
| Sulfoxide | +16 Da | None (remains oil/solid) | Peroxides in solvent, Air | Use Peroxide-free solvents, Argon purge |
| Sulfone | +32 Da | None | Strong oxidants, Time | Store at -20°C |
| N-Oxide / Radical | +16 Da / Polymer | Dark Brown/Black | Light + Oxygen | Amber vials, exclude light |
| Salt Form | Varies | Precipitate / Haze | Acidic impurities (HCl) | Wash with NaHCO₃ during workup |
References
-
BenchChem Technical Support. (2025).[1][2][3][4][5] Navigating the Physicochemical Landscape of 2-Methyl-4-(methylsulfanyl)aniline: A Technical Guide. Retrieved from [1][5]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 76337, 2-(Methylthio)aniline. Retrieved from [1]
-
Esteves, A. P., et al. (2023).[1] "Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives." Molecules, 28(1), 471.[1] Retrieved from [1]
-
Sigma-Aldrich. (n.d.).[1] Safety Data Sheet: 2-Methyl-5-(methylthio)aniline. Retrieved from
Technical Support Center: Characterization of Substituted Anilines
Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting HPLC, NMR, and MS Workflows for Substituted Anilines
Introduction
Welcome to the Technical Support Center. Substituted anilines present a unique "trifecta" of analytical challenges: they are basic (causing peak tailing), prone to oxidation (causing sample instability), and subject to rapid proton exchange (complicating NMR integration).
This guide moves beyond standard textbook definitions to address the specific, day-to-day failures encountered in the lab. It is designed as a self-validating system: every protocol includes a control step to verify success.
Module 1: Chromatographic Separation (HPLC/UPLC)
Issue: Severe Peak Tailing and Retention Shifts
User Query: "My aniline derivative shows a tailing factor (
The Mechanism:
Anilines are weak bases (pKa ~3.5–5.0). On standard silica-based columns, residual silanol groups (
Troubleshooting Workflow
Decision Matrix: Mobile Phase Selection
Use the following logic to select your initial method conditions based on the substituent's electronic effect.
Caption: Workflow for selecting mobile phase pH and column chemistry based on aniline basicity.
Protocol: High pH Method (The "Silanol Suppression" Technique)
Applicability: Best for alkyl-anilines or those with Electron Donating Groups (EDGs). Requirement: You MUST use a column rated for pH > 10 (e.g., Hybrid Silica/Ethylene Bridged Hybrid).
-
Buffer Prep: Prepare 10 mM Ammonium Bicarbonate. Adjust pH to 10.5 using Ammonium Hydroxide (
). -
Mobile Phase B: 100% Acetonitrile (MeCN).
-
Gradient: 5% B to 95% B over 10 minutes.
-
Validation Step: Inject a standard of Uracil (void volume marker) and your sample. Calculate
(Tailing Factor).[1]-
Pass Criteria:
.[2] -
Fail Criteria:
. If failed, increase buffer concentration to 20 mM to mask silanols further.
-
Data Comparison: pH Impact on Peak Shape
| Parameter | Low pH (0.1% Formic Acid) | High pH (10mM |
| Analyte State | Ionized ( | Neutral ( |
| Silanol State | Neutral ( | Ionized ( |
| Interaction | Repulsion (Good) but some H-bonding | Hydrophobic Retention (Excellent) |
| Typical | 1.5 – 2.5 (Tailing) | 0.9 – 1.2 (Symmetrical) |
| Retention ( | Low (Elutes early) | High (Better separation) |
Module 2: NMR Spectroscopy
Issue: Broad or "Missing" Amine Protons
User Query: "I cannot integrate the
The Mechanism:
-
Exchange: Amine protons exchange rapidly with trace water or acidic impurities in the solvent. If the exchange rate (
) is comparable to the NMR timescale, the peak broadens into the baseline [1]. -
Quadrupole Relaxation: Nitrogen-14 (
, 99.6% abundance) has a quadrupole moment. This accelerates the relaxation of the attached proton, causing line broadening [2].
Troubleshooting Protocol: The "Freeze and Shake" Method
Step 1: Solvent Selection
-
Do NOT use:
(often acidic, promotes exchange). -
USE: DMSO-
(forms H-bonds with , slowing exchange and sharpening peaks) [3].
Step 2: The
-
Acquire a standard spectrum in DMSO-
. -
Add 1-2 drops of
directly to the NMR tube. -
Shake vigorously and re-acquire.
-
Result: The
signal will disappear (exchange with D), while aromatic signals remain.
Step 3: Variable Temperature (VT) Experiment If integration is critical and the peak is still broad:
-
Cool the probe to 273 K (0°C) or lower (if solvent allows).
-
Mechanism: Cooling slows the exchange rate (
). When (frequency difference), the peak sharpens.
Module 3: Mass Spectrometry (MS)
Issue: Poor Sensitivity or No Signal
User Query: "I see a strong UV trace but no signal in MS (ESI+). My mass is M+H."
The Mechanism: Anilines are often small and moderately polar. While ESI (Electrospray Ionization) works for many, simple anilines may not ionize efficiently if the solvent pH is not acidic enough, or they may be suppressed by matrix effects. Furthermore, electrochemical oxidation can occur in the ESI capillary [4].
Troubleshooting Guide: Source Selection
Caption: Decision tree for selecting ESI vs. APCI for aniline derivatives.
Corrective Action:
-
Switch to APCI (Atmospheric Pressure Chemical Ionization): APCI involves gas-phase ionization and is often more sensitive for small, less polar aromatic amines than ESI [5].
-
Acidify Mobile Phase: Ensure at least 0.1% Formic Acid is present. Anilines must be protonated (
) to be seen in Positive Mode. -
Check for Oxidation: If you see peaks at
(Hydroxyl) or (Azo dimer), your source voltage might be too high, causing oxidation. Lower the capillary voltage.
Module 4: Sample Handling & Stability
Issue: Samples Turn Brown/Red Over Time
The Mechanism: Anilines undergo radical oxidation to form quinones, azo-compounds, and polymers (aniline black) upon exposure to air and light [6].
Storage Protocol:
-
Salt Formation: Convert the free base aniline to its hydrochloride salt (
) by bubbling HCl gas or adding ethereal HCl. The salt form is significantly more stable against oxidation. -
Antioxidants: For LC samples, add 0.1% Ascorbic Acid to the sample diluent.
-
Container: Store in amber glass vials under Argon/Nitrogen.
References
-
Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. Wiley. (Explains the mechanism of proton exchange and quadrupole broadening in amines).
-
University of Potsdam. "NMR Spectroscopy of Amines." Organic Chemistry Resources. (General principle citation).
-
ResearchGate. "Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives." Journal of Electrochemical Science.
-
AxisPharm. "Electrospray (ESI) vs APCI Mass Analysis: Quick Comparison." [Link]
-
Wikipedia. "Aniline: Oxidation and Stability." [Link]
Sources
scaling up the synthesis of 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the scale-up of complex active pharmaceutical ingredients (APIs). The synthesis of 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline via reductive amination presents a unique mechanistic hurdle: the ortho-methylsulfanyl group strongly coordinates to transition metals. This renders traditional catalytic hydrogenation highly inefficient due to catalyst poisoning.
To achieve a robust, self-validating scale-up protocol, we must pivot from heterogeneous metal catalysis to a chemoselective hydride transfer strategy. This guide details the causality behind these experimental choices, troubleshoots common deviations, and provides a validated methodology for your scale-up campaigns.
Process Overview & Mechanistic Rationale
The direct reductive amination of 2-(methylsulfanyl)aniline with pentan-2-one requires two distinct mechanistic phases: the condensation to form an intermediate imine, followed by the reduction of that imine to the secondary amine.
While hydrogen gas with Palladium on Carbon (Pd/C) is the industry standard for large-scale reductive aminations, thioethers are soft Lewis bases that form strong coordinate covalent bonds with soft Lewis acids like Pd or Pt . This permanently blocks the active catalytic sites (). Therefore, for sulfur-containing substrates, you must use hydride-based reducing agents. or are the premier choices, offering exceptional chemoselectivity for imines over ketones without the toxicity associated with sodium cyanoborohydride.
Figure 1: Reaction pathway and reductant selection logic for the scale-up synthesis.
Troubleshooting Guide & FAQs
Q1: Why did my reductive amination stall when using Pd/C and hydrogen gas on scale-up? A1: Catalyst poisoning. The methylsulfanyl moiety acts as a potent catalyst poison. The sulfur atom binds irreversibly to the palladium surface, preventing the oxidative addition of H₂. You must switch to a chemical reductant like STAB or use a highly specialized sulfur-tolerant catalyst (e.g., sulfided Pt/C), though STAB provides far superior reproducibility ().
Q2: I am using STAB, but imine formation is extremely slow. How can I accelerate it? A2: 2-(Methylsulfanyl)aniline is sterically hindered by the ortho-substituent and electronically deactivated compared to unsubstituted aniline. Furthermore, pentan-2-one is an aliphatic ketone, which is less electrophilic than an aldehyde. To drive the equilibrium toward the imine, add 1.0–1.2 equivalents of glacial acetic acid (AcOH). AcOH protonates the carbonyl oxygen, increasing its electrophilicity, and facilitates the dehydration of the hemiaminal intermediate.
Q3: I am observing over-alkylation (tertiary amine formation). How do I prevent this? A3: Over-alkylation is rare in this specific reaction due to the steric bulk of the pentan-2-yl group and the ortho-methylsulfanyl group. However, if observed, ensure that the ketone is not used in massive excess. A stoichiometric ratio of 1:1.1 (Aniline:Ketone) is optimal. STAB is highly selective for imines over ketones, meaning you can perform this as a one-pot direct reductive amination without risking ketone reduction.
Q4: What is the best solvent for this scale-up? A4: While 1,2-Dichloroethane (DCE) is the classical solvent for STAB-mediated reductive aminations (), it is heavily restricted in pharmaceutical manufacturing due to toxicity. For greener scale-up processes, 2-Methyltetrahydrofuran (2-MeTHF) is highly recommended. It provides excellent solubility for STAB and allows for a seamless phase separation during the aqueous quench, eliminating the need for solvent swapping.
Validated Scale-Up Protocol (100g to 1kg Scale)
This methodology is designed as a self-validating system . Do not proceed to the reduction step until the In-Process Control (IPC) confirms imine formation.
Step 1: Reactor Preparation & Substrate Charging
-
Purge a jacketed glass reactor with N₂ to ensure an inert atmosphere.
-
Charge 2-(Methylsulfanyl)aniline (1.0 equiv) and 2-Methyltetrahydrofuran (2-MeTHF) (10 volumes) into the reactor.
-
Add pentan-2-one (1.1 equiv) to the stirring solution at 20°C.
Step 2: Acid Catalysis & Imine Formation 4. Slowly charge glacial acetic acid (1.2 equiv). Maintain the internal temperature below 25°C. 5. Stir for 2 hours to allow the hemiaminal/imine equilibrium to establish.
-
Self-Validation Check: Pull an IPC sample for UPLC analysis. You must observe the formation of the imine intermediate before proceeding.
Step 3: Chemoselective Reduction 6. Cool the reactor to 0–5°C. Causality Note: STAB reduction is mildly exothermic. Controlling the temperature minimizes the background reduction of the unreacted pentan-2-one, ensuring chemoselectivity. 7. Charge Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in portions over 1 hour to control the exotherm and trace hydrogen gas evolution. 8. Warm the reactor to 20°C and stir for 4–6 hours.
-
Self-Validation Check: IPC via UPLC should show <1% remaining aniline.
Step 4: Quench & Isolation 9. Cool the reactor to 10°C. Slowly quench with saturated aqueous NaHCO₃ (5 volumes) to neutralize the AcOH and decompose excess STAB. Caution: Vigorous CO₂ and H₂ gas evolution will occur. 10. Separate the aqueous layer. Wash the organic layer with brine (3 volumes), dry over anhydrous Na₂SO₄ (or via azeotropic distillation), and concentrate under reduced pressure to yield the crude 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline.
Quantitative Data Summary
Table 1: Reductant Comparison for Thioether-Containing Anilines
| Reductant System | Chemoselectivity | Scalability | Thioether Tolerance | Notes |
| H₂ with Pd/C or Pt/C | High | Excellent | Poor | Catalyst poisoning by sulfur. Avoid. |
| NaBH₃CN | Moderate | Moderate | Excellent | Generates highly toxic HCN/cyanide waste. |
| NaBH(OAc)₃ (STAB) | Excellent | Excellent | Excellent | Mild, safe, industry standard for scale-up. |
| 2-Picoline Borane | Excellent | Excellent | Excellent | Greener alternative, highly stable, easy to handle. |
Table 2: Optimized Process Stoichiometry & Expected Outcomes
| Reagent / Parameter | Role | Equivalents / Amount | Expected Outcome |
| 2-(Methylsulfanyl)aniline | Limiting Reagent | 1.0 equiv | N/A |
| Pentan-2-one | Alkylating Agent | 1.1 equiv | N/A |
| Glacial Acetic Acid | Acid Catalyst | 1.2 equiv | N/A |
| NaBH(OAc)₃ (STAB) | Reducing Agent | 1.5 equiv | N/A |
| 2-MeTHF | Reaction Solvent | 10 Volumes | 85–92% Isolated Yield |
| UPLC IPC (Step 5) | In-Process Control | N/A | >95% Imine Conversion |
References
-
"Reductive Amination", ACS GCI Pharmaceutical Roundtable,[Link]
-
"Asymmetric Enantio-complementary Synthesis of Thioethers via Ene-Reductase-Catalyzed C–C Bond Formation", Journal of the American Chemical Society,[Link]
-
"Amine synthesis by reductive amination (reductive alkylation)", Organic Chemistry Portal,[Link]
Preventing Oxidation of 2-(Methylthio)aniline During Sensitive Reactions
Technical Support Center: Advanced Troubleshooting Guide
Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals working with 2-(methylthio)aniline (also known as 2-amino thioanisole). Because this molecule contains two highly electron-rich, oxidation-prone functional groups—a primary amine and a thioether—it is notoriously susceptible to degradation during storage and transition-metal-catalyzed cross-coupling reactions.
This guide synthesizes mechanistic causality, analytical troubleshooting, and self-validating experimental protocols to ensure the integrity of your synthetic workflows.
Part 1: Mechanistic Vulnerabilities & Diagnostics
Q1: Why is 2-(Methylthio)aniline so prone to spontaneous oxidation compared to standard anilines?
A: The vulnerability is twofold and synergistic. The thioether group (-SCH₃) is highly susceptible to electrophilic oxygen transfer, easily forming sulfoxides and sulfones [1]. Simultaneously, the electron-donating nature of the thioether group increases the electron density of the aromatic ring and the adjacent amine. This makes the primary amine highly reactive toward reactive oxygen species (ROS) and trace transition metals, leading to the formation of nitroso compounds, nitro compounds, or polymeric azo-dimers [2]. When used as a directing group in transition-metal catalysis (e.g., Rh(I)-catalyzed C–H activation), the coordination of the metal can further lower the oxidation potential of the substrate [3].
Fig 1: Divergent oxidation pathways of 2-(methylthio)aniline highlighting mass shifts.
Q2: How can I quantitatively diagnose which oxidation pathway is ruining my reaction?
A: LC-MS and ¹H NMR are your primary diagnostic tools. The oxidation of the sulfur atom strongly deshields the adjacent methyl protons, providing a clear diagnostic marker in NMR. Below is a reference table summarizing the quantitative analytical markers for these degradation products.
Table 1: Diagnostic Analytical Markers for 2-(Methylthio)aniline Oxidation
| Chemical Species | Mass Shift (LC-MS) | ¹H NMR Shift (-CH₃ group) | ¹H NMR Shift (Aromatic protons) |
| 2-(Methylthio)aniline | Baseline (M+H) | ~2.4 ppm (s, 3H) | ~6.6 - 7.2 ppm |
| Sulfoxide (-SOCH₃) | +16 Da | ~2.7 - 2.8 ppm (s, 3H) | Downfield shift (+0.2 to 0.3 ppm) |
| Sulfone (-SO₂CH₃) | +32 Da | ~3.0 - 3.1 ppm (s, 3H) | Strong downfield shift (+0.5 ppm) |
| Azo Dimer (-N=N-) | ~ (2x MW) - 4 Da | ~2.5 ppm (s, 6H) | Broad, complex downfield signals |
Part 2: Experimental Protocols & Preventive Measures
Q3: Sparging with nitrogen isn't stopping the sulfoxide formation. What is the definitive method for degassing my solvents?
A: Simple sparging (bubbling inert gas) is insufficient for highly sensitive thioethers because it leaves trace dissolved oxygen (often in the low ppm range) [4]. To establish a self-validating, strictly anaerobic system, you must use the Freeze-Pump-Thaw (FPT) method utilizing a Schlenk line [5]. This technique relies on the physical principle that gas solubility in a solid matrix is near zero; freezing the solvent forces dissolved O₂ into the headspace, which is then evacuated [6].
Standard Operating Procedure: Freeze-Pump-Thaw Degassing
-
Preparation: Transfer your reaction solvent (e.g., DMF, Toluene) into a heavy-walled Schlenk flask. Crucial: Do not fill the flask beyond 50% capacity to prevent shattering during expansion [7].
-
Freeze: Submerge the flask in a liquid nitrogen (LiN₂) Dewar. Wait until the solvent is completely frozen solid.
-
Pump: Open the Schlenk flask stopcock to the dynamic vacuum line for 10–15 minutes to evacuate the headspace of expelled oxygen.
-
Isolate: Close the stopcock to seal the flask under static vacuum.
-
Thaw: Remove the flask from the LiN₂ and place it in a tepid water bath. Causality check: As the solvent melts, you will observe gas bubbles escaping the liquid. This visual cue validates that dissolved gases are being removed [8].
-
Cycle: Repeat Steps 2–5 for a minimum of three full cycles , or until no further bubbling is observed during the thaw phase.
-
Backfill: Once fully thawed after the final cycle, backfill the flask with high-purity Argon (preferred over Nitrogen due to higher density).
Fig 2: Logical workflow for the Freeze-Pump-Thaw (FPT) degassing protocol.
Q4: Can I use chemical antioxidants/scavengers in my reaction mixture to protect the thioether?
A: Yes, but the choice of scavenger must be mechanistically compatible with your reaction.
-
For Radical/ROS Oxidation: Adding a catalytic amount of BHT (Butylated hydroxytoluene) (1-5 mol%) can intercept radical oxygen species before they attack the amine or thioether. BHT is sterically hindered and generally non-coordinating, making it safe for most Pd/Rh/Ru-catalyzed cross-couplings.
-
For Electrophilic Oxygen (Peroxides): If your solvent (like THF or ethereal solvents) has formed trace peroxides, 2-(methylthio)aniline will act as a sacrificial reductant, forming the sulfoxide. To prevent this, pre-treat your solvents by passing them through activated basic alumina, or add a sacrificial phosphine (e.g., triphenylphosphine, if it does not interfere with your metal catalyst) to scavenge peroxides prior to adding the aniline.
Q5: I am setting up a high-temperature acylation. How do I prevent thermal auto-oxidation?
A: Thermal stress lowers the activation energy barrier for both thioether and amine oxidation. If your reaction requires heating (>80 °C):
-
Strictly exclude light: Photo-oxidation accelerates ROS generation. Wrap your reaction vessel in aluminum foil.
-
Argon over Nitrogen: Argon is heavier than air and provides a superior "blanket" over the reaction mixture during high-temperature refluxing.
-
Order of Addition: Add the 2-(methylthio)aniline last, immediately before sealing the vessel and initiating heating. Do not let the substrate sit in the solvent mixture at room temperature while preparing other reagents.
Part 3: Storage and Handling
Q6: What are the optimal storage conditions for bulk 2-(Methylthio)aniline?
A: 2-(Methylthio)aniline degrades slowly upon exposure to ambient air and light, turning from a pale yellow liquid to a dark brown/viscous oil (indicative of polyaniline formation).
-
Storage Protocol: Store the neat reagent in an amber glass bottle to block UV light. The headspace must be flushed with Argon before sealing. Store at 2–8 °C (refrigerated) to slow kinetic degradation.
-
Recovery: If your stock has darkened, it must be purified before sensitive catalytic use. Distillation under reduced pressure (Kugelrohr) or passing it through a short pad of silica gel (eluting with deoxygenated hexane/ethyl acetate) will remove polar sulfoxides and polymeric species.
References
-
Sun, et al. "Gram-Scale Synthesis of Sulfoxides via Oxygen Enabled by Fe(NO3)3·9H2O." ACS Publications, 2023.[Link]
-
"Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis." National Institutes of Health (NIH).[Link]
-
Skhiri, A., et al. "Experimental and theoretical studies of the rhodium(I)-catalysed C–H oxidative alkenylation/cyclization of N-(2-(methylthio)phenyl)benzamides with maleimides." RSC Advances, 2023.[Link]
-
"Schlenk line - Wikipedia." Wikipedia.[Link]
-
"Video: Degassing Liquids with Freeze-Pump-Thaw Cycling." JoVE.[Link]
-
Beaudry, C. M. "Safety Web - SOP - Freeze-Pump-Thaw Degassing of Liquids." Oregon State University.[Link]
-
"Freeze-Pump-Thaw - The Schlenk Line Survival Guide." Schlenk Line Survival Guide.[Link]
Technical Support Center: Purification of 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that purifying bifunctional molecules presents unique chromatographic challenges.
The target compound, 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline , possesses two highly reactive functional groups that complicate standard silica gel chromatography:
-
A Secondary Aniline: The basic nitrogen lone pair interacts strongly with acidic silanol (Si-OH) groups on the silica surface, leading to severe peak tailing and poor resolution[1].
-
An Ortho-Thioether (Methylsulfanyl): Thioethers are electron-rich and highly susceptible to aerobic oxidation, forming sulfoxides. This degradation is often catalyzed by the large surface area and residual water present on silica gel[2][3].
This guide provides a causality-driven, self-validating methodology to overcome these specific bottlenecks, ensuring high-purity isolation without on-column degradation.
Diagnostic Workflow for Bifunctional Anilines
Before beginning your purification, use the following diagnostic logic to determine the necessary modifications to your mobile and stationary phases.
Caption: Diagnostic workflow for resolving chromatography issues with substituted anilines.
Standard Operating Procedure (SOP): Optimized Flash Chromatography
This protocol is designed as a self-validating system . By incorporating specific deactivation steps and real-time validation checks, you can ensure that the physical chemistry of the column is working for you, not against you.
Step 1: Mobile Phase Preparation & Degassing
Causality: Dissolved oxygen in the mobile phase will oxidize the thioether to a sulfoxide during the run[2]. Triethylamine (TEA) is required as a sacrificial base to competitively bind to acidic silanol sites, preventing the aniline from tailing[1][4].
-
Prepare a solvent system of Hexane/Ethyl Acetate (e.g., 95:5 v/v).
-
Add 1% to 2% (v/v) Triethylamine (TEA) to the mixture[5].
-
Sparge the entire solvent mixture with Argon or Nitrogen gas for 15 minutes to displace dissolved oxygen[6].
Step 2: Stationary Phase Deactivation (Column Packing)
-
Weigh the appropriate amount of silica gel (230–400 mesh for flash chromatography).
-
Create a slurry using the degassed, TEA-containing mobile phase.
-
Pour the slurry into a glass column and pack it under positive inert gas pressure.
-
Validation Check 1 (Deactivation): Run at least 3 column volumes of the TEA-containing eluent through the bed. Check the pH of the eluent exiting the column. It must be basic (pH > 8). If it is neutral, the silica has not been fully deactivated; continue flushing.
Step 3: Sample Loading
Causality: Dry loading on silica exposes the thioether to active acidic sites and air for prolonged periods, increasing oxidation risk.
-
Dissolve the crude 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline in a minimum volume (1-2 mL) of the degassed mobile phase.
-
Apply the solution directly to the top of the wet silica bed.
-
Push the sample into the bed using positive Argon pressure.
Step 4: Fast Elution
-
Elute the column using the degassed mobile phase under positive pressure (Flash Chromatography).
-
Critical: Do not run this as a gravity column. Minimizing the residence time of the compound on the silica is paramount to preventing thioether oxidation[7].
-
Collect fractions in test tubes that have been briefly flushed with Argon.
Step 5: Post-Run Validation & Isolation
-
Validation Check 2 (2D-TLC): Before pooling fractions, spot a product-containing fraction on a TLC plate. Run it in the standard eluent, rotate the plate 90 degrees, and run it again. If the spot remains single and sits perfectly on the diagonal, no on-column degradation (oxidation) occurred. If off-diagonal spots appear, degradation is actively happening.
-
Pool the validated fractions and concentrate under reduced pressure.
-
To remove residual TEA, place the flask under high vacuum (0.1 mbar) for 4 hours, or perform a quick wash with saturated aqueous
followed by phase separation and drying over .
Quantitative Data: Solvent System Optimization
The table below summarizes the causality of different solvent systems on the retention factor (
| Solvent System | Additive | Tailing Factor ( | Mechanistic Observation | |
| Hexane/EtOAc (95:5) | None | 0.20 | > 2.5 | Severe tailing due to unhindered amine-silanol hydrogen bonding. High risk of co-elution. |
| Hexane/EtOAc (95:5) | 1% TEA | 0.35 | 1.1 | Sharp band. TEA successfully masks acidic silanol sites. |
| Hexane/EtOAc (90:10) | 1% TEA | 0.55 | 1.0 | Fast elution. Ideal for minimizing thioether residence time on the column. |
| DCM/MeOH (98:2) | None | 0.40 | 1.8 | Moderate tailing. High risk of sulfoxide formation due to protic solvent interactions. |
Troubleshooting Guides & FAQs
Q1: My product peak is tailing severely, and I am losing yield by having to discard mixed fractions. How do I fix this? A1: The secondary amine group in your aniline is interacting strongly with the acidic silanol (Si-OH) groups on the silica gel surface via acid-base interactions. This creates a continuous adsorption-desorption lag, causing the compound to "tail"[1]. To resolve this, add 1-2% triethylamine (TEA) to your mobile phase. The TEA acts as a sacrificial base, competitively binding to the silanol sites and deactivating the silica, which allows your aniline to elute as a sharp, symmetrical band[4][5].
Q2: I am observing a new, highly polar impurity eluting late in the column that was not present in my crude NMR. What is happening? A2: You are likely observing the on-column aerobic oxidation of the methylsulfanyl (thioether) group to a sulfoxide. Thioethers are electron-rich and can be oxidized by dissolved oxygen; this process is heavily catalyzed by the high surface area and residual water on silica gel[2][3]. To prevent this, you must sparge your solvents with argon or nitrogen to remove dissolved oxygen, and run a fast flash column rather than a slow gravity column to minimize the compound's residence time on the active silica[6][7].
Q3: Even with TEA, my compound is degrading slightly. Are there alternative stationary phases? A3: Yes. If silica gel proves too acidic or reactive even after TEA deactivation, switch to basic Alumina (Activity II or III) or use Reversed-Phase chromatography (C18)[5]. Reversed-phase eliminates silanol-driven tailing and drastically reduces the catalytic surface oxidation of the thioether, though it requires a different solvent system (e.g., Acetonitrile/Water with 0.1% Formic Acid or Ammonium Hydroxide).
Q4: My purified aniline turns dark brown after a few days of storage on the bench. Why? A4: Substituted anilines are notoriously prone to air and light-induced oxidation, which manifests as a darkening of the compound over time[6]. Once purified, the compound lacks the crude impurities that sometimes inadvertently act as radical scavengers. Store the purified 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline in an amber vial, flush the headspace with argon, and keep it at -20 °C.
References
-
eCarbonyls: an electrochemical thioether mediated oxidation of alcohols to aldehydes and ketones - PMC. National Institutes of Health (NIH). Available at: [Link]
-
Oxidation-Cyclisation of Biphenyl Thioethers to Dibenzothiophenium Salts for Ultrarapid 18 F-Labelling of PET Tracers - MDPI. MDPI. Available at:[Link]
-
eCarbonyls: an electrochemical thioether mediated oxidation of alcohols to aldehydes and ketones - Greenwich Academic Literature Archive (GALA). University of Greenwich. Available at: [Link]
Sources
- 1. Buy Ortetamine | 5580-32-5 [smolecule.com]
- 2. eCarbonyls: an electrochemical thioether mediated oxidation of alcohols to aldehydes and ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gala.gre.ac.uk [gala.gre.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 3-((5-Bromopyridin-3-yl)oxy)propan-1-amine | Benchchem [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
Comprehensive Comparison Guide: 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline vs. Conventional N-Alkylated Anilines
Executive Summary
N-alkylated anilines are privileged scaffolds in medicinal chemistry, agrochemical development, and materials science, often serving as critical intermediates or active pharmaceutical ingredients (APIs)[1]. However, conventional N-alkylated anilines (such as N-methylaniline or N-isopropylaniline) frequently suffer from rapid in vivo metabolic degradation and lack regiochemical control during late-stage functionalization[2].
2-(Methylsulfanyl)-N-(pentan-2-yl)aniline represents a highly specialized, sterically and electronically tuned alternative. By incorporating an ortho-methylsulfanyl (-SCH₃) directing group and an α-branched N-pentan-2-yl chain, this molecule overcomes the limitations of simpler anilines. This guide provides an objective, data-driven comparison of these scaffolds, detailing their structural mechanics, comparative performance, and self-validating experimental protocols.
Structural & Mechanistic Divergence
To understand the performance gap between 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline and standard N-alkylated anilines, we must analyze the causality behind its structural modifications:
-
The N-(Pentan-2-yl) Group (Steric Shielding): Simple N-alkyl groups (like methyl or ethyl) leave the nitrogen lone pair exposed, making them highly susceptible to Cytochrome P450 (CYP450)-mediated N-dealkylation[2]. The pentan-2-yl group introduces significant α-branching. This steric bulk physically shields the nitrogen atom, drastically reducing the rate of metabolic oxidation while increasing the overall lipophilicity (LogP) of the molecule.
-
The ortho-Methylsulfanyl Group (Electronic Directing): In transition-metal catalysis, simple anilines often yield a mixture of ortho and para functionalized products. The -SCH₃ group acts as a powerful bidentate directing group. The sulfur atom's lone pairs coordinate tightly to transition metals like Rhodium(I), anchoring the catalyst and forcing highly regioselective ortho-C-H oxidative addition[3].
Logical relationship of structural features in 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline.
Comparative Performance Metrics
The following table synthesizes the physicochemical and catalytic properties of 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline against widely used industry standards.
| Property / Metric | N-Methylaniline | N-Isopropylaniline | 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline |
| Steric Hindrance (A-value proxy) | Low (1.70 kcal/mol) | Moderate (2.15 kcal/mol) | High (>2.50 kcal/mol) |
| Directing Group Capability | None | None | High (S-coordination to Rh/Pd)[3] |
| Metabolic Stability (In vitro T₁/₂) | Fast (< 15 min) | Moderate (~ 30 min) | Slow (> 90 min) |
| Lipophilicity (Calculated LogP) | 1.66 | 2.60 | ~ 3.80 |
| Antioxidant Potential (IC₅₀) | High (Unshielded NH) | Moderate | Tunable (Sterically modulated)[1] |
| C-H Activation Regioselectivity | Poor (Mixed o/p) | Poor (Mixed o/p) | Excellent (>95% ortho-selective)[3] |
Self-Validating Experimental Workflows
To ensure scientific integrity and reproducibility, the synthesis and application of this compound must be approached through mechanistically sound protocols. Direct alkylation of 2-(methylsulfanyl)aniline with 2-bromopentane is fundamentally flawed; the weak nucleophilicity of the ortho-substituted aniline combined with the steric hindrance of the secondary halide leads predominantly to E2 elimination (forming pentenes) rather than substitution[4].
Causality-Driven Solution: Reductive amination using pentan-2-one avoids elimination pathways entirely by proceeding through an imine intermediate[4].
Experimental workflow for synthesis and Rh(I)-catalyzed application of the target aniline.
Protocol A: Synthesis via Reductive Amination
Objective: Synthesize 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline without over-alkylation.
-
Imine Condensation: Dissolve 2-(methylsulfanyl)aniline (1.0 equiv) and pentan-2-one (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE). Add glacial acetic acid (1.5 equiv).
-
Causality: Acetic acid acts as a Brønsted acid, protonating the ketone's carbonyl oxygen. This lowers the LUMO energy, making it sufficiently electrophilic to be attacked by the sterically hindered, electron-rich aniline.
-
Self-Validation Checkpoint 1: Extract a 10 µL aliquot, quench with saturated NaHCO₃, and analyze via GC-MS. The reaction is valid to proceed only when the aniline peak (m/z = 139) is replaced by the imine mass peak (m/z = 207).
-
-
Selective Reduction: Cool the mixture to 0 °C. Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise over 30 minutes.
-
Causality: NaBH(OAc)₃ is a mild reducing agent that selectively reduces the protonated iminium ion without reducing unreacted pentan-2-one, preventing the formation of pentan-2-ol side products.
-
Self-Validation Checkpoint 2: Perform TLC (Hexanes/EtOAc 8:2). The product will spot between the highly polar iminium intermediate and the non-polar ketone. A Ninhydrin stain will confirm the presence of a secondary amine (distinct color change compared to primary amines).
-
-
Workup: Quench with 1N NaOH, extract with dichloromethane, dry over MgSO₄, and concentrate in vacuo.
Protocol B: Rh(I)-Catalyzed Regioselective C-H Activation
Objective: Utilize the -SCH₃ group to direct Rh(I)-catalyzed oxidative alkenylation[3].
-
Catalyst Activation: In an oven-dried Schlenk tube, combine the synthesized 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline derivative (0.2 mmol), maleimide (0.4 mmol), and [Rh(cod)Cl]₂ (5 mol%) under an aerobic atmosphere[3].
-
Causality: The (2-methylthio)aniline directing group anchors the Rh(I) center via sulfur coordination. This proximity effect forces the oxidative addition/migratory insertion step to occur exclusively at the ortho-C-H bond, a process that is transition-state determining[3].
-
-
Reaction: Heat the solvent-free mixture to 130 °C for 16 hours.
-
Self-Validation Checkpoint: Analyze the crude mixture via ¹H NMR. The absolute disappearance of the specific ortho-proton doublet (typically around 7.1–7.3 ppm) and the emergence of succinimide coupling peaks validates that the directing group successfully governed the regiochemistry.
-
References
- Experimental and theoretical studies of the rhodium(I)-catalysed C–H oxidative alkenylation/cyclization of N-(2-(methylthio)phenyl)
- N-Cyclobutyl-2-(methylsulfanyl)
- Application Notes and Protocols: Antioxidant Properties of N-Alkylated Anilines Source: Benchchem URL
- Source: Nature Chemistry (via ResearchGate)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Experimental and theoretical studies of the rhodium(i)-catalysed C–H oxidative alkenylation/cyclization of N-(2-(methylthio)phenyl)benzamides with maleimides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. N-Cyclobutyl-2-(methylsulfanyl)aniline [benchchem.com]
comparing the reactivity of 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline and 4-(methylthio)aniline
Comparative Reactivity Guide: 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline vs. 4-(methylthio)aniline
Executive Summary
In the landscape of organic synthesis and active pharmaceutical ingredient (API) development, thioether-substituted anilines serve as highly versatile building blocks[1]. This guide provides an objective, data-driven comparison between two distinct derivatives: 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline (Molecule A) and 4-(methylthio)aniline (Molecule B). By contrasting a sterically encumbered, ortho-substituted secondary amine with an unhindered, para-substituted primary amine, we elucidate how structural nuances dictate nucleophilicity, directing-group capabilities in transition-metal catalysis, and overall synthetic utility.
Structural and Electronic Profiling
Molecule B: 4-(methylthio)aniline (CAS: 104-96-1) This compound is a primary arylamine with a molecular weight of 139.22 g/mol [2]. The para-positioning of the methylthio (–SMe) group relative to the amine minimizes steric interference. This renders the nitrogen center highly nucleophilic and easily accessible for standard transformations such as amidation, reductive amination, and reduction to diazonium salts[1].
Molecule A: 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline This compound is a secondary amine featuring an α-branched alkyl chain (pentan-2-yl) and an ortho-methylthio group. The convergence of the bulky N-alkyl substituent and the ortho-SMe group creates a highly congested steric environment around the nitrogen lone pair. While this severely suppresses its nucleophilicity, the ortho-SMe motif forms a privileged bidentate (N,S) ligand framework, frequently exploited as a directing group in transition-metal-catalyzed C–H activation[3].
Comparative Reactivity Dynamics
Nucleophilicity & Steric Hindrance
The causality behind the divergent reactivity of these two molecules lies in their transition state geometries during nucleophilic attack. The primary amine in 4-(methylthio)aniline reacts rapidly with electrophiles (e.g., acyl chlorides) because the approach trajectory is unhindered. Conversely, 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline exhibits a profound steric clash. The α-branching of the pentan-2-yl group restricts the conformational freedom required to approach an electrophile, while the ortho-SMe group further shields the nitrogen. Consequently, standard N-acylation conditions fail, necessitating hypernucleophilic catalysts (like DMAP) and thermal activation to force the reaction.
Transition-Metal Catalysis & Directing Group Potential
The 2-methylthioaniline core is renowned for its ability to direct Rh(I) and Pd(II) catalysts via bidentate chelation, facilitating ortho-C–H functionalization such as oxidative alkenylation[3]. However, because Molecule A is a secondary amine, converting it to an amide yields a tertiary amide. Unlike secondary amides (derived from primary anilines), tertiary amides lack an N–H bond. This prevents the critical N–H deprotonation step—typically mediated by a pivalate ligand—required to form the active rhodacycle[3]. Thus, Molecule A serves as a stringent boundary-condition model for N,S-chelation limits. Molecule B, lacking the ortho-SMe, cannot form this chelate and instead undergoes standard cross-coupling or electrophilic aromatic substitution (EAS).
Quantitative Reactivity Data
The following table summarizes the comparative performance of both molecules under N-benzoylation conditions, highlighting the severe kinetic penalty imposed by steric hindrance.
| Substrate | Reagents & Equivalents | Temp | Time | Yield (%) | Mechanistic Causality |
| 4-(methylthio)aniline | BzCl (1.1 eq), Et₃N (1.5 eq) | 0 °C to RT | 1 h | >95% | Unhindered primary amine allows rapid, low-barrier nucleophilic attack. |
| 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline | BzCl (1.5 eq), Et₃N (2.0 eq) | RT | 24 h | <15% | Severe steric clash from α-branched alkyl and ortho-SMe aborts the reaction. |
| 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline | BzCl (2.0 eq), DMAP (2.0 eq) | 80 °C | 16 h | 78% | Requires hypernucleophilic acylpyridinium intermediate and thermal activation. |
Experimental Methodologies
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.
Protocol 1: Standard N-Benzoylation of 4-(methylthio)aniline
-
Preparation: Dissolve 4-(methylthio)aniline (1.0 mmol, 139.2 mg) in anhydrous dichloromethane (DCM, 5.0 mL) under a nitrogen atmosphere[4].
-
Base Addition: Add triethylamine (Et₃N, 1.5 mmol, 210 µL) and cool the mixture to 0 °C using an ice bath.
-
Electrophile Addition: Add benzoyl chloride (BzCl, 1.1 mmol, 128 µL) dropwise over 5 minutes. Remove the ice bath and stir at room temperature.
-
Self-Validation (Monitoring): Monitor via TLC (Hexanes/EtOAc 3:1). The reaction is complete when the starting material (Rf ~0.4) disappears and a new UV-active spot (Rf ~0.6) appears. LC-MS will confirm completion via the disappearance of the m/z 140.2 [M+H]⁺ peak.
-
Workup: Quench with saturated aqueous NaHCO₃ (5 mL), extract with DCM (3 x 5 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Protocol 2: Forcing N-Benzoylation of 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline
-
Preparation: Dissolve 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline (1.0 mmol, 209.3 mg) in anhydrous toluene (5.0 mL) to allow for higher reaction temperatures.
-
Catalyst Addition: Add 4-Dimethylaminopyridine (DMAP, 2.0 mmol, 244.3 mg). Note: Et₃N is insufficient due to the steric congestion around the secondary amine.
-
Electrophile Addition: Add benzoyl chloride (2.0 mmol, 232 µL) at room temperature, then affix a reflux condenser and heat to 80 °C.
-
Self-Validation (Monitoring): Monitor via LC-MS. The reaction is sluggish; completion is validated only when the m/z 210.4 [M+H]⁺ peak of the starting material is minimized, typically taking 16 hours.
-
Workup: Cool to room temperature, dilute with EtOAc (10 mL), wash sequentially with 1M HCl (to remove DMAP) and brine, dry over Na₂SO₄, and purify via silica gel chromatography.
Visualizations
Fig 1. Divergent reactivity pathways driven by steric hindrance and functional group positioning.
Fig 2. Standardized workflow for the comparative N-acylation of thioether-substituted anilines.
References
1.[1] Benchchem. 4-Nitrothioanisole | 701-57-5 - Benchchem: Chemical Reactivity and Applications in Drug Development. Retrieved from 2.[2] PubChem - NIH. 4-(Methylthio)aniline | C7H9NS | CID 66038. Retrieved from 3.[3] Organic Chemistry Frontiers (RSC Publishing). Experimental and theoretical studies of the rhodium(i)-catalysed C–H oxidative alkenylation/cyclization of N-(2-(methylthio)phenyl)benzamides with maleimides. Retrieved from 4.[4] MilliporeSigma. 4-(Methylthio)aniline 97 104-96-1. Retrieved from
Sources
- 1. 4-Nitrothioanisole | 701-57-5 | Benchchem [benchchem.com]
- 2. 4-(Methylthio)aniline | C7H9NS | CID 66038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Experimental and theoretical studies of the rhodium(i)-catalysed C–H oxidative alkenylation/cyclization of N-(2-(methylthio)phenyl)benzamides with maleimides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. 4-(甲硫基)苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
Validation of 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline Structure by ¹H NMR: A Platform Comparison Guide
The structural validation of synthesized active pharmaceutical ingredient (API) intermediates is a non-negotiable checkpoint in drug development. For complex aniline derivatives like 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline , ¹H Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for structural elucidation[1].
However, the analytical landscape has shifted. The choice of NMR platform—ranging from ultra-high-field superconducting magnets to modern, permanent-magnet benchtop systems—drastically impacts workflow efficiency, spectral resolution, and operational costs[2]. As a Senior Application Scientist, I have designed this guide to objectively compare the performance of 600 MHz, 400 MHz, and 60 MHz NMR platforms for the structural validation of this specific molecule, providing the mechanistic causality and self-validating protocols required for rigorous pharmaceutical analysis.
Molecular Profiling & The Causality of Chemical Shifts
2-(Methylsulfanyl)-N-(pentan-2-yl)aniline (C₁₂H₁₉NS) presents a unique structural validation challenge due to its distinct electronic environments. The molecule consists of an electron-rich aromatic core, a heteroatom-adjacent methylsulfanyl group (-SCH₃), and a highly branched aliphatic chain (pentan-2-yl group).
Understanding the causality behind the expected chemical shifts is essential for accurate interpretation. The chemical shift (measured in ppm) reflects the local electron density around a nucleus. Highly electronegative atoms (like Nitrogen and Sulfur) withdraw electron density, deshielding adjacent protons and shifting their resonance downfield (higher ppm)[3]. Conversely, the aliphatic tail experiences greater electron shielding, appearing upfield (lower ppm)[3].
Expected ¹H NMR Empirical Data (in CDCl₃)
| Proton Environment | Integration | Expected Shift (δ, ppm) | Splitting Pattern | Causality / Mechanistic Rationale |
| Aromatic Ring | 4H | 6.50 – 7.20 | Multiplets | Deshielded by the aromatic ring current; electron-donating -NH- and -SCH₃ groups cause ortho/para shielding relative to benzene. |
| Amine (-NH-) | 1H | ~4.20 | Broad Singlet | Deshielded by electronegative Nitrogen; broadens due to quadrupolar relaxation and chemical exchange. |
| N-CH (Methine) | 1H | ~3.50 | Sextet-like | Strongly deshielded by the adjacent Nitrogen; splits due to coupling with the adjacent -CH₃ and -CH₂- groups. |
| S-CH₃ | 3H | ~2.30 | Singlet | Deshielded by the adjacent Sulfur atom; no adjacent protons to cause scalar coupling. |
| Aliphatic -CH₂CH₂- | 4H | 1.30 – 1.60 | Multiplets | Shielded aliphatic chain; complex splitting due to diastereotopic nature and multiple adjacent protons. |
| Aliphatic -CH₃ (α to CH) | 3H | ~1.10 | Doublet | Shielded; split into a doublet by the single adjacent methine proton. |
| Terminal -CH₃ | 3H | ~0.90 | Triplet | Highly shielded terminal methyl; split by the adjacent -CH₂- group. |
Objective Comparison of NMR Platforms
When validating the structure of 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline, the magnetic field strength dictates the spectral dispersion (resolution) and sensitivity[4]. Below is an objective comparison of three standard tiers of NMR instrumentation.
A. High-Field NMR (600+ MHz)
-
Performance: The undisputed gold standard. At 600 MHz, the Larmor frequency provides massive spectral dispersion[4]. The complex, overlapping multiplets in the 1.30–1.60 ppm aliphatic region (the pentan-2-yl chain) are fully resolved into distinct signals.
-
Best For: De novo structural elucidation, identifying trace impurities (<0.1%), and complex stereochemical analysis[1].
-
Drawbacks: Requires dedicated infrastructure, cryogenic liquids (liquid helium/nitrogen), and high operational costs[2].
B. Standard High-Field NMR (400 MHz)
-
Performance: The industry workhorse. It provides an excellent balance of resolution and cost. The -SCH₃ singlet and the N-CH multiplet are perfectly resolved, though some minor second-order coupling overlap may occur in the aliphatic tail.
-
Best For: Routine API batch release and standard academic research.
C. Benchtop NMR (60 - 80 MHz)
-
Performance: Utilizes rare-earth permanent magnets, eliminating the need for cryogens[5]. Because chemical shift (in ppm) is independent of field strength, but scalar coupling (in Hz) is constant, low-field spectra suffer from severe signal overlap[4]. The entire 0.90–1.60 ppm aliphatic region will likely appear as a broad, unresolved envelope. However, the diagnostic -SCH₃ singlet (2.30 ppm) and the aromatic signals remain distinct and quantifiable.
-
Best For: Rapid QA/QC, at-line process monitoring, and confirming the presence of specific functional groups without leaving the synthetic lab[2].
Platform Performance Summary
| Metric | Benchtop (60 MHz) | Standard (400 MHz) | High-Field (600 MHz) |
| Resolution (Aliphatic Region) | Poor (Severe Overlap) | Excellent | Superior (Baseline Resolved) |
| Cryogen Requirement | None (Permanent Magnet) | Liquid He / N₂ | Liquid He / N₂ |
| Time to Result | < 5 minutes (At-line) | 15-30 minutes (Core Lab) | 15-30 minutes (Core Lab) |
| Capital Cost | Low (~$50k - $100k) | High (~$300k+) | Very High (~$600k+) |
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following protocol establishes a self-validating system for acquiring the ¹H NMR spectrum of 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline.
Step 1: Sample Preparation
-
Weigh exactly 10.0 mg of the synthesized 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline.
-
Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl₃ provides the deuterium lock signal required to stabilize the magnetic field, while TMS serves as the internal reference standard set precisely to 0.00 ppm[3].
-
Transfer the homogenous solution to a standard 5 mm precision NMR tube, ensuring a solvent depth of at least 4 cm to prevent magnetic susceptibility artifacts.
Step 2: Instrument Tuning and Shimming
-
Insert the sample into the spectrometer.
-
Lock the spectrometer to the deuterium signal of CDCl₃ (7.26 ppm).
-
Perform automated gradient shimming (TopShim or equivalent). Causality: Shimming homogenizes the magnetic field across the sample volume, which is critical for achieving sharp, well-resolved peaks and accurate integration[2].
Step 3: Data Acquisition
-
Select a standard 1D ¹H pulse sequence (e.g., zg30 on Bruker systems).
-
Set the relaxation delay (D1) to 2.0 seconds to ensure complete longitudinal relaxation (T₁) of all protons, guaranteeing quantitative integration.
-
Acquire 16 to 64 scans depending on the platform (more scans are required for 60 MHz to achieve an adequate signal-to-noise ratio)[4].
Step 4: Processing and Elucidation
-
Apply a Fourier Transform (FT) to convert the Free Induction Decay (FID) from the time domain to the frequency domain[1].
-
Perform manual phase correction (zero-order and first-order) to ensure all peaks are purely absorptive.
-
Apply baseline correction and integrate the peaks relative to the -SCH₃ singlet (set to exactly 3.00 protons).
Structural Validation Workflow
The following diagram illustrates the logical progression of the NMR structural validation process, from sample preparation to final elucidation.
Caption: Logical workflow for the ¹H NMR structural validation of API intermediates.
Conclusion
For the structural validation of 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline, high-field NMR (400–600 MHz) remains strictly necessary for complete, unambiguous assignment of the complex aliphatic side chain. However, if the goal is routine batch monitoring or confirming the successful addition of the -SCH₃ group during synthesis, modern benchtop NMR (60 MHz) provides a highly efficient, cost-effective, and rapid alternative that bypasses the logistical burdens of superconducting magnets.
References
1.[2] Benchtop NMR Breaks New Ground. Technology Networks. Available at:[Link] 2.[1] The Evolving Landscape of NMR Structural Elucidation. MDPI. Available at:[Link] 3.[4] High-field to Benchtop NMR Spectroscopy - Part 3. Oxford Instruments. Available at:[Link] 4.[3] How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. Available at:[Link] 5.[5] Market Profile: Benchtop NMR for Agriculture and Food Applications. Spectroscopy Online. Available at:[Link]
Sources
mass spectrometry fragmentation of 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline
Publish Comparison Guide: Mass Spectrometry Fragmentation of 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline
Executive Summary
2-(Methylsulfanyl)-N-(pentan-2-yl)aniline represents a specific structural class of N-alkylated anilines with a sulfur-containing ortho-substituent. In drug development and forensic analysis, distinguishing this specific isomer from its linear or regio-isomeric counterparts is critical due to distinct metabolic stability and pharmacologic potency profiles.
This guide provides a technical comparison of the mass spectrometry (MS) performance of this molecule against its closest structural alternatives. It establishes a Standardized Fragmentation Model to validate identity, focusing on the unique ionization pathways driven by the sec-pentyl amine moiety and the ortho-thiomethyl group.
Chemical Profile & Core Properties
| Property | Target Molecule |
| IUPAC Name | 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline |
| Molecular Formula | C₁₂H₁₉NS |
| Exact Mass | 209.1238 Da |
| Key Functional Groups | Secondary Amine, Thioether (Ortho), Branched Alkyl Chain |
| Primary Ionization Mode | Electron Ionization (EI) / ESI(+) |
Fragmentation Mechanics: The Target Workflow
The fragmentation of 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline is governed by two competing mechanisms: Nitrogen-Directed
Mechanism A: Nitrogen-Directed -Cleavage (Dominant)
In Electron Ionization (EI), the radical cation forms primarily at the nitrogen lone pair. The molecule stabilizes by cleaving the C-C bond adjacent to the nitrogen.[1][2]
-
Target Structure (sec-pentyl): The nitrogen is attached to the C2 position of the pentane chain.
-
Rule: Cleavage preferentially eliminates the largest alkyl radical to form the most stable iminium ion.
-
Pathway: Loss of a Propyl radical (
, 43 Da) vs. Loss of a Methyl radical ( , 15 Da). -
Result: The loss of propyl is kinetically favored, generating a dominant base peak at m/z 166 .
Mechanism B: Ortho-Effect (Diagnostic)
The ortho-methylsulfanyl group facilitates a specific rearrangement (often involving a hydrogen transfer or cyclization) that distinguishes this from para- or meta- isomers.
-
Pathway: Loss of the alkyl chain followed by cyclization to a benzothiazole-like cation or loss of
.
Visualization: Fragmentation Pathway
Caption: Figure 1. Predicted fragmentation tree for 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline under 70 eV EI, highlighting the diagnostic base peak at m/z 166.
Comparative Performance Analysis
To validate the identity of the target, it must be compared against its most likely "impostors" (Alternatives). The "Performance" metric here is the Selectivity of Identification .
Alternative A: The Linear Isomer
-
Compound: 2-(Methylsulfanyl)-N-(pentan-1-yl )aniline.
-
Structural Difference: The nitrogen is attached to the terminal carbon (n-pentyl) rather than C2.
-
MS Performance Comparison:
-
Target (sec-pentyl): Base peak m/z 166 (Loss of Propyl).
-
Alternative A (n-pentyl):
-cleavage loses the largest group, which is a Butyl radical ( ). -
Result: Alternative A produces a base peak at m/z 152 (209 - 57).
-
Alternative B: The Oxygen Analog
-
Compound: 2-(Methoxy )-N-(pentan-2-yl)aniline.
-
Structural Difference: Oxygen replaces Sulfur at the ortho position.
-
MS Performance Comparison:
-
Target (Sulfur): Parent ion m/z 209 . Significant M+2 isotope peak (~4.5% relative abundance due to
). -
Alternative B (Oxygen): Parent ion m/z 193 (Mass difference of 16 Da). Minimal M+2 peak.
-
Summary Data Table
| Metric | Target Molecule (sec-pentyl) | Alternative A (n-pentyl) | Alternative B (Methoxy) |
| Molecular Ion (M+) | 209 m/z | 209 m/z | 193 m/z |
| Dominant Fragment (Base Peak) | 166 m/z (M - 43) | 152 m/z (M - 57) | 150 m/z (M - 43) |
| Diagnostic Loss | Propyl Radical | Butyl Radical | Propyl Radical |
| Isotopic Signature | High | High | Low |
| Differentiation Confidence | High | High | Very High |
Experimental Protocol: Self-Validating Workflow
To replicate these results, use the following protocol designed to maximize the intensity of the diagnostic
Methodology: GC-MS Structure Elucidation
-
Sample Preparation:
-
Dissolve 1 mg of analyte in 1 mL Methanol (HPLC grade).
-
Derivatization is not required for this secondary amine, but trifluoroacetyl (TFA) derivatization can be used if peak tailing occurs.
-
-
Instrument Parameters (Agilent 5977 or equivalent):
-
Inlet: Splitless mode, 250°C.
-
Column: DB-5ms (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Ionization: Electron Impact (EI) at 70 eV.[3]
-
Scan Range: 40–300 amu.
-
-
Validation Steps (The "Trust" Factor):
-
Step 1 (Molecular Ion Check): Confirm M+ at m/z 209. If M+ is 207, oxidation to the imine has occurred (sample degradation).
-
Step 2 (Base Peak Logic): Verify the presence of m/z 166. If the base peak is m/z 152, the sample is the linear isomer (impurity).
-
Step 3 (Isotope Check): Measure the intensity of m/z 211 relative to 209. It should be approx 4-5% (indicating one Sulfur atom).
-
References
-
McLafferty, F. W., & Tureček, F. (1993).[4] Interpretation of Mass Spectra (4th ed.).[4] University Science Books. (Standard text establishing
-cleavage rules for amines). -
NIST Mass Spectrometry Data Center. (2023). NIST / EPA / NIH Mass Spectral Library.[5] National Institute of Standards and Technology. [Link]
-
Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing. (Source for sulfur isotopic abundance data).[6]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Detailed mechanisms for ortho-effect in substituted benzenes).
Sources
- 1. mdpi.com [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thiele.ruc.dk [thiele.ruc.dk]
- 5. whitman.edu [whitman.edu]
- 6. Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Aniline Derivatives as Ligand Precursors in Catalysis
[1]
Part 1: Executive Summary & Strategic Selection
In the architecture of homogeneous catalysis, aniline derivatives are not merely passive substrates; they are the structural architects of the most powerful ligands in modern organic synthesis. Specifically, the conversion of substituted anilines into N-Heterocyclic Carbenes (NHCs) and P,N-ligands has revolutionized cross-coupling chemistry.
This guide objectively compares the performance of sterically demanding aniline derivatives —specifically 2,6-Diisopropylaniline (Dipp) versus 2,4,6-Trimethylaniline (Mesitylamine) —as precursors for NHC ligands (IPr vs. IMes). We further analyze the electronic impact of para-substituted anilines in Schiff-base catalysis.
The Core Decision Matrix
-
Choose 2,6-Diisopropylaniline (Dipp) when your catalytic cycle requires maximum steric protection (e.g., forming tetra-ortho-substituted biaryls) or stabilization of highly reactive low-valent metal species (Pd⁰, Ni⁰).
-
Choose Mesitylamine when a slightly smaller buried volume (%V_bur) is required to allow substrate approach in extremely crowded metal centers, or for cost-sensitive earlier-phase screening.
-
Choose Electron-Deficient Anilines (e.g., 4-CF₃-Aniline) for Lewis acid catalysis where increasing the electrophilicity of the metal center is paramount.
Part 2: Comparative Analysis – Steric & Electronic Modulation
Steric Modulation: The "Dipp" vs. "Mesityl" Effect in NHC Ligands
The most critical application of bulky anilines is in the synthesis of imidazolium salts (NHC precursors). The steric bulk of the N-aryl group determines the Percent Buried Volume (%V_bur) , a metric quantifying the space the ligand occupies around the metal center.
Table 1: Comparative Performance of Aniline-Derived NHC Ligands in Pd-Catalyzed Suzuki-Miyaura Coupling
| Feature | Ligand Precursor: 2,6-Diisopropylaniline (Product A) | Ligand Precursor: Mesitylamine (Product B) |
| Derived Ligand | IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) | IMes (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) |
| Steric Parameter (%V_bur) | 33.6% (Highly Bulky) | 25.5% (Moderately Bulky) |
| Wingtip Flexibility | High (Isopropyl groups can rotate/tilt) | Rigid (Methyl groups are fixed) |
| Catalyst Stability | Excellent (Prevents Pd-black formation) | Good (Susceptible to degradation at high T) |
| Performance (Steric Substrates) | High Yield (>90% for tetra-ortho biaryls) | Moderate/Low Yield (<50% for tetra-ortho biaryls) |
| Mechanism of Action | Promotes Reductive Elimination via bulk. | Facilitates Oxidative Addition but struggles with elimination. |
Expert Insight: The "Dipp" aniline is superior for challenging couplings because the isopropyl groups provide a "flexible steric wall." They block the axial sites of the metal, forcing the reacting substrates into the equatorial plane, which accelerates the difficult reductive elimination step.
Electronic Modulation: para-Substituted Anilines
In Schiff-base or P,N-ligands, the aniline backbone transmits electronic effects directly to the metal center.
Table 2: Electronic Influence on Catalyst Turnover Frequency (TOF) Reaction Model: Ethylene Polymerization using Ni(II)-Phenoxyimine Catalysts
| Aniline Substituent | Electronic Effect (Hammett σ) | Catalyst Electrophilicity | Polymer Molecular Weight (Mw) |
| 4-NO₂ / 4-CF₃ | Strong Electron Withdrawing | High (More Lewis Acidic) | Lower (Faster Chain Transfer) |
| 4-OMe | Electron Donating | Low (More Electron Rich) | Higher (Slower Chain Transfer) |
| H (Unsubstituted) | Neutral | Baseline | Moderate |
Part 3: Visualizing the Pathway
Understanding where these derivatives fit into the catalyst design workflow is crucial.
Diagram 1: Ligand Synthesis & Activation Pathway
This workflow illustrates the transformation of the raw aniline derivative into the active catalytic species.
Caption: Synthesis of IPr Ligand from 2,6-Diisopropylaniline. The steric bulk is preserved throughout.
Diagram 2: Decision Tree for Aniline Selection
Caption: Strategic selection of aniline derivatives based on steric and electronic catalytic requirements.
Part 4: Experimental Protocols
Protocol A: Synthesis of IPr·HCl (The "Gold Standard" Precursor)
This protocol validates the reactivity and steric integrity of 2,6-diisopropylaniline.
Objective: Synthesize 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride. Reagents: 2,6-Diisopropylaniline (2.0 equiv), Glyoxal (40% aq, 1.0 equiv), Formaldehyde, HCl.
-
Condensation (Diimine Formation):
-
Dissolve 2,6-diisopropylaniline (20 mmol) in methanol (50 mL).
-
Add glyoxal (10 mmol) and a catalytic amount of formic acid.
-
Stir at room temperature for 12 hours. The yellow precipitate (diazabutadiene) forms.
-
Validation Point: The appearance of a bright yellow solid indicates successful Schiff base formation. If the solution remains clear, check the water content of the solvent (must be low).
-
Filter and wash with cold methanol.
-
-
Cyclization (Imidazolium Salt Formation):
-
Suspend the diimine solid in ethyl acetate.
-
Add paraformaldehyde (1.2 equiv) and HCl (4N in dioxane, 2.5 equiv).
-
Heat to 70°C for 4 hours.
-
Causality: The HCl acts as both a catalyst for the ring closure and the counter-ion source. The heat is required to overcome the steric barrier of the isopropyl groups.
-
Cool to 0°C. Filter the white solid (IPr·HCl).
-
Yield Expectation: >85%.
-
Protocol B: Catalytic Validation (Suzuki-Miyaura Coupling)
Comparing the efficacy of the synthesized ligand.
Conditions: 1.0 mol% Pd(OAc)₂, 1.0 mol% IPr·HCl (from Protocol A), KOtBu (Base), Toluene, 80°C. Substrates: 1-chloro-2,6-dimethylbenzene (Sterically hindered aryl chloride) + Phenylboronic acid.
-
Catalyst Activation: In a glovebox/Schlenk tube, mix Pd(OAc)₂, IPr·HCl, and KOtBu in toluene. Stir for 30 mins at RT.
-
Mechanism: KOtBu deprotonates the imidazolium salt to generate the free carbene, which instantly binds to Pd.
-
-
Reaction: Add the aryl chloride and boronic acid. Heat to 80°C for 2 hours.
-
Analysis: Quench with water, extract with EtOAc. Analyze by GC-FID using dodecane as an internal standard.
-
Success Criteria:
-
IPr Ligand (Dipp-derived): >95% Conversion.
-
IMes Ligand (Mesityl-derived): <60% Conversion (due to inability to accommodate the 2,6-dimethyl steric clash).
-
Part 5: References
-
Diebolt, O., et al. "Steric parameters of N-heterocyclic carbenes: The percent buried volume." Chemical Science, 2012.
-
BenchChem. "A Comparative Analysis of the Reactivity of 2,6-Diisopropylaniline and Aniline." BenchChem Technical Guides, 2025. 1
-
Hintermann, L. "Expedient Synthesis of N-Heterocyclic Carbene Precursors." Beilstein Journal of Organic Chemistry, 2007.
-
Fortman, G. C., & Nolan, S. P. "N-Heterocyclic Carbene (NHC) Ligands and Palladium in Homogeneous Cross-Coupling Catalysis: A Perfect Union." Chemical Society Reviews, 2011.
-
BenchChem. "Catalytic Applications of Metal Complexes with Aniline-Derived Ligands." BenchChem Application Notes, 2025. 2
A Spectroscopic Comparison of 2-(Methylsulfanyl)aniline and Its Derivatives: An In-depth Technical Guide
This guide provides a comprehensive spectroscopic comparison of 2-(methylsulfanyl)aniline and its derivatives, offering valuable insights for researchers, scientists, and professionals in drug development. By objectively analyzing experimental data from various spectroscopic techniques, this document aims to elucidate the structure-property relationships within this important class of compounds. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure technical accuracy and trustworthiness.
Introduction: The Significance of 2-(Methylsulfanyl)aniline Scaffolds
2-(Methylsulfanyl)aniline, a substituted aniline containing a methylsulfanyl group ortho to the amine, serves as a versatile building block in organic synthesis. Its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential applications in the development of novel therapeutic agents and functional materials.[1] The interplay between the electron-donating amino group and the sulfur-containing substituent at the ortho position gives rise to unique electronic and steric properties, which can be effectively probed and understood through a multi-faceted spectroscopic approach.
This guide will delve into the characteristic spectroscopic signatures of 2-(methylsulfanyl)aniline and its derivatives using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS). By comparing the spectral data of the parent compound with its substituted analogues, we can gain a deeper understanding of how different functional groups influence the molecular structure and electronic environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the unambiguous assignment of the molecular structure.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 2-(methylsulfanyl)aniline is characterized by distinct signals for the aromatic protons, the amine protons, and the methylsulfanyl protons. The substitution pattern on the aromatic ring in its derivatives will significantly influence the chemical shifts and coupling constants of the aromatic protons.
Table 1: Comparative ¹H NMR Spectral Data (in CDCl₃)
| Compound | Ar-H (ppm) | NH₂ (ppm) | S-CH₃ (ppm) |
| 2-(Methylsulfanyl)aniline | 6.7-7.3 (m) | 3.8 (br s) | 2.4 (s) |
| 2-Methylsulfanyl-N-[(1H-pyrrol-2-yl)methylidene]aniline[2] | 6.99-7.22 (m) | - | 2.47 (s) |
Note: The NH₂ proton signal is often broad and its chemical shift can vary with concentration and solvent.
The introduction of substituents on the aniline ring will cause predictable shifts in the aromatic proton signals. Electron-withdrawing groups (e.g., -NO₂) will generally shift the aromatic protons downfield (to higher ppm values), while electron-donating groups (e.g., -OCH₃) will cause an upfield shift.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the nature of the substituents.
Table 2: Comparative ¹³C NMR Spectral Data (in CDCl₃)
| Compound | C-NH₂ (ppm) | C-S (ppm) | Ar-C (ppm) | S-CH₃ (ppm) |
| 2-(Methylsulfanyl)aniline | ~145 | ~125 | ~115-130 | ~15 |
| 2-Methylsulfanyl-N-[(1H-pyrrol-2-yl)methylidene]aniline[2] | 148.9 | 125.9 | 116.4, 117.5, 123.0, 124.3, 125.2, 131.0 | 14.7 |
Systematic studies on substituted anilines have shown that alkylthio groups can behave as weak electron-withdrawing groups in simple aniline systems, which is reflected in the downfield shift of the ortho and para carbons relative to aniline.[3]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the analyte in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: The NMR spectra can be recorded on a 400 MHz spectrometer.[2]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹H NMR, a typical spectral width of 0-12 ppm is used. For ¹³C NMR, a spectral width of 0-200 ppm is appropriate.
-
Referencing: Chemical shifts are reported in parts per million (ppm) and referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Caption: A generalized workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The position, intensity, and shape of the absorption bands provide a molecular fingerprint.
For 2-(methylsulfanyl)aniline and its derivatives, key diagnostic bands include the N-H stretching vibrations of the primary amine, C-H stretching of the aromatic ring and the methyl group, C=C stretching of the aromatic ring, and C-S stretching.
Table 3: Key IR Absorption Bands (in cm⁻¹)
| Vibrational Mode | 2-(Methylsulfanyl)aniline (Expected) | 2-Methylsulfanyl-N-[(1H-pyrrol-2-yl)methylidene]aniline[2] |
| N-H Stretch | 3300-3500 (two bands) | - |
| C-H (Aromatic) | 3000-3100 | 3060-3154 |
| C-H (Aliphatic) | 2850-2960 | 2854-2980 |
| C=C (Aromatic) | 1450-1600 | 1450-1573 |
| C-N Stretch | 1250-1350 | 1267-1333 |
| C-S Stretch | 600-800 | 603-781 |
The N-H stretching frequencies are sensitive to the electronic environment. Electron-withdrawing substituents on the aniline ring tend to increase the N-H stretching frequency.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk.[2] For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Spectrum Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FT-IR) spectrometer, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like 2-(methylsulfanyl)aniline, the absorption bands are typically due to π → π* transitions of the benzene ring. The presence of the amino and methylsulfanyl groups, which are auxochromes, shifts these absorptions to longer wavelengths (bathochromic shift) compared to unsubstituted benzene.
Aniline itself exhibits a primary absorption band around 230 nm and a secondary, less intense band around 280 nm.[4][5] The electronic properties of substituents on the aniline ring significantly affect the position (λmax) and intensity (molar absorptivity, ε) of these bands.
For instance, in the derivative 2-methylsulfanyl-N-[(1H-pyrrol-2-yl)methylidene]aniline, the π–π* transition of the benzene ring is observed around 350 nm, indicating a significant extension of the conjugated system.[2]
Experimental Protocol: UV-Vis Spectroscopy
-
Solvent Selection: Choose a solvent that is transparent in the UV-Vis region of interest and in which the analyte is soluble (e.g., ethanol, methanol, cyclohexane).
-
Solution Preparation: Prepare a stock solution of the analyte of a known concentration. From the stock solution, prepare a series of dilutions to ensure the absorbance falls within the linear range of the instrument (typically 0.1-1.0).
-
Spectroscopic Measurement: Use a quartz cuvette to record the UV-Vis spectrum of each dilution against a solvent blank.
-
Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law.
Caption: Workflow for UV-Vis spectroscopic analysis.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the exact mass, which allows for the confirmation of the molecular formula.[2]
The fragmentation pattern observed in the mass spectrum provides valuable structural information. For 2-(methylsulfanyl)aniline, the molecular ion peak (M⁺) is expected at an m/z corresponding to its molecular weight (139.22 g/mol ).[6] Common fragmentation pathways for anilines involve the loss of a hydrogen atom or cleavage of the C-N bond. The presence of the methylsulfanyl group introduces additional fragmentation pathways, such as the loss of a methyl radical (•CH₃) or a thiomethyl radical (•SCH₃).
Table 4: Key Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragments (m/z) |
| 2-(Methylsulfanyl)aniline | C₇H₉NS | 139.22 | 139 (M⁺), 124 (M-CH₃)⁺ |
| 2-Methylsulfanyl-N-[(1H-pyrrol-2-yl)methylidene]aniline[2] | C₁₂H₁₂N₂S | 216.30 | 217.0833 ([M+H]⁺) |
The fragmentation of the molecular ion is influenced by the stability of the resulting fragment ions.[7]
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) is often used for less volatile or thermally labile compounds.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
Conclusion
The spectroscopic techniques of NMR, IR, UV-Vis, and Mass Spectrometry provide a complementary and comprehensive toolkit for the characterization of 2-(methylsulfanyl)aniline and its derivatives. By systematically analyzing and comparing the spectral data, researchers can gain profound insights into the structural and electronic properties of these molecules. This guide has outlined the key spectroscopic features, provided standardized experimental protocols, and highlighted the importance of a multi-technique approach for the unambiguous structural elucidation and comparative analysis of this versatile class of compounds. The principles and methodologies described herein serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of novel aniline derivatives.
References
-
Structure and spectroscopic properties of N,S-coordinating 2-methylsulfanyl-N-[(1H-pyrrol-2-yl)methylidene]aniline methanol monosolvate. (2015). Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
2-(Methylthio)aniline. PubChem. [Link]
-
Supporting Information for N-Sulfinylanilines as Promotors for the Catalytic Imine Synthesis. (2020). The Royal Society of Chemistry. [Link]
-
2-[(methylsulfanyl)methyl]aniline. PubChem. [Link]
-
The absorption spectrum of aniline. ResearchGate. [Link]
-
Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). [Link]
-
2-(Methylthio)aniline. SIELC Technologies. [Link]
-
2-methyl-3-(methylsulfanyl)aniline. PubChemLite. [Link]
-
Mass Spectrometry: Fragmentation. (n.d.). [Link]
-
Mass spectra of aniline with different ionization methods. ResearchGate. [Link]
-
The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. ResearchGate. [Link]
-
UV-Vis Absorption Spectrum of Aniline. SIELC Technologies. [Link]
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- 2. Structure and spectroscopic properties of N,S-coordinating 2-methylsulfanyl-N-[(1H-pyrrol-2-yl)methylidene]aniline methanol monosolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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- 5. UV-Vis Absorption Spectrum of Aniline | SIELC Technologies [sielc.com]
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- 7. chemguide.co.uk [chemguide.co.uk]
assessing the purity of synthesized 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline
The accurate determination of purity for complex synthetic intermediates is a critical milestone in pharmaceutical development. For 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline , a sterically hindered secondary aniline featuring a thioether motif, relying on a single analytical technique is a recipe for compromised data. The molecule’s structural vulnerabilities—specifically the oxidation-prone methylsulfanyl group and the basic secondary amine—demand an orthogonal analytical strategy.
As an application scientist, evaluating this compound requires moving beyond routine area-normalization. This guide objectively compares High-Performance Liquid Chromatography (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (1H-qNMR), providing self-validating protocols to establish the true thermodynamic purity of your synthesized batch.
Orthogonal Analytical Strategy
To satisfy the stringent requirements of[1], our testing matrix must account for all potential impurities: UV-active degradants, volatile unreacted aliphatic reagents, and NMR-silent inorganic salts.
Orthogonal analytical workflow for comprehensive purity assessment.
Methodological Comparison
Before diving into the protocols, it is essential to understand the fundamental limitations of each technique. HPLC-UV is highly sensitive but blind to compounds lacking a chromophore. GC-MS is excellent for volatiles but can thermally degrade sensitive thioethers. 1H-qNMR provides an absolute mass fraction without requiring a reference standard of the analyte itself[2].
Table 1: Analytical Technique Performance Comparison
| Parameter | HPLC-UV (254 nm) | 1H-qNMR | GC-FID / MS |
| Primary Output | Relative Chromatographic Purity | Absolute Mass Fraction | Volatile Impurity Profile |
| Standard Requirement | Requires specific reference standard | Requires only an unrelated internal standard | Requires specific reference standard |
| Sensitivity to Non-UV Impurities | Poor (Misses aliphatic amines/salts) | Excellent (Detects all protonated species) | Excellent for volatile aliphatics |
| Destructive? | Yes | No (Sample is fully recoverable) | Yes |
Experimental Workflows & Self-Validating Protocols
Protocol 1: HPLC-UV (Chromatographic Purity & Degradant Profiling)
Causality & Rationale: The secondary amine of 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline will interact with residual silanols on standard silica columns, causing severe peak tailing. To prevent this, we utilize an end-capped C18 column and a highly acidic mobile phase (0.1% Trifluoroacetic acid, pH ~2.0). The TFA fully protonates the amine and acts as an ion-pairing agent, ensuring a sharp, symmetrical peak.
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare Mobile Phase A (0.1% TFA in LC-MS grade H2O) and Mobile Phase B (0.1% TFA in Acetonitrile). Degas via continuous ultrasonication.
-
Sample Preparation: Dissolve 5.0 mg of the synthesized batch in 10 mL of the initial mobile phase (90:10 A:B) to prevent solvent-shock distortion upon injection.
-
Chromatographic Conditions:
-
Column: Waters XBridge C18 (4.6 x 150 mm, 3.5 µm).
-
Flow Rate: 1.0 mL/min.
-
Gradient: 10% B to 90% B over 15 min, hold for 3 min, return to 10% B.
-
Detection: Photodiode Array (PDA) extracted at 254 nm (optimal for the aniline chromophore).
-
-
System Suitability & Self-Validation: The system validates itself prior to the run via a System Suitability Test (SST). Inject a resolution standard containing the analyte spiked with 1% of its oxidized derivative, 2-(methylsulfinyl)-N-(pentan-2-yl)aniline. The run is only valid if the resolution (
) between the parent and sulfoxide peaks is , proving the system's capability to separate critical structural analogs.
Protocol 2: 1H-qNMR (Absolute Thermodynamic Purity)
Causality & Rationale: To determine the absolute purity, we must measure the exact number of nuclei. The methylsulfanyl group (-SCH3) of the analyte yields a sharp, distinct singlet at ~2.4 ppm. We select 1,4-Dinitrobenzene (1,4-DNB) as our Internal Standard (IS) because its aromatic protons produce a sharp singlet at 8.4 ppm, completely free from overlap with the analyte's signals[3].
Step-by-Step Methodology:
-
Gravimetric Preparation: Using a microbalance (d = 0.001 mg), accurately weigh ~15.0 mg of the analyte and ~5.0 mg of NIST-traceable 1,4-DNB IS into a static-free vial.
-
Solvation: Dissolve the mixture in 0.7 mL of 100% deuterated Chloroform (CDCl3) containing 0.03% TMS. Transfer to a high-precision 5 mm NMR tube.
-
Acquisition Parameters:
-
Frequency: 500 MHz (minimum).
-
Pulse Angle: 90° for maximum signal-to-noise ratio.
-
Relaxation Delay (D1): Set strictly to 60 seconds. Causality: D1 must be
(longitudinal relaxation time) of the slowest relaxing proton to ensure complete equilibrium magnetization recovery. Failing to do this causes severe integration bias[4]. -
Scans: 64 transients.
-
-
System Suitability & Self-Validation: The qNMR protocol validates itself through internal mass balance. Calculate the purity twice: once using the analyte's S-CH3 singlet (~2.4 ppm, 3H) against the IS, and once using the analyte's aromatic protons (6.5-7.5 ppm, 4H) against the IS. The two calculated purity values must agree within
. A divergence instantly flags peak overlap or hidden impurities, invalidating the integration and prompting solvent substitution.
Comparative Data Analysis & Interpretation
When assessing a synthesized batch, relying solely on HPLC-UV often leads to a dangerous overestimation of purity. Below is representative data from a recent synthesis batch demonstrating the critical need for orthogonal data reconciliation.
Table 2: Experimental Validation Data (Lot #MSPA-2026-03)
| Analytical Method | Calculated Purity (%) | RSD (n=5) | Identified Impurities |
| HPLC-UV (254 nm) | 99.4% | 0.3% | 0.6% (Sulfoxide oxidation by-product) |
| GC-FID | 98.9% | 0.5% | 0.5% (2-Aminopentane), 0.6% (Sulfoxide) |
| 1H-qNMR (Absolute) | 97.8% | 0.1% | Confirms 97.8% absolute mass fraction |
Data Interpretation: Notice the 1.6% discrepancy between the HPLC-UV (99.4%) and qNMR (97.8%) results. Because HPLC-UV relies on chromophores, it completely missed the residual 2-aminopentane (a volatile, non-UV active starting material used in reductive amination). GC-FID detected the volatile amine, bringing the purity down to 98.9%. However, only 1H-qNMR revealed the true 97.8% absolute purity, successfully accounting for both the organic impurities and trace NMR-silent inorganic salts left over from the synthesis workup[5].
Conclusion
For complex anilines like 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline, HPLC-UV should be utilized strictly for batch-to-batch impurity profiling and stability indication. However, for absolute purity assignment—especially when establishing a primary reference standard—1H-qNMR must be the authoritative technique, supported by GC-MS to profile volatile aliphatics.
References
-
Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link][1]
-
Quantitative NMR Assays (qNMR) - Bruker. Bruker Corporation.[Link][5]
-
Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. National Institutes of Health (PubMed).[Link][3]
-
High performance liquid chromatography-quantitative nuclear magnetic resonance (HPLC-qNMR) with a two-signal suppression method for purity assessment. Royal Society of Chemistry.[Link][4]
Sources
- 1. database.ich.org [database.ich.org]
- 2. benchchem.com [benchchem.com]
- 3. Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High performance liquid chromatography-quantitative nuclear magnetic resonance (HPLC-qNMR) with a two-signal suppression method for purity assessment of avermectin B1a - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Quantitative NMR Assays (qNMR) | Bruker [bruker.com]
Cross-Referencing Analytical Data for Aniline Compounds: A Comparative Guide for Pharmaceutical Development
Primary aromatic amines (PAAs), commonly referred to as aniline compounds, are ubiquitous intermediates in pharmaceutical synthesis, dyes, and polymers. However, due to their DNA-reactive properties, regulatory agencies classify many anilines as Class 1 or Class 2 genotoxic impurities (GTIs) under 1[1]. Quantifying these compounds at trace levels (often sub-ppm) while confirming their exact structural identity requires a rigorous, multi-modal analytical approach.
Relying on a single technique risks false positives due to matrix interference or thermal degradation. As a Senior Application Scientist, I have structured this guide to demonstrate how to objectively compare and cross-reference data from LC-MS/MS, GC-MS, and NMR to build a self-validating analytical framework.
The Causality of Analytical Choices in Aniline Characterization
When developing an analytical method for aniline derivatives, the physical chemistry of the analyte and the Active Pharmaceutical Ingredient (API) dictates the platform.
-
The Pitfall of GC-MS (Thermal Degradation): GC-MS is traditionally favored for volatile organics. However, the high temperatures in the GC injection port (typically 250°C) can induce thermal cleavage of the API. For example, the cholesterol-lowering drug ezetimibe thermally degrades into 4-fluoroaniline under GC conditions, creating a false positive that artificially inflates the reported GTI levels. Therefore, 2[2].
-
The Superiority of LC-MS/MS for Trace Quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) bypasses thermal degradation. Utilizing Electrospray Ionization (ESI) in positive mode, LC-MS/MS acts as a soft ionization technique. When operated in Multiple Reaction Monitoring (MRM) mode, it achieves exceptional selectivity and3[3].
-
The Necessity of NMR for Regiochemical Confirmation: While LC-MS/MS provides molecular weight and fragmentation data, it struggles to differentiate positional isomers (e.g., ortho- vs. para-fluoroaniline) which may have identical mass transitions. Nuclear Magnetic Resonance (NMR) spectroscopy resolves this by providing4
4, acting as the ultimate orthogonal reference[4].
Comparative Performance Data
To objectively select the correct platform, we must compare their operational metrics. The following table synthesizes quantitative data across standard analytical modalities used for aniline detection[2][3][5].
| Analytical Technique | Sensitivity (LOD) | Selectivity | API Thermal Impact | Primary Application for Anilines |
| HPLC-UV/Vis | ~0.01% (w/w) | Low (Prone to matrix interference) | None | Bulk purity screening; raw material QC. |
| GC-MS | ~0.1 mg/L | High (via EI fragmentation) | High (Risk of API degradation) | Volatile anilines in thermally stable matrices. |
| LC-MS/MS (QqQ) | 0.025 – 0.20 ng/mL | Very High (MRM transitions) | None | Trace quantification of genotoxic impurities. |
| 1H/13C qNMR | ~0.1% (w/w) | Absolute (Regiochemistry) | None | Structural elucidation of unknown isomers. |
Orthogonal Cross-Referencing Strategy
To ensure scientific integrity, data must be cross-referenced. The workflow below illustrates how LC-MS/MS and NMR data are synthesized to validate an aniline impurity.
Orthogonal workflow cross-referencing LC-MS/MS quantification with NMR structural elucidation.
Self-Validating Experimental Protocols
A protocol is only trustworthy if it contains internal mechanisms to detect its own failure. The following methodologies incorporate specific chemical rationales to ensure data integrity.
Protocol A: Trace Quantification of Aniline GTIs via LC-MS/MS
Objective: Quantify target anilines without API degradation or matrix suppression.
-
Sample Preparation & Acidification: Dissolve 100 mg of the API in 1.0 mL of methanol. Causality: Add 15 µL of 0.25M HCl to the extract. Anilines are weak bases; 3 during sample concentration[3].
-
Internal Standardization: Spike the sample with 10 ng/mL of a Stable Isotope-Labeled (SIL) internal standard (e.g., Aniline-
C ). Causality: The SIL co-elutes exactly with the target analyte, experiencing the identical matrix ion suppression in the ESI source, thereby self-correcting the quantitative response. -
Chromatographic Separation: Inject 5 µL onto a PFP (Pentafluorophenyl) column (e.g., 100 mm x 2.1 mm, 2.7 µm). Causality: 6
6 compared to standard C18 columns, allowing anilines to elute away from the solvent front and bulk API[6]. -
MS/MS Detection: Operate the triple quadrupole in Positive ESI MRM mode. Monitor two transitions (Precursor
Quantifier Ion, Precursor Qualifier Ion). Causality: If the qualifier/quantifier ion ratio deviates by >20% from the reference standard, the system flags a co-eluting interference, invalidating the data point and preventing a false positive.
Protocol B: Structural Confirmation of Isomers via NMR
Objective: Unambiguously assign the regiochemistry of the aniline impurity.
-
Solvent Selection: Dissolve 5 mg of the isolated impurity in 0.6 mL of DMSO-
. Causality: Unlike CDCl or D O, DMSO- does not rapidly exchange protons with primary amines. This allows the -NH protons to be visible as a distinct broad singlet (typically between 4.5–5.5 ppm), confirming the presence of the primary aromatic amine. -
1D
H NMR Acquisition: Acquire the spectrum at 400 MHz. Analyze the aromatic region (6.5–7.5 ppm). Causality: The J-coupling constants in the aromatic ring distinguish isomers. For example, ortho-substitution yields a characteristic doublet with a large J-value (~8 Hz), while para-substitution yields a highly symmetrical AA'BB' splitting pattern. -
2D HSQC/HMBC Cross-Referencing: If the 1D spectrum is ambiguous due to overlapping signals, acquire 2D Heteronuclear Single Quantum Coherence (HSQC). Causality: 7
7, allowing the analyst to trace the exact carbon skeleton and cross-reference the molecular formula generated by the LC-MS/MS data.
Synthesizing the Data for Regulatory Trust
To achieve full E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) in pharmaceutical submissions, analytical data cannot exist in silos. If LC-MS/MS detects a mass corresponding to a halogenated aniline, but the recovery rates fluctuate, the analyst must cross-reference the GC-MS data to rule out thermal degradation of the API[2]. Subsequently, if the MS/MS transitions are identical for two potential isomers, the NMR J-coupling data serves as the tie-breaker[7]. By interlocking these methodologies, the resulting analytical package becomes a self-validating, irrefutable proof of the compound's purity and safety profile.
References
-
Agilent Technologies. "Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS." Agilent.[Link]
-
Dong et al. "Development of an LC–MS Method for 4-Fluoroaniline Determination in Ezetimibe." Oxford Academic.[Link]
-
SciSpace. "A review on analytical challenges in monitoring and controlling genotoxic impurities." SciSpace. [Link]
-
NIH/PMC. "A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine." PMC. [Link]
-
Outsourced Pharma. "NMR And Mass Spectrometry In Pharmaceutical Development." Outsourced Pharma. [Link]
-
Agilent Technologies. "Pharmaceutical Structure Confirmation Using Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy." Agilent.[Link]
Sources
- 1. scispace.com [scispace.com]
- 2. academic.oup.com [academic.oup.com]
- 3. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMR And Mass Spectrometry In Pharmaceutical Development [outsourcedpharma.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. agilent.com [agilent.com]
- 7. agilent.com [agilent.com]
literature review of synthetic routes for substituted anilines
Anilines and their substituted derivatives are indispensable pharmacophores in modern drug discovery, agrochemical development, and materials science[1]. While classical nitration-reduction sequences have historical utility, their harsh conditions and poor regioselectivity are incompatible with the complex, highly functionalized intermediates encountered in late-stage drug development. Today, the synthesis of carbon-nitrogen (C–N) bonds relies heavily on precise transition-metal catalysis.
As a Senior Application Scientist, I have structured this guide to objectively compare the three leading synthetic routes for substituted anilines: Buchwald-Hartwig Amination , Chan-Lam Coupling , and Direct C–H Amination . By evaluating the mechanistic causality behind experimental choices, defining substrate scopes, and providing field-validated protocols, this review serves as a definitive resource for researchers selecting the optimal amination strategy.
Logical Workflow for Method Selection
Before diving into the specific protocols, it is critical to determine the most efficient synthetic route based on the available starting materials and the functional group tolerance of your substrate.
Logical workflow for selecting the optimal aniline synthesis method based on starting materials.
Method 1: Buchwald-Hartwig Amination (The Industry Standard)
The1 is the premier methodology for cross-coupling aryl halides or pseudohalides with primary or secondary amines[1]. It utilizes a palladium catalyst and a base to forge the C–N bond with high reliability[2].
Mechanistic Causality & Experimental Design
-
Ligand Geometry: The use of bidentate phosphine ligands with large bite angles (e.g., XantPhos) or bulky monodentate ligands (e.g., tBu-XPhos) is critical[3]. These ligands force the Pd(II) intermediate into a specific geometry that dramatically accelerates the rate-limiting reductive elimination step, thereby outcompeting undesired
-hydride elimination pathways[2]. -
Base Selection: While sodium tert-butoxide (NaOtBu) is a highly effective strong base, it can hydrolyze sensitive esters or epimerize stereocenters. For complex pharmaceutical intermediates, weaker bases like Cs₂CO₃ or K₃PO₄ are preferred, though they necessitate higher reaction temperatures (100–120 °C)[2].
-
Anaerobic Necessity: The active Pd(0) species is highly susceptible to oxidation. Exposure to atmospheric oxygen irreversibly poisons the catalyst, mandating strict Schlenk techniques or glovebox usage[2].
Self-Validating Protocol: Pd-Catalyzed Amination of Aryl Halides
Adapted from standardized protocols for base-sensitive substrates[2][3].
-
Preparation: Flame-dry a Schlenk tube and backfill with Argon (3 cycles) to ensure strict anaerobic conditions.
-
Reagent Loading: Charge the tube with the Aryl Halide (1.0 mmol), Amine (1.1 mmol), Pd₂(dba)₃ (10 mol%), XantPhos (5 mol%), and Cs₂CO₃ (3.0 mmol).
-
Solvent Addition: Add 5 mL of anhydrous, degassed Toluene or 1,4-Dioxane.
-
Reaction: Seal the tube and heat to 100 °C for 12–24 hours with vigorous stirring. Monitor conversion via GC-MS.
-
Workup: Cool to room temperature, quench with 10 mL deionized water, and extract with EtOAc. The crude diarylamine is purified by flash chromatography.
The palladium-catalyzed Buchwald-Hartwig amination cycle highlighting key mechanistic intermediates.
Method 2: Chan-Lam Coupling (The Mild Oxidative Alternative)
When substrates possess functional groups incompatible with the strong bases or elevated temperatures of palladium catalysis, the 4 is the optimal alternative[4]. This method couples arylboronic acids with amines using a copper catalyst at room temperature[1][4].
Mechanistic Causality & Experimental Design
-
The Role of Oxygen: Unlike the Buchwald-Hartwig reaction, Chan-Lam coupling is an oxidative process. Atmospheric oxygen is strictly required as a terminal oxidant to drive the Cu(II)-aryl intermediate to a highly electrophilic Cu(III) species, which then undergoes rapid reductive elimination[4][5].
-
Moisture Control: While the reaction thrives in open air, excessive water acts as a competing nucleophile, leading to the formation of phenols or diaryl ethers via C–O coupling. The addition of 4Å molecular sieves is frequently employed to suppress this side reaction and maximize aniline yield[5].
Self-Validating Protocol: Cu-Catalyzed Chan-Lam Amination
Adapted from standard room-temperature oxidative coupling methodologies[4][5].
-
Reagent Loading: In an open-air round-bottom flask, combine the Arylboronic Acid (1.5 mmol), Amine (1.0 mmol), and Cu(OAc)₂ (0.2 mmol, 20 mol%).
-
Solvent & Base: Add 5 mL of Dichloromethane (DCM) followed by Pyridine (2.0 mmol) and a small scoop of activated 4Å molecular sieves.
-
Reaction: Stir vigorously at room temperature for 16–24 hours. The open flask allows continuous O₂ diffusion, which is critical for catalyst turnover.
-
Workup: Filter the mixture through a pad of Celite to remove copper salts and sieves, wash with DCM, concentrate under reduced pressure, and purify via silica gel chromatography.
Copper-catalyzed Chan-Lam oxidative coupling pathway demonstrating the critical role of oxygen.
Method 3: Direct C–H Amination (The Atom-Economic Frontier)
6 represents the cutting edge of synthetic methodology. By directly converting unactivated arene C–H bonds into anilines, it bypasses the need for pre-functionalized starting materials (such as halides or boronic acids), significantly streamlining synthetic routes[1][6].
Mechanistic Causality & Experimental Design
-
Electrophilic Intermediates: Reactions utilizing iron or rhodium catalysts with nitrogen sources like azides or azodicarboxylates proceed via highly electrophilic metal-nitrenoid or aminium radical intermediates. These species are reactive enough to insert directly into C–H bonds[6][7][8].
-
Solvent Microenvironments: The use of fluorinated solvents, particularly Hexafluoroisopropanol (HFIP), is a game-changer. HFIP's strong hydrogen-bond donating capacity and high polarity stabilize polar transition states and enhance the electrophilicity of the aminating agent, enabling amination under remarkably mild conditions without the need for directing groups[9].
Self-Validating Protocol: Direct C–H Amination using KHSO₄/HFIP
Adapted from mild, directing-group-free amination protocols[9].
-
Reagent Loading: To a stirred solution of the unactivated Arene (1.5 mmol, 3 equiv) and the Azodicarboxylate aminating agent (0.5 mmol, 1 equiv) in HFIP (2 mL).
-
Catalyst Addition: Add KHSO₄ (6.8 mg, 0.05 mmol, 10 mol%) under ambient air.
-
Reaction: Stir at room temperature for 0.5–16 hours. The arene is used in excess to drive the conversion of the aminating agent and control site selectivity.
-
Workup: Evaporate the HFIP under reduced pressure (HFIP can be recovered and recycled). Purify the crude aryl hydrazide by column chromatography. Subsequent reductive N–N cleavage yields the primary aniline.
Quantitative Comparison of Synthetic Routes
The following table summarizes the operational parameters and performance metrics of the three methodologies, allowing for rapid cross-comparison when designing a synthetic route.
| Parameter | Buchwald-Hartwig Amination | Chan-Lam Coupling | Direct C–H Amination |
| Typical Substrates | Aryl halides, pseudohalides (triflates) | Arylboronic acids, stannanes, siloxanes | Unactivated arenes |
| Catalyst System | Pd(0) / Phosphine Ligands | Cu(II) Salts (e.g., Cu(OAc)₂) | Fe(II), Rh(II), or Acid/HFIP |
| Nitrogen Source | Primary/Secondary Amines | Primary/Secondary Amines | Azides, Azodicarboxylates |
| Standard Temperature | 80 °C – 120 °C | Room Temperature | Room Temp – 60 °C |
| Atmosphere | Strictly Anaerobic (Ar/N₂) | Open Air (O₂ required) | Open Air or Inert |
| Typical Yields | 50% – 95% | 60% – 90% | 40% – 85% |
| Primary Limitation | Sensitive to strong bases | Requires stoichiometric oxidant | Regioselectivity challenges |
References
-
Direct and Practical Synthesis of Primary Anilines through Iron-Catalyzed C-H Bond Amination ACS Catalysis[Link]
-
Direct CH Amination of Arenes with Alkyl Azides under Rhodium Catalysis Angewandte Chemie[Link]
-
Synthetic Methods for Primary Anilines Royal Society of Chemistry (RSC)[Link]
-
Mechanistic studies of the rhodium-catalyzed direct C-H amination reaction using azides as the nitrogen source PubMed / NIH[Link]
-
Chan-Lam Coupling Organic Chemistry Portal[Link]
-
Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation MDPI[Link]
-
Mechanistic Development and Recent Applications of the Chan-Lam Amination SciSpace / Chemical Reviews[Link]
-
Direct Amination of Arenes with Azodicarboxylates Catalyzed by Bisulfate Salt/HFIP Association ACS Omega[Link]
-
Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay PMC / NIH[Link]
-
Buchwald Hartwig diversification of unprotected halotryptophans CORE[Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Chan-Lam Coupling [organic-chemistry.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Mechanistic studies of the rhodium-catalyzed direct C-H amination reaction using azides as the nitrogen source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
2-(Methylsulfanyl)-N-(pentan-2-yl)aniline proper disposal procedures
Part 1: Emergency Safety & Identification
Before initiating any disposal procedure, you must positively identify the substance and understand its immediate hazards. This compound combines the toxicity of anilines with the olfactory hazards of sulfides.
Chemical Identity
| Parameter | Data |
| Chemical Name | 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline |
| CAS Number | 1019512-94-7 |
| Molecular Formula | C₁₂H₁₉NS |
| Molecular Weight | 209.35 g/mol |
| Physical State | Liquid or low-melting solid (Lipophilic, LogP ~4.[1][2][3]0) |
| Solubility | Low water solubility; soluble in organic solvents (DMSO, DCM, Methanol) |
Hazard Profile (GHS Classification)
-
Acute Toxicity: Toxic if swallowed, in contact with skin, or inhaled (Category 3).[3][4]
-
Target Organ Toxicity: May cause damage to organs (blood/liver) through prolonged exposure (STOT-RE 2).
-
Environmental: Very toxic to aquatic life with long-lasting effects (Aquatic Chronic 1).[3][4]
-
Special Hazard - Stench: Contains a methylsulfanyl (thioether) group. While less volatile than thiols, it can generate persistent, obnoxious garlic-like odors that permeate laboratory spaces if not contained.
Part 2: Disposal Decision Matrix
The following flowchart outlines the logical decision-making process for disposing of 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline, ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards and laboratory best practices.
Figure 1: Logical workflow for the segregation and packaging of aniline/sulfide waste streams.
Part 3: Detailed Disposal Protocols
Pre-Treatment & Odor Control (The "Stench" Factor)
Unlike standard organic waste, this compound requires specific handling to prevent facility-wide odor complaints.
-
Do NOT use Bleach: While bleach is often used to oxidize sulfides, mixing bleach (hypochlorite) with anilines (amines) can generate chloramines (toxic gas) or cause exothermic polymerization.
-
Recommended Protocol:
-
Double Containment: Place the primary waste container inside a secondary, sealable bag (e.g., heavy-duty Ziploc) or a larger screw-top jar.
-
Activated Carbon: Add a small amount of activated carbon or charcoal to the secondary container (between the two layers) to adsorb fugitive vapors.
-
Seal Integrity: Ensure the cap has a Teflon (PTFE) liner to prevent organic vapor permeation.
-
Waste Stream Segregation
You must classify this waste based on the solvent it is dissolved in (if a mixture) or its native state.
-
Pure Compound: Dispose of as "Toxic Organic Waste."
-
In Solution:
-
If in DCM/Chloroform: Segregate into Halogenated Waste .
-
If in Methanol/Ethyl Acetate: Segregate into Non-Halogenated Waste .
-
-
Aqueous Waste: Do NOT pour down the drain.[4][5][6] This compound is toxic to aquatic life (H410).[3][4][6] Collect in a separate aqueous waste container labeled "Trace Organics/Toxic."
Labeling Requirements
Your waste tag must be explicit to protect downstream EHS personnel.
-
Constituents: List "2-(Methylsulfanyl)-N-(pentan-2-yl)aniline" clearly. Do not use abbreviations like "Aniline deriv."
-
Hazard Checkboxes:
-
Special Note: Write "STENCH" in large, bold letters on the tag.
Part 4: Spill Response Procedure
If a spill occurs outside a fume hood, immediate action is required to prevent exposure and odor migration.
Small Spill (< 10 mL):
-
Evacuate & Ventilate: Alert nearby personnel. Ensure lab ventilation is maxed.
-
PPE: Double nitrile gloves, lab coat, and safety goggles. (Respiratory protection is recommended if outside a hood).[7]
-
Containment: Use a spill pillow or vermiculite . Do not use paper towels alone, as they increase the surface area for evaporation (smell).
-
Cleanup:
-
Disposal: Label as hazardous waste debris.
Large Spill (> 100 mL):
-
Evacuate the Lab: Pull the fire alarm if the odor is overwhelming or if there is a fire risk.
-
Call EHS/Emergency Response: Do not attempt to clean up alone.
Part 5: Regulatory & Technical References
References
-
PubChem. (2025).[1] 2-(Methylthio)aniline Compound Summary (CID 76337). National Library of Medicine. [Link]
-
U.S. Environmental Protection Agency (EPA). (2025). Hazardous Waste Characteristic of Toxicity (40 CFR 261.24).[Link]
Sources
- 1. 2-(Methylthio)aniline | C7H9NS | CID 76337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
